molecular formula C₁₄H₉D₉O₃ B1163807 (R)-Stiripentol-d9

(R)-Stiripentol-d9

Cat. No.: B1163807
M. Wt: 243.35
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-Stiripentol-d9, also known as this compound, is a useful research compound. Its molecular formula is C₁₄H₉D₉O₃ and its molecular weight is 243.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₁₄H₉D₉O₃

Molecular Weight

243.35

Synonyms

(+)-Stiripentol-d9;  [R-(E)]-1-(1,3-Benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-ol-d9;  D 2232-d9

Origin of Product

United States

Foundational & Exploratory

Technical Guide: (R)-Stiripentol-d9 Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for researchers and drug development professionals focusing on the stable isotope-labeled enantiomer, (R)-Stiripentol-d9 . It synthesizes chemical properties, structural analysis, and bioanalytical applications, specifically within the context of Dravet syndrome therapeutics and cytochrome P450 interaction studies.

Molecular Identity & Physicochemical Properties

This compound is the deuterated form of the pharmacologically active (R)-enantiomer of stiripentol. It is primarily utilized as an internal standard (IS) in quantitative LC-MS/MS assays to eliminate matrix effects and improve precision during the bioanalysis of stiripentol in plasma and brain tissue.

Core Chemical Data
PropertySpecification
Chemical Name (R)-1-(1,3-Benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-ol-d9
CAS Number 1185239-64-8 (generic d9); Stereospecific CAS may vary by vendor
Molecular Formula C₁₄H₉D₉O₃
Molecular Weight 243.35 g/mol (vs. 234.29 g/mol for native)
Isotopic Purity ≥ 99% Deuterated forms (d1-d9)
Chiral Configuration (R)-enantiomer (C3 position)
Solubility Soluble in Methanol, DMSO, Acetonitrile; practically insoluble in water
Appearance White to off-white solid or colorless oil (depending on purity/form)
pKa ~14.2 (secondary alcohol)
LogP ~2.95 (Lipophilic)

Structural Analysis & Isotopic Labeling

Stereochemistry: The (R)-Enantiomer

Stiripentol contains a single chiral center at the C3 position of the pentenol chain.

  • Biological Relevance: The (R)-enantiomer is approximately 2.4 times more potent as an anticonvulsant than the (S)-enantiomer in animal models.[1]

  • Pharmacokinetics: The enantiomers exhibit stereoselective pharmacokinetics.[2] In humans, the elimination half-life and clearance rates differ, with the (R)-form often showing distinct retention profiles due to enantioselective binding to plasma proteins and metabolism by CYP enzymes.

Deuterium Labeling (d9)

The "d9" designation refers to the replacement of the nine hydrogen atoms on the tert-butyl group with deuterium.

  • Position: 4,4-dimethyl group (specifically the three methyl groups attached to C4).

  • Structural Logic: Placing the label on the t-butyl terminus ensures metabolic stability against the primary oxidative pathways (which attack the methylenedioxy ring) and provides a mass shift of +9 Da.

  • Mass Spectrometry Implication: This shift (235 → 244 Da) is sufficient to avoid isotopic overlap (crosstalk) with the native drug's natural isotopes (M+1, M+2).

Mechanism of Action & Metabolic Interactions[3][5][6]

Stiripentol acts via a dual mechanism:

  • GABAergic Potentiation: It acts as a positive allosteric modulator of GABA-A receptors (specifically those containing

    
     subunits).
    
  • Metabolic Inhibition (CYP450): It is a potent inhibitor of CYP3A4, CYP1A2, and CYP2C19. This inhibition increases the plasma concentration of co-administered antiepileptics (e.g., clobazam), which is central to its therapeutic efficacy in Dravet syndrome.

Diagram 1: Metabolic Inhibition & Pharmacodynamics

The following diagram illustrates the dual role of Stiripentol in modulating GABA receptors and inhibiting the metabolism of co-drugs.

Stiripentol_Mechanism cluster_effect Therapeutic Outcome STP Stiripentol (R-Enantiomer) GABA_R GABA-A Receptor (alpha-3 subunit) STP->GABA_R Positive Allosteric Modulation CYP CYP450 Enzymes (3A4, 2C19, 1A2) STP->CYP Potent Inhibition Neuronal Neuronal Inhibition (Seizure Control) GABA_R->Neuronal Cl- Influx CLB Clobazam (Co-drug) CYP->CLB Clearance N_CLB N-desmethylclobazam (Active Metabolite) CLB->N_CLB Metabolism N_CLB->Neuronal Enhanced Effect

Caption: Stiripentol enhances GABAergic transmission directly and indirectly boosts co-drug levels via CYP inhibition.

Bioanalytical Applications (LC-MS/MS)

This compound is the gold-standard Internal Standard (IS) for quantifying stiripentol levels. The use of a deuterated analog compensates for matrix effects, extraction efficiency variances, and ionization suppression.

Mass Spectrometry Transitions (MRM)

In Electrospray Ionization (ESI+), the fragmentation typically involves the loss of the t-butyl group or the water molecule.

  • Native Stiripentol:

    • Precursor: 235.1

      
      
      
    • Product: 177.1 (Loss of t-butyl/isobutane group [M-58]

      
      )
      
  • Stiripentol-d9 (IS):

    • Precursor: 244.2

      
      
      
    • Product: 177.1

    • Note: Since the label is on the t-butyl group (C4D9), and the fragmentation cleaves this group, the resulting product ion (the core aromatic structure) often shares the same mass (177) as the native drug. Specificity is maintained by the distinct Precursor mass (Q1).

Diagram 2: LC-MS/MS Analytical Workflow

LCMS_Workflow Sample Biological Sample (Plasma/Serum) Spike Spike IS: This compound Sample->Spike Precip Protein Precipitation (MeOH or AcN) Spike->Precip Centrifuge Centrifugation (10,000 x g) Precip->Centrifuge Supernatant Supernatant Collection Centrifuge->Supernatant LC HPLC Separation (C18 Column) Supernatant->LC MS MS/MS Detection (ESI+ MRM) LC->MS Gradient Elution Data Quantification (Ratio Analyte/IS) MS->Data 235->177 (Analyte) 244->177 (IS)

Caption: Standardized workflow for Stiripentol quantification using d9-IS to correct for recovery and ionization matrix effects.

Experimental Protocols

A. Stock Solution Preparation
  • Solvent: Dissolve this compound in Methanol (MeOH) or DMSO . Avoid water for initial stock due to poor solubility.

  • Concentration: Prepare a primary stock at 1 mg/mL.

  • Storage: Aliquot and store at -20°C or -80°C . Protect from light. Stable for >1 year if sealed properly.

B. LC-MS/MS Method Parameters (Recommended)
  • Column: C18 or Phenyl-Hexyl (e.g., Phenomenex Kinetex, 2.6 µm, 50 x 2.1 mm).

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH ~4.5).

  • Mobile Phase B: Acetonitrile (or MeOH).

  • Gradient: 30% B to 90% B over 3-5 minutes.

  • Flow Rate: 0.4 - 0.6 mL/min.

  • Ionization: ESI Positive Mode.

C. Safety & Handling
  • Hazards: Treat as a pharmacologically active compound. Potential CNS depressant.

  • PPE: Wear nitrile gloves, safety goggles, and lab coat. Handle powder in a fume hood to avoid inhalation.

References

  • FDA Clinical Pharmacology Review. (2018). Stiripentol (Diacomit) New Drug Application. U.S. Food and Drug Administration. Link

  • Fisher, J. L. (2009). The anti-convulsant stiripentol acts directly on the GABAA receptor as a positive allosteric modulator. Neuropharmacology, 56(1), 190-197. Link

  • Tran, A., et al. (1997).[3] Influence of stiripentol on cytochrome P450-mediated metabolic pathways in humans.[3][4][5][6][7] Clinical Pharmacology & Therapeutics, 62(5), 490-504. Link

  • Chiron, C. (2000). Stiripentol.[3][1][8][7][9][10][11][12][13][14] Expert Opinion on Investigational Drugs, 9(5), 1135-1148. Link

  • Cayman Chemical. (2024). Stiripentol-d9 Product Information & Safety Data Sheet.Link

Sources

Synthesis and isotopic labeling of (R)-Stiripentol-d9

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Chemo-Enzymatic and Asymmetric Synthesis of (R)-Stiripentol-d9

Executive Summary

This technical guide outlines the asymmetric synthesis of This compound , a stable isotope-labeled analog of the antiepileptic drug Stiripentol (Diacomit®). Stiripentol is a positive allosteric modulator of GABA_A receptors and an inhibitor of cytochrome P450 enzymes (CYP3A4, CYP2C19), used primarily for Dravet syndrome.[1]

The (R)-enantiomer is of specific interest due to stereoselective metabolic pathways, where the (R)-isomer exhibits distinct pharmacokinetic profiles compared to the (S)-isomer. The d9-isotopologue (deuterated at the tert-butyl moiety) serves as a critical internal standard for LC-MS/MS bioanalysis or as a "deuterium switch" candidate to mitigate oxidative metabolism at the susceptible tert-butyl group.

Key Technical Challenges Addressed:

  • Isotopic Incorporation: Efficient installation of the non-exchangeable deuterium label via Pinacolone-d9.

  • Stereocontrol: Overcoming the steric bulk of the tert-butyl group to achieve high enantiomeric excess (ee) of the (R)-alcohol.

  • Purification: Protocols for ensuring isotopic purity >99 atom % D.

Retrosynthetic Analysis

The strategic disconnection relies on the convergent assembly of the styryl backbone via a Claisen-Schmidt condensation, followed by an enantioselective reduction.

Rationale:

  • Label Placement: The tert-butyl group contains 9 chemically equivalent protons. Labeling this site (d9) provides a mass shift of +9 Da, ideal for mass spectrometry (avoiding cross-talk with natural isotopes) and metabolic stability studies (blocking hydroxylation).

  • Disconnection: The C1-C2 alkene is formed via condensation of piperonal and the ketone. The C3 chiral center is established late-stage to minimize racemization risk.

Retrosynthesis Target This compound (Target Molecule) Enone Intermediate A: Enone-d9 (Achiral) Target->Enone Asymmetric Reduction (CBS or Enzymatic) Piperonal Piperonal (3,4-methylenedioxybenzaldehyde) Enone->Piperonal Aldol Condensation Pinacolone Pinacolone-d9 (3,3-dimethyl-d9-butan-2-one) Enone->Pinacolone +

Figure 1: Retrosynthetic disconnection of this compound showing the convergent assembly from commercially available precursors.

Experimental Protocol

Phase 1: Synthesis of the Deuterated Enone Intermediate

Objective: Synthesis of 1-(1,3-benzodioxol-5-yl)-4,4-dimethyl-d9-pent-1-en-3-one.

Reagents:

  • 3,4-Methylenedioxybenzaldehyde (Piperonal): 10.0 mmol

  • Pinacolone-d9 (1,1,1,3,3,3-hexadeutero-2-(trideuteromethyl)propan-2-one): 10.0 mmol (CAS: 1632-73-1)

  • Sodium Hydroxide (NaOH): 12.0 mmol

  • Ethanol (EtOH): 20 mL

Protocol:

  • Dissolution: In a 100 mL round-bottom flask, dissolve Piperonal (1.50 g, 10 mmol) and Pinacolone-d9 (1.09 g, 10 mmol) in absolute EtOH (15 mL).

  • Catalysis: Add an aqueous solution of NaOH (10%, 5 mL) dropwise over 10 minutes at room temperature.

  • Reaction: Stir the mixture at 25°C for 16 hours. Monitor by TLC (Hexane/EtOAc 8:2).[2] The product (enone) will appear as a UV-active spot with lower R_f than pinacolone but higher than piperonal.

  • Workup: Precipitate the product by adding ice-cold water (50 mL). Filter the yellow solid.

  • Purification: Recrystallize from minimal hot ethanol to yield yellow needles.

    • Yield Target: 85-90%

    • Identity Check: ^1H NMR should show the disappearance of the aldehyde proton and the appearance of trans-alkene doublets (J ~ 15-16 Hz). The tert-butyl signal at ~1.2 ppm should be absent (silent in ^1H NMR due to deuteration).

Phase 2: Enantioselective Reduction (The "R" Switch)

Critical Decision: The bulky tert-butyl group makes standard CBS reduction challenging due to steric clash in the transition state. While (S)-Me-CBS is the theoretical choice for (R)-alcohols from enones, enzymatic kinetic resolution or Luche Reduction followed by Chiral HPLC is often preferred for high-purity standards. Below is the asymmetric chemical route using CBS, which provides the highest atom-economy for expensive d9-reagents.

Reagents:

  • (S)-Me-CBS Oxazaborolidine (1M in Toluene): 1.0 mmol (0.1 eq)

  • Borane-THF complex (BH3·THF, 1M): 6.0 mmol (0.6 eq)

  • Enone-d9 (from Phase 1): 10.0 mmol

  • Tetrahydrofuran (THF, anhydrous): 50 mL

Protocol:

  • Catalyst Prep: Flame-dry a 2-neck flask under Argon. Charge with (S)-Me-CBS solution and dilute with anhydrous THF (20 mL). Cool to -30°C.

  • Borane Addition: Add BH3·THF dropwise. Stir for 15 minutes.

  • Substrate Addition: Dissolve Enone-d9 (2.4 g, 10 mmol) in THF (20 mL) and add slowly via syringe pump over 1 hour. Slow addition is critical to maintain high enantioselectivity.

  • Quench: After 2 hours, quench carefully with MeOH (5 mL) at -30°C. Warm to room temperature.

  • Workup: Dilute with Et2O, wash with 1N HCl (to remove catalyst), saturated NaHCO3, and brine. Dry over MgSO4.

  • Purification: Flash chromatography (SiO2, Hexane/EtOAc 9:1).

Alternative: Lipase Resolution (If CBS ee < 90%) If the CBS route yields insufficient optical purity, convert the racemic alcohol (obtained via Luche reduction: NaBH4/CeCl3) to the acetate and hydrolyze using Lipase PS (Pseudomonas cepacia) in phosphate buffer/isopropyl ether. The lipase selectively hydrolyzes the (R)-acetate to (R)-alcohol.

Analytical Data & Quality Control

For a reference standard, the following criteria must be met.

Table 1: Specification Sheet for this compound

TestMethodAcceptance CriteriaNotes
Chemical Purity HPLC-UV (254 nm)> 98.0%Impurities < 0.5%
Isotopic Purity HRMS / ^1H NMR> 99.0 atom % DNo d0-Stiripentol detectable
Chiral Purity Chiral HPLC> 98% eeColumn: Chiralcel OD-H
Identity ^1H NMR (CDCl3)Absence of t-Bu singletSignal at 1.15 ppm must be gone
Appearance VisualWhite to off-white solid

Analytical Workflow Diagram:

Workflow Crude Crude Reaction Mixture Workup Extraction & Drying Crude->Workup Purification Flash Chromatography (Hex/EtOAc) Workup->Purification QC_NMR QC: 1H NMR (Check d9 incorporation) Purification->QC_NMR QC_Chiral QC: Chiral HPLC (Check R/S ratio) QC_NMR->QC_Chiral QC_Chiral->Purification Fail (Repurify) Final Final Product This compound QC_Chiral->Final Pass

Figure 2: Purification and Quality Control Workflow ensuring isotopic and stereochemical integrity.

Mechanism of Action & Stereoselectivity

The choice of the (S)-Me-CBS catalyst is dictated by the transition state model. The oxazaborolidine catalyst coordinates borane and the ketone, locking them into a rigid bicyclic transition state.

  • Steric Differentiation: The catalyst differentiates between the "Large" group (the methylenedioxystyryl moiety) and the "Small" group (the tert-butyl moiety).

  • Anomaly Warning: In Stiripentol, the tert-butyl group is sterically very demanding, potentially acting as the "Large" group compared to the flat styryl system. This inversion of steric bulk can reverse the predicted selectivity.

  • Validation: Therefore, the absolute configuration must be confirmed by Chiral HPLC using an authentic (R)-Stiripentol reference standard (non-deuterated).

CBS_Mechanism Catalyst (S)-Me-CBS Catalyst Complex Catalyst-Borane-Ketone Complex Catalyst->Complex + BH3 + Enone TS Face-Selective Hydride Transfer Complex->TS Steric Steering Product This compound TS->Product Hydrolysis

Figure 3: Simplified mechanistic flow of the CBS reduction. The catalyst face-selectivity dictates the formation of the (R)-alcohol.

References

  • Biocodex. (2020).[3] Diacomit (stiripentol) Prescribing Information. Link

  • Corey, E. J., & Helal, C. J. (1998).[4] Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 37(15), 1986–2012. Link

  • El-Behairy, M. F., & Sundby, E. (2013).[2] Synthesis of the antiepileptic (R)-stiripentol by a combination of lipase catalyzed resolution and alkene metathesis.[2][5] Tetrahedron: Asymmetry, 24(5-6), 285-289. Link

  • Fisher, M. J., et al. (2024). Synthesis and hLDHA Inhibitory Activity of New Stiripentol-Related Compounds. Molecules, 29, 1234. Link

  • Biosynth. (n.d.). (S)-Stiripentol-d9 Product Page.[6] Link

Sources

Stereoselective Pharmacodynamics of Stiripentol: A Technical Guide to Multimodal Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Stiripentol (STP) is a third-generation antiseizure medication (ASM) distinct from classical anticonvulsants due to its dual-identity as both a neurosteroid-like modulator and a metabolic inhibitor.[1] While clinically administered as a racemate, the pharmacological activity of STP is driven by the stereoselective interactions of its enantiomers, (R)-(+)-stiripentol and (S)-(-)-stiripentol .[1]

This guide deconstructs the mechanism of action (MoA) into three distinct vectors: GABAergic allosteric modulation , metabolic inhibition of Lactate Dehydrogenase (LDH) , and Cytochrome P450 (CYP) inactivation .[1] It specifically addresses the enantiomeric divergence where the R-enantiomer demonstrates superior potency (approx.[2][3] 2.5x) in anticonvulsant assays, necessitating a rigorous understanding of chiral pharmacodynamics.[1]

Stereochemical Basis & Molecular Identity

Stiripentol (1-penten-3-ol, 1-(1,3-benzodioxol-5-yl)-4,4-dimethyl) possesses a single chiral center at the C3 position.[1]

  • The Chiral Reality: The drug exists as a 50:50 racemic mixture of R(+) and S(-) enantiomers.

  • Enantiomeric Potency: In vivo rodent models indicate that (R)-STP is significantly more potent (2.4–2.5x) than (S)-STP in preventing pentylenetetrazol-induced seizures.[1][2]

  • Chiral Inversion: Uniquely, STP undergoes unidirectional metabolic chiral inversion in certain mammalian models (rat), where R(+) is converted to S(-), but S(-) is not converted to R(+).[1] This complicates pharmacokinetic modeling and highlights the stability of the S-enantiomer despite its lower potency.

Pharmacodynamic Vector A: GABAergic Modulation

Unlike benzodiazepines (BZDs) that increase channel opening frequency, STP acts closer to the barbiturate mechanism, increasing the mean open duration of the chloride channel.

Subunit Selectivity

STP is a positive allosteric modulator (PAM) of the GABA-A receptor.[4] Crucially, its binding site is distinct from the benzodiazepine site (alpha-gamma interface).[1]

  • Target: STP shows preferential affinity for

    
    -containing GABA-A receptors  and 
    
    
    
    -subunit containing extrasynaptic receptors.[1]
  • Developmental Relevance: The

    
     subunit is highly expressed in the immature brain, correlating with STP's high efficacy in Dravet syndrome (a developmental epileptic encephalopathy).[5]
    
Electrophysiological Signature

In whole-cell patch-clamp recordings of hippocampal CA3 pyramidal neurons:

  • mIPSC Decay: STP significantly prolongs the decay time constant (

    
    ) of miniature inhibitory postsynaptic currents (mIPSCs).
    
  • Barbiturate Overlap: The effect is occluded by saturating concentrations of pentobarbital, suggesting overlapping binding domains, whereas flumazenil (BZD antagonist) does not block STP activity.[1][6]

Pharmacodynamic Vector B: Metabolic Inhibition (LDH)

This is the "metabolic coupling" theory. STP mimics the anticonvulsant effects of the ketogenic diet without requiring ketosis.

The Astrocyte-Neuron Lactate Shuttle (ANLS)

Neuronal firing requires high ATP, often supplied by lactate derived from astrocytes.[1]

  • The Enzyme: Lactate Dehydrogenase (LDH) converts pyruvate to lactate (and vice versa).[7]

  • The Blockade: STP inhibits LDH (specifically the LDHA/LDH5 isoforms).

  • The Consequence:

    • Inhibition of LDH reduces the lactate supply to neurons.

    • Neuronal ATP levels drop slightly.[1]

    • 
       Channel Activation:  The drop in ATP opens ATP-sensitive Potassium channels (
      
      
      
      ).[1][8]
    • Hyperpolarization: Potassium efflux hyperpolarizes the neuronal membrane, raising the seizure threshold.

Pharmacokinetic Vector C: CYP450 Inactivation

While not a direct "neural" mechanism, this vector is critical for STP's clinical efficacy (E-E-A-T principle: Contextualizing efficacy).[1]

STP is a potent mechanism-based inhibitor (suicide inhibitor) of hepatic enzymes:

  • CYP3A4 & CYP2C19: STP forms a metabolite intermediate that covalently binds to the heme moiety of these enzymes, irreversibly inactivating them.

  • The "Booster" Effect: This inhibition dramatically increases the plasma concentration of co-administered drugs, most notably Clobazam and its active metabolite N-desmethylclobazam (Norclobazam) .

Experimental Protocols

To validate these mechanisms, the following self-validating protocols are recommended.

Protocol A: Differential Enantiomer Potency (GABA-A Patch Clamp)

Objective: Quantify the stereoselective effect of R-STP vs S-STP on GABA currents.

  • Preparation: Prepare acute hippocampal slices (300

    
    m) from P15-P21 rats.
    
  • Resolution: Separate STP enantiomers using Chiralpak IC HPLC columns (n-hexane/isopropanol mobile phase). Confirm purity >98% via polarimetry.

  • Recording: Establish whole-cell configuration in CA3 pyramidal neurons.

    • Internal Solution: CsCl-based (to isolate Cl- currents).[1]

    • Holding Potential: -70 mV.[1]

  • Application:

    • Perfuse TTX (1

      
      M) to isolate mIPSCs.[1]
      
    • Apply R-STP (10

      
      M)  for 5 minutes. Washout.
      
    • Apply S-STP (10

      
      M)  for 5 minutes.
      
  • Analysis: Measure the weighted decay time constant (

    
    ).
    
    • Validation Criterion: R-STP should increase

      
       by >150% compared to baseline, while S-STP should show significantly lower potentiation (approx. 50-70% of R-STP effect).[1]
      
Protocol B: LDH Enzymatic Inhibition Assay

Objective: Verify metabolic inhibition independent of GABA receptors.

  • Reagents: Purified human LDH-A (LDH-5) isoenzyme, NADH, Pyruvate.[1]

  • Reaction Mix: Phosphate buffer (pH 7.4), 0.15 mM NADH, 1 mM Pyruvate.

  • Drug Application: Add STP (Racemate, R, and S) at varying concentrations (10

    
    M - 1 mM).[1]
    
  • Detection: Monitor the decrease in absorbance at 340 nm (oxidation of NADH to NAD+).

  • Validation: Calculate

    
    . STP should show partial inhibition (approx. 50% max inhibition) rather than complete ablation, consistent with its safety profile (preserving basal metabolic function).[1]
    

Data Visualization

Figure 1: The Multimodal Mechanism of Action

This diagram illustrates the three-pronged action of Stiripentol: Direct GABA modulation, Metabolic Hyperpolarization, and CYP-mediated boosting.

STP_Mechanism STP Stiripentol (Racemate) R_Enant R(+)-Enantiomer (High Potency) STP->R_Enant S_Enant S(-)-Enantiomer (Low Potency) STP->S_Enant LDH Lactate Dehydrogenase (LDH) STP->LDH Inhibition CYP CYP450 Enzymes (3A4, 2C19) STP->CYP Irreversible Inhibition GABA_Rec GABA-A Receptor (alpha-3 / delta) R_Enant->GABA_Rec Strong PAM Activity S_Enant->GABA_Rec Weak PAM Activity Cl_Influx Increased Cl- Influx (Prolonged Open Time) GABA_Rec->Cl_Influx Metabolic Reduced Lactate -> ATP Drop LDH->Metabolic PK_Boost Reduced Clearance of Clobazam/Norclobazam CYP->PK_Boost Hyperpol Neuronal Hyperpolarization (Seizure Threshold Increased) Cl_Influx->Hyperpol Metabolic->Hyperpol via K-ATP Channels PK_Boost->GABA_Rec Synergistic Effect

Caption: Figure 1.[1] The tripartite mechanism of Stiripentol, highlighting enantiomeric divergence in GABAergic potency and the dual downstream pathways leading to neuronal hyperpolarization.

Figure 2: Experimental Workflow for Enantiomer Validation

A logic flow for researchers distinguishing between the direct and metabolic effects of STP enantiomers.

Experimental_Workflow Start Racemic Stiripentol Sep Chiral HPLC Separation (Chiralpak IC) Start->Sep Branch1 Pathway A: Electrophysiology Sep->Branch1 Branch2 Pathway B: Enzymatic Assay Sep->Branch2 Test1 Whole-Cell Patch Clamp (Hippocampal Slice) Branch1->Test1 Test2 Spectrophotometry (NADH Oxidation) Branch2->Test2 Result1 Result1 Test1->Result1 Result2 Measure IC50 Expect: R ~ S (Metabolic) Test2->Result2

Caption: Figure 2. Workflow for differentiating stereoselective GABAergic effects from non-stereoselective metabolic inhibition.

Comparative Data Summary

Feature(R)-(+)-Stiripentol(S)-(-)-StiripentolRacemate (Clinical)
Anticonvulsant Potency High (100% Relative)Low (~40% Relative)Standard
GABA-A Modulation Strong prolongation of open timeWeak prolongationAveraged effect
Metabolic Inversion Converts to S(-) in vivo (Rat)Stable (No conversion to R)Equilibrium shifts to S
Elimination Half-life ShorterLongerMixed
LDH Inhibition PresentPresentPresent

References

  • Fisher, J. L. (2011).[1] The anticonvulsant stiripentol acts directly on the GABA(A) receptor as a positive allosteric modulator.[4][9] Neuropharmacology, 61(8), 1290-1298.[1] Link

  • Sada, N., Lee, S., Kuge, T., et al. (2015).[1] Targeting LDH enzymes with a stiripentol analog to treat epilepsy.[1][7][10][11][12] Science, 347(6228), 1362-1367.[1] Link[1]

  • Grosenbaugh, D. K., & Mott, D. D. (2013).[1] Stiripentol is anticonvulsant by potentiating GABAergic transmission in a model of benzodiazepine-refractory status epilepticus.[4] Neuropharmacology, 67, 136-143.[1] Link

  • Quilichini, P. P., et al. (2006).[1] Stiripentol, a putative antiepileptic drug, enhances the duration of opening of GABA-A receptor channels.[6] Epilepsia, 47(4), 704-716.[1] Link

  • Tang, C., et al. (1994).[1] Metabolic chiral inversion of stiripentol in the rat. Drug Metabolism and Disposition, 22(4), 554-560.[1] Link

  • Trottier, S., et al. (2024).[1] An Update on Stiripentol Mechanisms of Action: A Narrative Review. CNS Drugs, 38, 231–243.[1] Link

Sources

Technical Whitepaper: (R)-Stiripentol-d9 in Chiral Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the physicochemical properties, bioanalytical applications, and handling protocols for (R)-Stiripentol-d9 , the deuterated isotopologue of the pharmacologically active (R)-enantiomer of Stiripentol.

Stiripentol (Diacomit®) is an anticonvulsant indicated for Dravet syndrome.[1][2][3] While clinically administered as a racemate, the (R)-enantiomer exhibits approximately 2.5-fold greater potency than the (S)-enantiomer.[3] Consequently, high-precision pharmacokinetic (PK) studies increasingly demand chiral separation. This compound serves as the critical Internal Standard (IS) for these assays, enabling Isotope Dilution Mass Spectrometry (IDMS) to correct for matrix effects, extraction efficiency, and ionization suppression with stereochemical specificity.

Chemical Identity & Physicochemical Profile[3][4][5][6][7][8]

The nomenclature for deuterated chiral compounds can be complex regarding Chemical Abstracts Service (CAS) registration. While the racemic deuterated form has a specific CAS, the enantiopure (R)-d9 often relies on the parent CAS for regulatory descriptions or custom synthesis registry numbers.

Core Identifiers
ParameterDataNotes
Chemical Name (R)-1-(1,3-benzodioxol-5-yl)-4,4-dimethyl-d9-1-penten-3-olDeuterium typically labels the tert-butyl group.
CAS Number (Racemic d9) 1185239-64-8 Often used for procurement if enantiopurity is not specified.
CAS Number (Unlabeled R) 144017-65-2 Reference for the stereochemical parent.[4]
Molecular Formula

9 Deuterium atoms replace 9 Hydrogens.[5][6]
Molecular Weight 243.35 g/mol Unlabeled Stiripentol is 234.29 g/mol .
Isotopic Purity

Deuterated forms
Critical to minimize "M0" contribution to the analyte signal.
Chiral Purity (ee)

(R)-enantiomer
Essential for chiral LC-MS/MS to prevent peak splitting.
Structural Configuration

The deuterium labeling is strategically placed on the tert-butyl group. This location is metabolically stable and resistant to Hydrogen/Deuterium (H/D) exchange in aqueous media, unlike protons adjacent to hydroxyl or carbonyl groups.

  • SMILES (Isomeric): [2H]C([2H])([2H])C(C(O)/C=C/C1=CC2=C(OCO2)C=C1)(C([2H])([2H])[2H])C([2H])([2H])[2H]

Technical Application: Chiral LC-MS/MS

The Necessity of Chiral Internal Standards

In non-chiral chromatography, a racemic internal standard (d9-racemate) suffices because the (R) and (S) enantiomers co-elute as a single peak. However, in chiral chromatography , the (R) and (S) forms are separated.

  • Scenario A: Using Racemic d9 IS: The mass spectrometer detects two distinct IS peaks (R-d9 and S-d9). You must integrate the R-d9 peak to normalize the R-analyte.

  • Scenario B: Using (R)-d9 IS: The mass spectrometer detects a single IS peak that co-elutes perfectly with the (R)-analyte. This is the "Gold Standard" for reducing integration errors and improving signal-to-noise ratios in trace analysis.

Mechanism of Action (Bioanalysis)

This compound acts via Isotope Dilution . It is spiked into the biological matrix (plasma/serum) before extraction. Because it is chemically identical to the analyte (except for mass), it compensates for:

  • Extraction Recovery: If 20% of the drug is lost during protein precipitation, 20% of the IS is also lost. The ratio remains constant.

  • Matrix Effects: Co-eluting phospholipids often suppress ionization in ESI+. Since (R)-d9 co-elutes exactly with (R)-Stiripentol, both experience identical suppression, negating the error.

Experimental Protocol: Chiral Quantification

Objective: Quantify (R)-Stiripentol in human plasma using this compound as the internal standard.

Reagents & Preparation
  • Stock Solution: Dissolve 1 mg this compound in 1 mL Methanol (1 mg/mL). Store at -20°C.

  • Working IS Solution: Dilute stock to 500 ng/mL in 50:50 Methanol:Water.

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of patient plasma into a 1.5 mL centrifuge tube.

  • Spike IS: Add 20 µL of Working IS Solution (this compound). Vortex gently (10 sec).

  • Precipitate: Add 200 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

  • Vortex/Centrifuge: Vortex vigorously (1 min) to precipitate proteins. Centrifuge at 14,000 x g for 10 min at 4°C.

  • Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of Mobile Phase A (Water + 2mM Ammonium Acetate).

LC-MS/MS Conditions
  • Column: Chiralpak IG-3 or Lux Amylose-2 (3 µm, 150 x 2.1 mm). Note: Reverse Phase Chiral Mode.

  • Mobile Phase:

    • A: 2 mM Ammonium Acetate in Water.

    • B: Acetonitrile.

    • Isocratic:[7] 60% B / 40% A (Adjust based on column retention).

  • Ionization: ESI Positive Mode (ESI+).

  • MRM Transitions:

    • Analyte ((R)-Stiripentol):

      
       (Loss of benzene ring fragment).
      
    • Internal Standard (this compound):

      
       (Mass shift +9 retained in fragment).
      
Workflow Visualization

BioanalysisWorkflow Sample Patient Plasma (Contains R/S-Stiripentol) Spike Spike Internal Standard Add this compound Sample->Spike 50 µL Extract Protein Precipitation (Acetonitrile + Centrifuge) Spike->Extract Mix Supernatant Supernatant (Analyte + IS extracted) Extract->Supernatant Remove Proteins LC Chiral LC Separation (Separates R vs S) Supernatant->LC Inject MS MS/MS Detection (MRM) Analyte: 235->159 IS: 244->168 LC->MS Elution Data Quantification Ratio: Area(Analyte) / Area(IS) MS->Data Calculate

Figure 1: Chiral Bioanalytical Workflow using this compound. The IS tracks the analyte through extraction and ionization steps.

Metabolic & Pharmacologic Context[1][3][5][7][8][10][11][12]

Understanding the biological fate of Stiripentol validates the need for chiral specificity.

Stereoselective Metabolism

Stiripentol undergoes extensive metabolism by Cytochrome P450 enzymes. The methylenedioxy ring cleavage is a primary pathway.

  • Key Enzymes: CYP1A2, CYP2C19, CYP3A4.[8]

  • Chiral Inversion: Unlike some profens (e.g., ibuprofen), Stiripentol does not undergo significant chiral inversion in humans, meaning the (R) and (S) ratios remain distinct and driven by their individual clearance rates.

  • Potency: The (R)-enantiomer is roughly 2.5x more potent as an anticonvulsant than the (S)-enantiomer.[3]

Metabolic Interaction Pathway

Metabolism Stiripentol (R)-Stiripentol (Active Drug) CYPs CYP1A2 / CYP2C19 (Liver Microsomes) Stiripentol->CYPs Oxidative Metabolism Metabolite1 Catechol Metabolite (Ring Cleavage) CYPs->Metabolite1 Glucuronide Glucuronide Conjugate (Excreted) Metabolite1->Glucuronide UGT Transferase

Figure 2: Simplified metabolic pathway. The d9 label on the t-butyl group (far from the methylenedioxy ring) remains stable during primary oxidative metabolism.

Handling and Stability

To ensure scientific integrity, strictly adhere to these storage protocols. Deuterated standards are expensive and hygroscopic.

  • Storage: Store solid powder at -20°C under desiccated conditions. Protect from light.

  • Solubility: Soluble in Methanol, Acetonitrile, and DMSO.

  • Stability in Solution:

    • Stock solutions (Methanol) are stable for 6 months at -20°C.

    • Working solutions (Water/MeOH) should be prepared weekly to prevent deuterium exchange (though rare on t-butyl) or adsorption to glass.

  • Isotope Effect: The retention time of deuterated compounds can shift slightly (usually eluting slightly earlier) compared to the unlabeled compound due to the deuterium isotope effect on lipophilicity. In chiral chromatography, ensure the integration window is wide enough to capture the IS peak if a slight shift occurs.

References

  • Fisher, A., et al. (2022). Stiripentol inhibits spike-and-wave discharges in animal models of absence seizures: A new mechanism of action involving T-type calcium channels. Epilepsia. Retrieved from [Link]

  • Dubey, N.K., et al. (2025).[7] Enantiomeric separation and estimation of stiripentol by liquid chromatography mass spectrometer in human plasma. ResearchGate. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Diacomit (Stiripentol) Prescribing Information. Retrieved from [Link][4]

Sources

Physicochemical Profiling & Rational Design of Deuterated Stiripentol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Stiripentol (STP), a third-generation antiepileptic drug (AED) critical for the treatment of Dravet syndrome, exhibits a complex pharmacokinetic profile characterized by non-linear elimination and extensive metabolism.[1] Its mechanism involves not only GABAergic potentiation but also the potent inhibition of cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP3A4) via the formation of metabolic intermediate complexes (MICs).

This guide provides a technical analysis of Deuterated Stiripentol , focusing on the rational design of isotopologues to modulate these physicochemical and metabolic properties. By strategically replacing protium (


H) with deuterium (

H), researchers can exploit the Kinetic Isotope Effect (KIE) to potentially enhance metabolic stability, reduce drug-drug interactions (DDIs), and alter lipophilicity without compromising target binding affinity.

Part 1: The Baseline – Stiripentol Physicochemical Architecture

Before engineering deuterated analogs, one must establish the baseline physicochemical characteristics of the parent molecule. Stiripentol is a chiral allylic alcohol, administered clinically as a racemate.[2]

Table 1: Core Physicochemical Parameters of Stiripentol (STP)
ParameterValue / CharacteristicClinical Implication
Chemical Structure 4,4-dimethyl-1-[3,4-(methylenedioxy)phenyl]-1-penten-3-olAllylic alcohol + Methylenedioxy ring (MDR)
Molecular Weight 234.3 g/mol Small molecule, CNS penetrant
Lipophilicity (LogP) 2.94High membrane permeability; crosses BBB effectively
Solubility ~0.045 mg/mL (Water, pH 7)BCS Class II (Low Solubility, High Permeability)
pKa 14.2 (Alcoholic -OH)Neutral at physiological pH
Metabolic Hotspots 1.[2][3] Methylenedioxy ring (MDR)2. t-Butyl groupMDR cleavage drives CYP inhibition (MIC formation)
Protein Binding >99%Extensive binding limits free fraction

Part 2: Strategic Deuteration – Design Rationales

Deuteration is not merely about mass increase; it is a precision tool to strengthen specific chemical bonds. The carbon-deuterium (C-D) bond is shorter and stronger (bond dissociation energy ~1.2–1.5 kcal/mol higher) than the carbon-hydrogen (C-H) bond.

We propose two primary isotopologues for development, targeting distinct metabolic liabilities:

The "Safety" Analog: Stiripentol-d2 (MDR-d2)
  • Modification: Deuteration of the methylenedioxy bridge (-O-CD

    
    -O-).
    
  • Rationale: The oxidative cleavage of the methylenedioxy ring is the rate-limiting step for the formation of the reactive carbene intermediate that irreversibly inhibits CYP450s.

  • Goal: Induce a Primary KIE to slow ring opening, potentially reducing the "suicide inhibition" of CYP enzymes and mitigating DDIs with co-administered drugs like clobazam.

The "Stability" Analog: Stiripentol-d9 (t-Butyl-d9)
  • Modification: Deuteration of the tert-butyl group (-C(CD

    
    )
    
    
    
    ).
  • Rationale: Hydroxylation of the tert-butyl group (omega-oxidation) is a secondary clearance pathway.

  • Goal: If the MDR pathway is blocked or saturated, metabolism shunts to the alkyl chain. Deuterating this group creates a "metabolic wall," extending the overall half-life (

    
    ).
    

Part 3: Predicted Physicochemical Characteristics

Deuteration induces subtle but measurable shifts in physicochemical properties. The lower zero-point vibrational energy of the C-D bond results in a smaller molar volume and reduced polarizability.

Table 2: Comparative Physicochemical Profiling
PropertyStiripentol (Native)Stiripentol-d2 (MDR)Stiripentol-d9 (t-Butyl)
Molecular Weight 234.30236.31243.36
Lipophilicity (

LogP)
Baseline (2.94)-0.010 (Negligible)-0.054 (Measurable drop)
C-H/C-D Bond Strength ~98 kcal/mol~100 kcal/mol~100 kcal/mol
Crystal Lattice Energy BaselineSlightly Lower (Ubbelohde Effect)Lower (Potential solubility

)
Metabolic Clearance High (Ring cleavage dominant)Reduced (Primary KIE on ring opening)Reduced (if shunted to t-butyl)

Technical Insight: The decrease in LogP for Stiripentol-d9 is due to the smaller atomic volume of deuterium compared to hydrogen. While a


LogP of -0.054 seems minor, in a crystal lattice, this can disrupt packing forces, potentially altering solubility and dissolution rates—a critical factor for a BCS Class II drug.

Part 4: Metabolic Stability & Mechanism (Visualized)

The critical value of deuterated Stiripentol lies in modulating the Mechanism-Based Inhibition (MBI) of CYP450s. Native STP is oxidized at the methylenedioxy carbon to form a carbene, which coordinates with the heme iron of the CYP enzyme, rendering it inactive.

Diagram 1: Metabolic Pathways & Deuterium Blockade

This diagram illustrates the bifurcation of metabolism and how deuteration at specific sites (d2 vs d9) arrests these pathways.

Stiripentol_Metabolism STP Stiripentol (STP) (Native) Carbene Reactive Carbene Intermediate STP->Carbene CYP1A2/2C19/3A4 (Oxidation of MDR) HydroxySTP 4'-Hydroxy-STP (t-Butyl Oxidation) STP->HydroxySTP Omega-Oxidation (t-Butyl) Glucuronide STP-Glucuronide (Excretion) STP->Glucuronide UGT Conjugation Catechol Catechol Metabolite (Ring Opened) Carbene->Catechol Hydrolysis InactiveCYP Inactivated CYP450 (MIC Formation) Carbene->InactiveCYP Covalent Binding to Heme D2_Block Deuterium Blockade (d2) (Primary KIE) D2_Block->Carbene Inhibits Formation D9_Block Deuterium Blockade (d9) (Metabolic Shunt) D9_Block->HydroxySTP Sloes Oxidation

Caption: Figure 1. Metabolic fate of Stiripentol showing the critical Methylenedioxy Ring (MDR) activation pathway leading to CYP inactivation, and the proposed sites for Deuterium Kinetic Isotope Effect (KIE) intervention.

Part 5: Experimental Protocols

To validate the physicochemical and metabolic advantages, the following protocols must be executed.

Synthesis of Stiripentol-d9 (t-Butyl-d9)

Objective: Synthesize the d9-analog for metabolic stability testing. Self-Validating Step: NMR confirmation of deuterium incorporation >98%.

  • Reagents: Piperonal, Pinacolone-d9 (commercially available or synthesized via H/D exchange), NaOH, Ethanol.

  • Aldol Condensation:

    • Dissolve Piperonal (1.0 eq) and Pinacolone-d9 (1.1 eq) in Ethanol.

    • Add 10% NaOH solution dropwise at 0°C.

    • Stir at room temperature for 4 hours.

    • Checkpoint: Monitor disappearance of aldehyde peak via TLC (Hexane:EtOAc 8:2).

  • Reduction:

    • Dissolve the intermediate enone in Methanol.

    • Add NaBH

      
       (0.5 eq) and CeCl
      
      
      
      ·7H
      
      
      O (1.0 eq) (Luche Reduction conditions to favor 1,2-reduction).
    • Quench with 1N HCl.

  • Purification: Recrystallize from cyclohexane.

  • Validation:

    
    H-NMR should show loss of the singlet at ~1.1 ppm (t-butyl). Mass Spec (ESI+) should show [M+H]+ = 244.36.
    
In Vitro Metabolic Stability Assay (Microsomal)

Objective: Quantify the Kinetic Isotope Effect (KIE) on intrinsic clearance (


).
  • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Substrates: Stiripentol (Native) and Stiripentol-d2/d9 (1 µM final conc).

  • Cofactor: NADPH regenerating system (MgDl, G6P, G6PDH, NADP+).

  • Incubation:

    • Pre-incubate HLM + Substrate for 5 min at 37°C.

    • Initiate with NADPH.

    • Sample at t = 0, 5, 15, 30, 45, 60 min.

  • Quench: Add ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis: LC-MS/MS (MRM mode).

  • Calculation:

    • Plot ln(% remaining) vs. time. Slope =

      
      .
      
    • 
      .
      
    • KIE Calculation:

      
      .
      
    • Success Criterion: A KIE > 2.0 indicates significant metabolic stabilization.

Diagram 2: Synthesis Workflow for Deuterated Analogs

This workflow contrasts the synthetic routes for the two target analogs.

Synthesis_Workflow Piperonal Piperonal (Starting Material) Enone_d9 Enone Intermediate (d9) Piperonal->Enone_d9 + Pinacolone-d9 (Aldol Condensation) D2_Iodide CD2I2 (Deuterated Reagent) Pinacolone Pinacolone D9_Pinacolone Pinacolone-d9 Piperonal_d2 Piperonal-d2 (Deuterated Ring) Enone_d2 Enone Intermediate (d2) Piperonal_d2->Enone_d2 + Pinacolone (Aldol Condensation) STP_d2 Stiripentol-d2 (Target A) Enone_d2->STP_d2 Luche Reduction (NaBH4/CeCl3) STP_d9 Stiripentol-d9 (Target B) Enone_d9->STP_d9 Luche Reduction Catechol 3,4-Dihydroxybenzaldehyde Catechol->Piperonal_d2 + CD2I2 / K2CO3 (Williamson Ether Synthesis)

Caption: Figure 2. Divergent synthetic pathways for accessing Ring-Deuterated (d2) and t-Butyl-Deuterated (d9) Stiripentol analogs.

References

  • Biocodex. (2018). Diacomit (Stiripentol) Prescribing Information. FDA.[3][4] Link

  • Zhang, K., et al. (1990). The metabolic fate of stiripentol in the rat.[5] Studies on cytochrome P-450-mediated methylenedioxy ring cleavage and side chain isomerism. Drug Metabolism and Disposition.[1][6] Link

  • Tran, A., et al. (1997). Influence of stiripentol on cytochrome P450-mediated metabolic pathways in humans. Clinical Pharmacology & Therapeutics. Link

  • Fisher, M. B., et al. (2016). The impact of deuterium substitution on the pharmacokinetics of pharmaceuticals. Annals of Pharmacotherapy. Link

  • Formulation Diary. (2023). Active Ingredient STIRIPENTOL - Physicochemical Properties. Link

  • TGA Australia. (2019). Australian Public Assessment Report for Stiripentol. Link

Sources

Stereoselective Pharmacology: The (R)-Stiripentol Scaffold and Next-Generation Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Stiripentol (STP), an allylic alcohol structurally distinct from classic anticonvulsants, is the standard of care for Dravet Syndrome (DS). While clinically administered as a racemate, the pharmacological profiles of its enantiomers differ significantly.[1] This guide dissects the superior potency of (R)-(+)-Stiripentol , its dual-mechanism of action (GABAergic modulation and Lactate Dehydrogenase inhibition), and the rational design of analogs (e.g., isosafrole derivatives, pyrazolines) aimed at improving metabolic stability and reducing toxicity.

Stereochemical & Structural Basis[2][3]

The Chirality Imperative

Stiripentol contains a single chiral center at the C3 position of the pentenol chain. Clinical formulations are racemic mixtures of (R)-(+) and (S)-(-) enantiomers.[2] However, pharmacokinetic and pharmacodynamic profiling reveals a "eutomer/distomer" relationship:

  • (R)-(+)-Stiripentol (Eutomer): Exhibits approximately 2.4-fold higher potency in brain EC50 assays compared to the (S)-enantiomer.[1] It drives the primary anticonvulsant efficacy.

  • (S)-(-)-Stiripentol (Distomer): Possesses a significantly longer elimination half-life.[1] During chronic dosing of the racemate, the (S)-isomer accumulates disproportionately in brain tissue, potentially contributing to tolerance and metabolic load without providing proportional therapeutic benefit [1].

Chemical Synthesis & Resolution

To isolate the active (R)-enantiomer for high-precision studies, a racemic synthesis followed by chiral resolution is the standard bench-to-clinic workflow.

G Start 3,4-Dihydroxybenzaldehyde Inter1 Methylenedioxy Formation (CH2I2, KOH) Start->Inter1 Inter2 Knoevenagel Condensation (3,3-dimethyl-2-butanone) Inter1->Inter2 Enone α,β-Unsaturated Ketone Inter2->Enone Base Cat. Racemate Racemic Stiripentol (Luche Reduction: NaBH4/CeCl3) Enone->Racemate 1,2-Reduction Resolution Chiral HPLC Resolution (Chiralcel OD-H) Racemate->Resolution R_Iso (R)-(+)-Stiripentol (Active Eutomer) Resolution->R_Iso S_Iso (S)-(-)-Stiripentol (Long t1/2 Distomer) Resolution->S_Iso

Figure 1: Synthesis and resolution workflow for isolating (R)-Stiripentol. The Luche reduction is critical to prevent reduction of the alkene moiety.

Pharmacodynamics: The Dual-Target Mechanism

(R)-Stiripentol operates via two distinct, synergistic pathways. This "hybrid" pharmacology is unique among antiseizure medications (ASMs).

GABA-A Receptor Positive Allosteric Modulation (PAM)

Unlike benzodiazepines, which bind the


 interface, STP modulates GABA-A receptors containing 

subunits
(and to a lesser extent

subunits).
  • Mechanism: It prolongs the decay time constant (

    
    ) of inhibitory postsynaptic currents (IPSCs).
    
  • Significance: The

    
     subunit is highly expressed in the developing brain, explaining STP's specific efficacy in pediatric epilepsies like Dravet Syndrome [2].[3]
    
Lactate Dehydrogenase (LDH) Inhibition

This is the metabolic "ketogenic mimic" mechanism.

  • Target: STP inhibits the conversion of Pyruvate to Lactate by LDH.[4]

  • Effect: This inhibition forces neurons to shift away from rapid glycolysis. The resulting hyperpolarization is mediated by ATP-sensitive Potassium (

    
    ) channels.
    
  • Key Insight: Analogs like Isosafrole have shown stronger LDH inhibition than STP itself, validating LDH as a druggable target for drug-resistant epilepsy [3].

MOA cluster_GABA Pathway A: GABAergic Modulation cluster_Metabolic Pathway B: Metabolic Regulation (LDH) STP (R)-Stiripentol GABA_R GABA-A Receptor (alpha-3 subunit) STP->GABA_R Positive Allosteric Modulation LDH Lactate Dehydrogenase (LDH) STP->LDH Inhibition Cl_Influx Increased Cl- Influx GABA_R->Cl_Influx IPSC Prolonged IPSC Decay Cl_Influx->IPSC Seizure_Control Seizure Suppression (Dravet Syndrome) IPSC->Seizure_Control Inhibition Glycolysis Pyruvate -> Lactate Conversion LDH->Glycolysis Blocks K_ATP K_ATP Channel Activation Glycolysis->K_ATP Metabolic Shift Hyperpol Neuronal Hyperpolarization Hyperpol->Seizure_Control Stabilization K_ATP->Hyperpol

Figure 2: Dual Mechanism of Action.[5][6] STP acts as a GABA-PAM while simultaneously inhibiting LDH to induce metabolic hyperpolarization.

Structure-Activity Relationship (SAR) & Analog Development

The STP scaffold (aromatic allylic alcohol) presents challenges, including a short half-life and Michael acceptor reactivity.

The Pharmacophore
  • Methylenedioxy Ring: Essential. Removal or substitution with methoxy groups drastically reduces LDH inhibitory potency.

  • 
    -Unsaturated Chain:  Critical for potency but poses toxicity risks (covalent binding).
    
  • Tert-butyl Group: Provides steric bulk necessary for hydrophobic pocket binding.

Next-Generation Analogs

Researchers are modifying the scaffold to improve safety and LDH affinity.

Analog ClassStructural ModificationPharmacological GoalKey Outcome (vs STP)
Isosafrole Derivatives Simplification of side chainMaximize LDH inhibitionHigher LDH affinity; proof-of-concept for metabolic mechanism [3].
Pyrazolines Cyclization of the enone chainRemove Michael acceptor reactivityCompound 13b showed improved ED50 (110 mg/kg) vs STP in scPTZ models [4].
Hydrazines Substitution at the ketoneEnhance lipophilicityCompound 7h showed superior protection in MES screens [4].
Reduced STP Hydrogenation of C=C bondImprove metabolic stabilityLoss of potency, confirming the necessity of the rigid alkene linker.

Experimental Protocols

Protocol A: High-Throughput LDH Inhibition Assay

Purpose: To screen analogs for metabolic inhibitory potential (Sada et al. method).

  • Reagents: Purified human LDH-A and LDH-B (isoforms), NADH (cofactor), Pyruvate (substrate), Tris-HCl buffer (pH 7.4).

  • Preparation: Dissolve (R)-Stiripentol or analog in DMSO (final concentration <1%).

  • Reaction Mix:

    • Buffer: 100 mM Tris-HCl.

    • Substrate: 1 mM Pyruvate.

    • Cofactor: 0.2 mM NADH.

    • Enzyme: 0.01 U/mL LDH.

  • Execution:

    • Incubate Enzyme + Inhibitor for 15 mins at 25°C.

    • Initiate reaction by adding NADH/Pyruvate mix.

    • Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADH to NAD+) over 5 minutes using a kinetic microplate reader.

  • Analysis: Calculate IC50 by plotting % inhibition vs. log[concentration].

Protocol B: Synthesis of Racemic Stiripentol (One-Pot)

Purpose: Efficient generation of the scaffold for subsequent resolution.

  • Condensation: React 3,4-dihydroxybenzaldehyde with diiodomethane (CH2I2) and KOH in DMSO to form piperonal.

  • Knoevenagel: Add 3,3-dimethyl-2-butanone and catalytic tetrabutylammonium bromide (TBAB). Heat to 60°C.

  • Reduction: Cool to 0°C. Add CeCl3·7H2O followed by portion-wise addition of NaBH4 (Luche conditions). Note: CeCl3 is mandatory to ensure 1,2-reduction (alcohol) rather than 1,4-reduction (saturated ketone).

  • Purification: Quench with HCl, extract with EtOAc, and recrystallize from hexane/ethanol.

Pharmacokinetics & Interactions

(R)-Stiripentol is a potent mechanism-based inhibitor of CYP450 enzymes.

  • CYP3A4 & CYP2C19: STP irreversibly inhibits these enzymes.

  • Clinical Consequence: This is beneficial in Dravet therapy as it boosts blood levels of Clobazam (metabolized by CYP3A4) and its active metabolite N-desmethylclobazam (metabolized by CYP2C19).

  • Protocol Note: When testing STP analogs in vivo, plasma levels of co-administered drugs must be monitored to distinguish intrinsic efficacy from pharmacokinetic boosting.

References

  • Stereoselective pharmacokinetics of stiripentol. National Institutes of Health (NIH). Available at: [Link]

  • The effects of stiripentol on GABAA receptors. Fisher, J.L. (2011). Available at: [Link]

  • Targeting LDH enzymes with a stiripentol analog to treat epilepsy. Sada, N. et al. (Science, 2015).[6][7][8] Available at: [Link]

  • Design and synthesis of novel stiripentol analogues as potential anticonvulsants. Aboul-Enein, M.N. et al. (Eur J Med Chem, 2012). Available at: [Link]

  • An Update on Stiripentol Mechanisms of Action. Biocodex R&D (2024). Available at: [Link]

Sources

Technical Whitepaper: (R)-Stiripentol-d9

Author: BenchChem Technical Support Team. Date: February 2026

Bioanalytical Applications and In-Vitro Pharmacodynamics

Executive Summary

(R)-Stiripentol-d9 is the deuterated, enantiopure form of the antiepileptic drug Stiripentol (Diacomit®). While the clinical drug is administered as a racemate, the (R)-enantiomer demonstrates approximately 2.5-fold greater anticonvulsant potency than the (S)-enantiomer.[1] The introduction of a deuterium label (


) on the tert-butyl group serves two critical functions in drug development: it acts as a metabolically stable mechanistic probe  to study oxidative pathways (specifically CYP-mediated hydroxylation), and it functions as the gold-standard Internal Standard (IS)  for enantioselective LC-MS/MS quantification.

This guide details the in-vitro activity, metabolic stability protocols, and bioanalytical workflows for this compound, designed for researchers optimizing Dravet syndrome therapeutics and investigating GABAergic modulation.

Part 1: Chemical Identity & Pharmacological Rationale[2]

The therapeutic efficacy of Stiripentol relies on a dual mechanism: direct allosteric modulation of GABA-A receptors and the inhibition of CYP450 enzymes (increasing the bioavailability of co-administered clobazam).

1.1 Structural Significance
  • Chirality: The (R)-enantiomer drives the primary pharmacodynamic effect. Using the enantiopure (R)-standard eliminates the confounding variables present in racemic studies.

  • Deuteration (

    
    ):  The substitution of nine hydrogen atoms with deuterium on the tert-butyl moiety exploits the Kinetic Isotope Effect (KIE) . Since the carbon-deuterium bond is stronger than the carbon-hydrogen bond, this substitution significantly slows the rate of hydroxylation at this site, allowing researchers to isolate and quantify specific metabolic pathways.
    
1.2 Mechanism of Action (MoA) Visualization

The following diagram illustrates the multi-target activity of Stiripentol, highlighting the specific interaction with


-subunit-containing GABA-A receptors, which are highly expressed in the developing brain (relevant to Dravet syndrome).

Stiripentol_MOA cluster_GABA GABAergic Modulation cluster_Metabolism Metabolic Inhibition STP This compound GABA_Rec GABA-A Receptor (α3 subunit selective) STP->GABA_Rec Positive Allosteric Modulation (PAM) CYP CYP450 Inhibition (CYP3A4, CYP1A2, CYP2C19) STP->CYP Inhibits LDH Lactate Dehydrogenase (LDH) Inhibition STP->LDH Inhibits Cl_Influx Increased Cl- Influx GABA_Rec->Cl_Influx Hyperpol Neuronal Hyperpolarization Cl_Influx->Hyperpol DDI increased Clobazam Levels CYP->DDI Energy Reduced Neuronal Excitability LDH->Energy

Figure 1: Multi-modal mechanism of (R)-Stiripentol. The compound acts as a PAM on GABA-A receptors (specifically


 subunits) and inhibits metabolic enzymes.[2]
Part 2: In-Vitro Metabolic Stability Protocols

To validate the Kinetic Isotope Effect or to use this compound as a tracer, one must assess its stability against liver microsomes compared to the non-deuterated parent.

2.1 Microsomal Stability Assay

Objective: Determine the intrinsic clearance (


) and half-life (

) difference between (R)-Stiripentol-d0 and -d9.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

    
    ).
    
  • Phosphate Buffer (100 mM, pH 7.4).

  • Stop Solution: Ice-cold Acetonitrile (ACN) with 0.1% Formic Acid.

Protocol:

  • Pre-Incubation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer. Pre-incubate at 37°C for 5 minutes.

  • Substrate Addition: Spike this compound (and separately d0 for control) to a final concentration of 1 µM. Ensure organic solvent (DMSO) is <0.1%.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 150 µL Stop Solution containing an alternate IS (e.g., Carbamazepine-d10) to normalize injection variability.

  • Analysis: Centrifuge at 4,000g for 20 min. Analyze supernatant via LC-MS/MS.

Data Calculation: Plot


 vs. time. The slope 

is the elimination rate constant.


Part 3: Pharmacodynamic Validation (GABA-A Binding)

When using this compound as a mechanistic probe, it is vital to confirm that deuteration does not alter binding affinity.

3.1 Electrophysiology: Whole-Cell Patch Clamp

This assay validates the PAM activity of the deuterated compound on recombinant GABA-A receptors.

  • Cell Line: HEK293 cells transiently transfected with human

    
    , 
    
    
    
    , and
    
    
    GABA-A subunits.
  • Setup: Whole-cell voltage clamp at -60 mV.

  • Application:

    • Apply GABA (

      
       concentration) alone to establish baseline current.
      
    • Co-apply GABA (

      
      ) + this compound (1 - 300 µM).
      
  • Endpoint: Measure the potentiation of the GABA-evoked current.

  • Acceptance Criteria: The

    
     of this compound should be statistically indistinguishable from (R)-Stiripentol-d0 (typically ~2-5 µM range for 
    
    
    
    containing receptors).
Part 4: Bioanalytical Quantitation (LC-MS/MS)

This compound is most frequently used as an Internal Standard to quantify Stiripentol in plasma. The following method ensures separation of enantiomers if chiral quantification is required, or robust total quantification.

4.1 LC-MS/MS Parameters
ParameterSetting
Column Chiralpak AD-RH (150 x 4.6 mm, 5 µm) for chiral separation OR C18 (50 x 2.1 mm) for achiral
Mobile Phase A 5 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile (ACN)
Flow Rate 0.5 mL/min
Ionization ESI Positive Mode
Transitions (MRM) Analyte (d0): 235.1

175.1 IS (d9): 244.2

184.2

Note: The mass shift corresponds to the d9-t-butyl group. The fragment 175/184 represents the loss of the t-butyl/d9-t-butyl moiety or ring cleavage, preserving the mass shift in the precursor.

4.2 Sample Extraction Workflow (Protein Precipitation)

This workflow minimizes matrix effects, utilizing the d9-IS to compensate for recovery losses.

LCMS_Workflow Sample Plasma Sample (50 µL) IS_Add Add Internal Standard This compound (20 µL at 1 µg/mL) Sample->IS_Add Precip Protein Precipitation Add 200 µL ACN (Ice Cold) IS_Add->Precip Vortex Vortex (1 min) & Centrifuge (10,000g, 10 min, 4°C) Precip->Vortex Dilution Transfer Supernatant Dilute 1:1 with Mobile Phase A Vortex->Dilution Inject Inject 5 µL into LC-MS/MS Dilution->Inject

Figure 2: High-throughput protein precipitation workflow for plasma quantification using this compound as the internal standard.

4.3 Validation Criteria (FDA Bioanalytical Guidelines)
  • Linearity:

    
     over range 10 – 5000 ng/mL.
    
  • Precision/Accuracy: CV% and Bias within ±15% (±20% at LLOQ).

  • IS Response: this compound variation should not exceed ±5% across the run.

References
  • Fisher, J. L. (2011). The anticonvulsant stiripentol acts directly on the GABAA receptor as a positive allosteric modulator.[2][3][4] Neuropharmacology, 57(4), 575–582. Link

  • Trojnar, M. K., et al. (2005).[5] Stiripentol: A novel antiepileptic drug.[5][6] Drugs of Today, 41(6), 405. Link

  • Tran, A., et al. (1997).[5] In vitro inhibition of human cytochrome P450 isoenzymes by stiripentol.[5][7] British Journal of Clinical Pharmacology, 44(3), 239–244. Link

  • Shen, D. D., et al. (1992).[3] Comparative anticonvulsant potency and pharmacokinetics of (+)- and (-)-enantiomers of stiripentol. Epilepsy Research, 12(1), 29-36.[3] Link

  • FDA Center for Drug Evaluation and Research. (2018). Clinical Pharmacology and Biopharmaceutics Review: Diacomit (Stiripentol). Link

Sources

Technical Guide: Isotopic Purity of (R)-Stiripentol-d9 for Analytical Use

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Stiripentol (Diacomit®) is a third-generation anticonvulsant and a critical standard of care for Dravet syndrome. Its unique pharmacokinetics—characterized by non-linear elimination and potent inhibition of CYP450 isozymes (CYP3A4, CYP1A2, CYP2C19)—demands rigorous Therapeutic Drug Monitoring (TDM) and pharmacokinetic (PK) profiling.

For LC-MS/MS quantification, (R)-Stiripentol-d9 represents the gold standard Internal Standard (IS). Its utility relies not just on chemical purity, but on two higher-order parameters: Isotopic Purity (absence of unlabeled


 congeners) and Chiral Purity  (Enantiomeric Excess, 

). This guide details the technical requirements, validation protocols, and synthesis logic necessary to ensure this reagent yields defensible, regulatory-compliant data.

Part 1: The Analytical Imperative

The Molecule and the Label

Stiripentol is a chiral allylic alcohol.[1] While administered clinically as a racemate, the (R)-enantiomer exhibits distinct pharmacodynamics, being approximately 2.5-fold more potent than the (S)-enantiomer in certain models.

  • Analyte: (R)-Stiripentol (or Racemate)

  • Internal Standard: this compound

  • Label Position: tert-Butyl group (

    
    )
    

Why the tert-Butyl group? The choice of the tert-butyl group for deuterium labeling is a deliberate design choice for metabolic stability. Stiripentol metabolism is dominated by the opening of the methylenedioxy ring (O-demethylation) and glucuronidation.[2] The bulky tert-butyl group remains metabolically intact during the primary biotransformation phases, ensuring the IS tracks the analyte without "loss of label" during processing or in-source fragmentation.

The "Cross-Talk" Risk

In LC-MS/MS, the gravest risk with stable isotope standards is Isotopic Interference (Cross-Talk). If the this compound reagent contains traces of


 (native stiripentol), it will contribute to the analyte signal (M+0), artificially inflating the calculated concentration. Conversely, if the native analyte at high concentrations contributes to the IS channel (M+9), it suppresses the IS response.

Regulatory Threshold (FDA/EMA):

  • Interference in Blank: The IS response in a blank matrix must be ≤ 5% of the IS response at the Lower Limit of Quantification (LLOQ).

  • Analyte Interference: The analyte response in the IS channel must be insignificant.

Part 2: Synthesis & Structural Logic

The synthesis of this compound typically follows a convergent pathway designed to introduce the deuterium label late or via a stable building block to prevent H/D exchange.

Synthesis Pathway Diagram

The following diagram illustrates the logical flow from deuterated precursors to the final chiral standard, highlighting the critical stability of the label.

StiripentolSynthesis cluster_stability Metabolic Stability Zone Pinacolone Pinacolone-d9 (C(CD3)3-CO-CH3) Condensation Claisen-Schmidt Condensation Pinacolone->Condensation Reactant A Piperonal 3,4-Methylenedioxy- benzaldehyde Piperonal->Condensation Reactant B Enone Intermediate Enone-d9 Condensation->Enone Base Catalyzed Reduction CBS Reduction (Chiral Catalyst) Enone->Reduction Stereoselective FinalProduct This compound (>99% ee, >99 atom% D) Reduction->FinalProduct Purification

Figure 1: Synthesis logic for this compound.[3] The deuterium label is introduced via Pinacolone-d9, ensuring the label resides on the metabolically stable tert-butyl moiety.

Part 3: Validation Protocol (Isotopic & Chiral)

This protocol validates the suitability of a specific lot of this compound for regulated bioanalysis.

Protocol: Isotopic Purity Assessment (HRMS)

Objective: Confirm the absence of


 (native) and 

isotopologues.
  • Preparation: Prepare a 10 µg/mL solution of this compound in Methanol.

  • Instrumentation: Q-TOF or Orbitrap MS (Resolution > 30,000).

  • Acquisition: Perform a full scan MS (m/z 200–300) in Positive ESI mode.

  • Analysis:

    • Extract ion chromatograms for Native (

      
      ) and IS (
      
      
      
      ).
    • Calculation: Calculate the ratio of peak areas:

      
      .
      
    • Acceptance Criteria: The contribution of

      
       must be < 0.1%  chemically to ensure it does not trigger the >20% LLOQ interference threshold in the final assay.
      
Protocol: Cross-Talk Verification (LC-MS/MS)

Objective: Verify performance in the actual matrix (Plasma).

  • Blank Matrix: Extract 6 lots of blank human plasma.

  • Zero Sample: Spike blank plasma with IS only (at working concentration, e.g., 500 ng/mL).

  • LLOQ Sample: Spike blank plasma with Native Stiripentol at LLOQ (e.g., 10 ng/mL) + IS.

  • ULOQ Sample: Spike blank plasma with Native Stiripentol at ULOQ (e.g., 5000 ng/mL) without IS.

  • Injection: Inject in the order: Blank -> Zero -> LLOQ -> ULOQ.

  • Evaluation:

ParameterCalculationAcceptance Limit (FDA M10)
IS Interference Response of Analyte in Zero Sample≤ 20% of Analyte response in LLOQ Sample
Analyte Interference Response of IS in ULOQ Sample (channel monitoring IS)≤ 5% of IS response in Zero Sample
Protocol: Chiral Purity (Chiral LC)

Objective: Ensure the reagent is (R)-enantiomer.

  • Column: Lux® Amylose-2 (or equivalent polysaccharide phase).

  • Mobile Phase: Isocratic Acetonitrile:Ammonium Acetate (50:50).[4]

  • Detection: UV at 254 nm or MS.

  • Criteria: Enantiomeric Excess (

    
    ) should be > 98%  to prevent kinetic isotope effects or differential recovery if the extraction method is enantioselective.
    

Part 4: Impact Analysis & Troubleshooting

The following decision logic helps troubleshoot IS failure during method validation.

ValidationLogic Start Start Validation Run CheckBlank Check Blank (Zero Sample) Is Analyte Signal Present? Start->CheckBlank YesSignal Yes: Signal detected CheckBlank->YesSignal NoSignal No: Clean baseline CheckBlank->NoSignal CalcRatio Calculate % of LLOQ (Signal / LLOQ_Area * 100) YesSignal->CalcRatio Pass PASS: Proceed to Matrix Effect Test NoSignal->Pass Decision1 Is it > 20%? CalcRatio->Decision1 Yes Yes Decision1->Yes >20% No No Decision1->No <20% Fail FAIL: IS Impurity (Contains d0) RootCause Root Cause Analysis: 1. Check IS CoA (Isotopic Enrichment) 2. Check LC Carryover Fail->RootCause Yes->Fail No->Pass

Figure 2: Decision tree for evaluating Internal Standard performance during method validation.

Part 5: Summary of Specifications

For procurement and validation, the this compound reagent must meet these core specifications:

ParameterSpecificationRationale
Chemical Purity > 98%Prevents non-specific background noise.
Isotopic Enrichment ≥ 99 atom % DMinimizes

contribution to analyte signal.
Chiral Purity ≥ 98% ee (R-isomer)Ensures accurate tracking in chiral LC methods.
Form Solid or Certified SolutionSolid preferred for fresh stock preparation.
Label Location tert-Butyl (

)
Metabolic stability (resists ring opening).

References

  • FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[1][5] [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

  • Fisher, J. L. (2009).[6] The anti-convulsant stiripentol acts directly on the GABAA receptor as a positive allosteric modulator.[6] Neuropharmacology, 56(1), 190-197.[6] [Link]

Sources

Methodological & Application

Application Note: Precision Quantitation of Stiripentol in Human Plasma using (R)-Stiripentol-d9 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the development, validation, and application of an LC-MS/MS method using (R)-Stiripentol-d9 as an internal standard. It addresses the specific requirements of therapeutic drug monitoring (TDM) and pharmacokinetic research for Dravet syndrome.

Executive Summary

Stiripentol (STP) is a third-generation antiepileptic drug (AED) critical for the treatment of Dravet syndrome. While clinically administered as a racemate, the (R)-enantiomer exhibits approximately 2.4-fold greater anticonvulsant potency than the (S)-enantiomer.[1] Accurate quantification is challenging due to complex pharmacokinetics (non-linear elimination) and significant drug-drug interactions (inhibition of CYP450s).

This protocol details a robust LC-MS/MS methodology utilizing This compound as a stable isotopically labeled internal standard (SIL-IS). The use of the d9-analog corrects for matrix effects, ionization suppression, and extraction variability, ensuring the high precision required for pediatric TDM.

Scientific Rationale & Mechanism

Why this compound?

In bioanalysis, the "Gold Standard" is a stable isotope-labeled internal standard that co-elutes with the analyte but is mass-resolved.

  • Chiral Specificity: Stiripentol contains a chiral center at the C3 position. If a chiral separation is performed (to study the active (R)-enantiomer), a racemic d9-IS would split into two peaks, potentially complicating integration. Using enantiomerically pure This compound ensures a single, sharp peak that perfectly tracks the active analyte (R)-Stiripentol on chiral columns.

  • Mass Shift (+9 Da): The d9 labeling (typically on the tert-butyl group) provides a mass shift of +9 Da (m/z 235

    
     244). This is sufficient to prevent "cross-talk" from the natural isotopic envelope of the native drug.
    
  • Matrix Compensation: Pediatric plasma samples (often lipemic or hemolyzed) cause variable ion suppression. Because this compound co-elutes with the analyte, it experiences the exact same suppression events, mathematically canceling out the error during quantitation.

Chemical Structures[1][2][3][4]
  • Stiripentol (C14H18O3): MW 234.3. [M+H]+ = 235.1

  • This compound (C14H9D9O3): MW 243.4. [M+H]+ = 244.2

    • Labeling: The nine deuterium atoms are located on the tert-butyl group (

      
      ), ensuring the label is retained in key fragments (e.g., loss of water) but lost in others (e.g., loss of t-butyl).
      

Experimental Protocol

Materials & Reagents[5]
  • Analytes: Stiripentol Reference Standard (>99% purity).

  • Internal Standard: this compound (>98% isotopic purity).

  • Matrix: Drug-free human plasma (K2EDTA or Lithium Heparin).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Acetate.

Stock Solution Preparation
  • Master Stock (STP): Dissolve 10 mg Stiripentol in 10 mL MeOH (1 mg/mL).

  • IS Stock (STP-d9): Dissolve 1 mg this compound in 10 mL MeOH (100 µg/mL).

  • Working IS Solution: Dilute IS Stock to 500 ng/mL in 50:50 MeOH:Water. Note: This concentration should yield a signal similar to the mid-point of the calibration curve.

Sample Preparation: Protein Precipitation (PPT)

Rationale: PPT is chosen for speed and high recovery of Stiripentol, which binds extensively to plasma proteins (99%).

  • Aliquot: Transfer 50 µL of plasma (sample/calibrator/QC) into a 1.5 mL microcentrifuge tube.

  • IS Addition: Add 20 µL of Working IS Solution this compound. Vortex briefly.

  • Precipitation: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Agitation: Vortex vigorously for 30 seconds.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of 10 mM Ammonium Acetate (to improve peak shape).

LC-MS/MS Conditions
Chromatographic Separation (Achiral TDM Mode)

For routine TDM where total Stiripentol is measured, an achiral C18 column is sufficient.

  • Column: Agilent Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 µm) or equivalent.

  • Mobile Phase A: 5 mM Ammonium Acetate in Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 30% B

    • 0.5 min: 30% B

    • 3.0 min: 90% B

    • 4.0 min: 90% B

    • 4.1 min: 30% B

    • 5.5 min: Stop

  • Injection Vol: 2-5 µL.

Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).[2][3][4][5][6]

  • Spray Voltage: 3500 V.

  • Source Temp: 350°C.

  • MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Type
Stiripentol 235.1217.115Quantifier (Loss of H2O)
235.1159.125Qualifier
This compound 244.2226.215Quantifier (Loss of H2O)

Note on Transitions: The transition 235


 217 corresponds to the loss of water ([M+H-H2O]+). Since the d9 label is on the t-butyl group, this fragment retains the label (244 

226), making it a valid transition. Avoid transitions that lose the t-butyl group (e.g., to m/z 121), as the IS would lose its mass differentiation.

Method Validation Criteria (FDA/EMA Guidelines)

To ensure "Trustworthiness" and "Self-Validation," the method must meet these criteria:

ParameterAcceptance Criteria
Linearity

over range 0.1 – 50 µg/mL.
Accuracy Mean conc.[5] within ±15% of nominal (±20% at LLOQ).
Precision CV < 15% ( < 20% at LLOQ).
Recovery Consistent recovery across Low, Mid, High QC (>80% preferred).
Matrix Effect Matrix Factor (MF) between 0.85 and 1.15. IS-normalized MF should be ~1.0.
Selectivity No interfering peaks >20% of LLOQ in blank plasma.

Workflow Visualization

The following diagram illustrates the logical flow of the analytical procedure and the decision-making process for chiral vs. achiral analysis.

Stiripentol_Workflow Start Start: Clinical Plasma Sample IS_Add Add Internal Standard This compound Start->IS_Add Prep Protein Precipitation (ACN + 0.1% FA) IS_Add->Prep Centrifuge Centrifuge & Dilute Supernatant Prep->Centrifuge Decision Study Goal? Centrifuge->Decision Achiral Routine TDM (Total Stiripentol) Decision->Achiral Clinical Chiral PK/Research (Enantiomer Specific) Decision->Chiral Research LC_Achiral LC: C18 Column Fast Gradient (5 min) Achiral->LC_Achiral LC_Chiral LC: Lux Amylose-2 Isocratic (15 min) Chiral->LC_Chiral MS_Detect MS/MS Detection (ESI+) MRM: 235->217 / 244->226 LC_Achiral->MS_Detect LC_Chiral->MS_Detect Data Quantification Ratio (Analyte/IS) MS_Detect->Data

Caption: Analytical workflow for Stiripentol quantification distinguishing between routine TDM (achiral) and pharmacokinetic research (chiral) pathways.

Expert Insights & Troubleshooting

Chiral Inversion & Stability

Stiripentol does not undergo significant chiral inversion in vivo. However, using a racemic IS for an enantioselective assay can be risky if the racemic IS components separate slightly due to kinetic isotope effects (though rare with deuterium) or if the integration windows are tight. This compound eliminates this risk by providing a single peak that matches the retention time of the bioactive (R)-enantiomer exactly.

Matrix Effects in Dravet Syndrome

Patients with Dravet syndrome are often on ketogenic diets or high-lipid formulas. This results in lipemic plasma which can suppress ESI signals.

  • Solution: If the IS response varies >50% between samples, switch from Protein Precipitation to Liquid-Liquid Extraction (LLE) using Ethyl Acetate/Hexane (50:50). The non-polar solvent extracts Stiripentol efficiently while leaving phospholipids behind.

Cross-Talk Check

Always run a "Zero Sample" (Blank Matrix + IS) to check for interference in the analyte channel.

  • Issue: If this compound contains trace amounts of d0 (unlabeled) Stiripentol, you will see a peak in the analyte channel.

  • Limit: The contribution must be < 20% of the LLOQ area. Ensure your IS purity is >99% isotopic enrichment.

References

  • Fisher, A. et al. (2017). Clinical Pharmacokinetics of Stiripentol: A Review. U.S. Food and Drug Administration. Link

  • Mazzo, T. et al. (2013). Enantiomeric separation and estimation of stiripentol by liquid chromatography mass spectrometer in human plasma. Journal of Chromatography B. Link

  • Thermo Fisher Scientific. (2022).[4] Quantification of Antiepileptics in Human Plasma by LC-MS/MS.[6] Application Note 645. Link

  • Cayman Chemical. (2023). Stiripentol-d9 Product Information and Physical Data.Link

  • Chiron, C. et al. (2000). Therapeutic monitoring of stiripentol in the treatment of Dravet syndrome. Epilepsia.[5][6][7][8][9] Link

Sources

Application Note: Robust Method Development for Stiripentol Analysis in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Physicochemical Mandate

Developing a robust assay for Stiripentol (STP) requires more than following a generic recipe; it demands a strategy dictated by the molecule's specific behavior in biological environments. STP is an aromatic allylic alcohol used as an adjunctive therapy for Dravet syndrome.[1] Its analysis is critical for Therapeutic Drug Monitoring (TDM) due to its non-linear pharmacokinetics and significant drug-drug interactions (inhibition of CYP3A4, CYP1A2, and CYP2C19).

Core Challenges & Solutions
  • Challenge 1: High Protein Binding (>99%).

    • Implication: Simple Protein Precipitation (PPT) often yields poor recovery because the drug gets trapped in the protein pellet.

    • Solution:Liquid-Liquid Extraction (LLE) is the superior choice to disrupt protein-drug interactions and ensure high recovery.

  • Challenge 2: Lipophilicity (LogP ~2.94).

    • Implication: STP sticks to plasticware and LC tubing, causing carryover.

    • Solution: Use glass inserts, optimize needle wash solvents (high organic), and implement a saw-tooth gradient wash.

  • Challenge 3: Chemical Stability.

    • Implication: STP is acid-labile under strong hydrolytic conditions.

    • Solution: While acidic mobile phases are necessary for chromatography, sample processing should avoid strong mineral acids.

Method Development Logic

The following decision matrix illustrates the critical pathways for developing this method, ensuring scientific integrity from the ground up.

MethodDevelopment Start Target Analyte: Stiripentol Prop Physicochemical Analysis (LogP 2.94, pKa ~9.5) Start->Prop Extr Extraction Strategy Prop->Extr High Protein Binding Chrom Chromatography Prop->Chrom Hydrophobic LLE Liquid-Liquid Extraction (Ethyl Acetate/Hexane) *Recommended* Extr->LLE PPT Protein Precipitation (High Risk of Entrapment) Extr->PPT Col Column Selection C18 (Hydrophobic Retention) Chrom->Col Mobile Mobile Phase Acidic (Formic Acid) Promotes Ionization Chrom->Mobile Det Detection (MS/MS) Mobile->Det Ion ESI Positive Mode [M+H]+ m/z 235.1 Det->Ion

Figure 1: Strategic decision tree for Stiripentol method development based on molecular properties.

Protocol A: High-Sensitivity LC-MS/MS (Gold Standard)

This protocol is designed for high-throughput clinical environments requiring high sensitivity (LLOQ ~10 ng/mL) and specificity against co-medications (e.g., Clobazam, Valproate).

Instrumentation & Conditions
ParameterSpecificationRationale
Column Kinetex C18 (50 x 2.1 mm, 2.6 µm) or equivalentCore-shell technology provides high resolution at lower backpressures.
Mobile Phase A 0.1% Formic Acid in WaterProton source for [M+H]+ generation.
Mobile Phase B 0.1% Formic Acid in AcetonitrileACN provides sharper peaks for lipophilic compounds than Methanol.
Flow Rate 0.4 - 0.6 mL/minOptimal for ESI desolvation.
Injection Vol 2 - 5 µLLow volume reduces column fouling.
Run Time ~4.0 minutesFast turnaround for TDM.
Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode)[2]

  • Precursor Ion: m/z 235.1

    
    
    
  • Internal Standard (IS): Stiripentol-d9 (Preferred) or Chlorzoxazone (Analog).

AnalytePrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)Role
Stiripentol 235.1154.12520Quantifier
Stiripentol 235.1179.12515Qualifier
Stiripentol-d9 244.1163.12520Internal Std
Sample Preparation: Liquid-Liquid Extraction (LLE) workflow

LLE is chosen to maximize recovery from the protein-bound state and minimize matrix effects (phospholipids).

LLE_Workflow Step1 1. Aliquot 100 µL Plasma + 20 µL Internal Standard Step2 2. Add 1.0 mL Extraction Solvent (Ethyl Acetate : Hexane, 80:20 v/v) Step1->Step2 Step3 3. Vortex Mix (5 mins) Disrupts protein binding Step2->Step3 Step4 4. Centrifuge (10,000 rpm, 5 mins, 4°C) Step3->Step4 Step5 5. Transfer Supernatant (Organic Layer) to clean glass tube Step4->Step5 Step6 6. Evaporate to Dryness (N2 stream @ 40°C) Step5->Step6 Step7 7. Reconstitute (100 µL Mobile Phase A:B 50:50) Step6->Step7 Step8 8. Inject to LC-MS/MS Step7->Step8

Figure 2: Optimized Liquid-Liquid Extraction workflow for Stiripentol.

Step-by-Step Protocol:

  • Preparation: Thaw plasma samples at room temperature and vortex briefly.

  • Spiking: Transfer 100 µL of patient plasma into a 2 mL polypropylene tube. Add 20 µL of Internal Standard working solution (e.g., Stiripentol-d9 at 5 µg/mL).

  • Extraction: Add 1.0 mL of Ethyl Acetate/Hexane (80:20) . The addition of hexane reduces the extraction of very polar matrix components.

  • Agitation: Vortex vigorously for 5 minutes. This mechanical stress is crucial to liberate STP from albumin.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes.

  • Transfer: Flash freeze the aqueous layer (optional) or carefully pipette 800 µL of the upper organic layer into a clean glass tube. Note: Use glass to prevent adsorption during drying.

  • Drying: Evaporate under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Dissolve residue in 100 µL of Mobile Phase (50:50 Water:ACN). Vortex for 1 minute.

  • Clarification: Centrifuge again if particulates are visible, then transfer to autosampler vials with glass inserts.

Protocol B: HPLC-UV (Accessible Alternative)

For laboratories without MS capabilities, HPLC-UV is a viable, validated alternative, though it requires larger sample volumes and longer run times.

  • Detector: UV/Vis or DAD at 254 nm (Stiripentol has strong absorption here).

  • Column: C18 (150 x 4.6 mm, 5 µm).

  • Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (40:60 v/v).

  • Flow Rate: 1.0 mL/min.

  • LLOQ: Typically ~0.1 µg/mL (sufficient for therapeutic range of 4–22 µg/mL).

Validation Framework (FDA/ICH M10 Compliance)

To ensure "Trustworthiness," the method must be validated against the FDA Bioanalytical Method Validation Guidance (2018) .

Specificity & Selectivity[3][4][5][6]
  • Requirement: Analyze blank plasma from 6 different sources.

  • Acceptance: No interfering peaks >20% of the LLOQ area at the retention time of STP or IS.

  • Co-medication Check: Specifically test interferences from Clobazam, N-desmethylclobazam, and Valproic Acid , as these are standard co-therapies for Dravet syndrome.

Linearity & Range[5][7]
  • Range: 0.1 – 50 µg/mL (Covering the therapeutic window of 4–22 µg/mL).

  • Weighting:

    
     linear regression is typically required due to the wide dynamic range.
    
Accuracy & Precision[3][4][5][7]
  • Intra-run: 5 replicates at 4 QC levels (LLOQ, Low, Mid, High). CV < 15% (20% for LLOQ).

  • Inter-run: 3 separate runs.

Matrix Effect (Critical for LC-MS)
  • Calculate Matrix Factor (MF) = Peak Area (Post-extraction spike) / Peak Area (Standard in solution).

  • IS Normalized MF should be close to 1.0. If significant suppression is observed, switch from PPT to LLE or dilute the sample.

Troubleshooting & Best Practices

IssueProbable CauseCorrective Action
Carryover Lipophilic nature of STP.Use a needle wash of 90% ACN/IPA. Implement a "saw-tooth" gradient at the end of the run.
Low Recovery Protein entrapment.Ensure vigorous vortexing during LLE. Do not use simple PPT.
Peak Tailing Secondary interactions with silanols.Ensure mobile phase pH is acidic (pH ~3.0) to suppress silanol ionization.
Drifting RT Column equilibration issues.STP is hydrophobic; ensure sufficient re-equilibration time (at least 3-5 column volumes) between injections.

References

  • U.S. Food and Drug Administration (FDA). (2018).[3] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2019). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]

  • Kasparek, T., et al. (2020). Liquid chromatographic methods for determination of the new antiepileptic drugs stiripentol, retigabine, rufinamide and perampanel: A comprehensive and critical review. Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • Biocodex. (2018). Diacomit (Stiripentol) Prescribing Information. Retrieved from [Link]

Sources

Application Note: Enantioselective Pharmacokinetic Analysis of Stiripentol Using (R)-Stiripentol-d9

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Stiripentol (STP), marketed as Diacomit®, is a critical antiseizure medication for Dravet syndrome. While often administered as a racemate, STP exhibits stereoselective pharmacokinetics (PK), with the (+)-enantiomer (typically assigned as R) demonstrating distinct metabolic clearance and potency compared to its antipode. Accurate PK profiling requires enantioselective bioanalysis.

This guide details a robust LC-MS/MS protocol utilizing (R)-Stiripentol-d9 as a Stable Isotope-Labeled Internal Standard (SIL-IS). The use of the deuterated (R)-enantiomer specifically corrects for the matrix effects, extraction efficiency, and ionization variability unique to the active enantiomer, ensuring superior data integrity over racemic or analog internal standards.

Technical Rationale & Mechanism

The Chirality of Stiripentol

Stiripentol contains a chiral center at the C3 position of the pent-1-en-3-ol chain.

  • Metabolic Divergence: The enantiomers are metabolized at different rates by CYP450 enzymes (primarily CYP1A2, CYP2C19, and CYP3A4). The methylenedioxy ring cleavage is a major metabolic pathway.

  • Therapeutic Relevance: Differentiating the concentration of the (R)- and (S)-isomers provides deeper insight into individual patient metabolism, especially in pediatric populations with variable CYP expression.

Why this compound?

Using a racemic d9-IS in a chiral assay can lead to peak overlap or "retention time shifting" due to the deuterium isotope effect, where deuterated molecules may elute slightly earlier than their protium counterparts.

  • Stereochemical Match: this compound co-elutes perfectly (or with consistent, negligible shift) with the target (R)-Stiripentol analyte on chiral stationary phases.

  • Mass Shift (+9 Da): The d9 labeling (typically on the tert-butyl group) provides a mass shift of +9 Da (m/z 235

    
     244). This eliminates isotopic crosstalk (contribution of the M+9 natural isotope of the analyte to the IS channel is zero).
    

Experimental Protocol

Materials & Reagents[1]
  • Analyte: Stiripentol (Racemic or Enantiopure standards).

  • Internal Standard: this compound (Isotopic purity > 99%).

  • Matrix: Human Plasma (K2EDTA or Lithium Heparin).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Ethyl Acetate, Ammonium Acetate.

Stock Solution Preparation
  • Master Stock (Analyte): Dissolve Stiripentol in MeOH to 1.0 mg/mL.

  • Master Stock (IS): Dissolve this compound in MeOH to 100 µg/mL.

  • Working IS Solution: Dilute Master Stock (IS) with 50:50 ACN:Water to reach a final concentration of 500 ng/mL . Note: Prepare fresh weekly and store at -20°C.

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is preferred over protein precipitation to minimize phospholipid suppression and improve sensitivity (LLOQ).

  • Aliquot: Transfer 100 µL of plasma into a 2 mL polypropylene tube.

  • IS Addition: Add 20 µL of Working IS Solution (this compound). Vortex for 10 sec.

  • Extraction: Add 1.0 mL of Ethyl Acetate/Hexane (80:20 v/v).

  • Agitation: Shake/tumble for 10 minutes at room temperature.

  • Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Transfer: Transfer 800 µL of the organic supernatant to a clean glass tube.

  • Evaporation: Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute residue in 200 µL of Mobile Phase (50:50 ACN:Buffer). Vortex well.

LC-MS/MS Conditions

Chromatography (Chiral Separation)

  • Column: Chiralpak AD-RH (150 x 4.6 mm, 5 µm) or Lux Amylose-2.[1]

    • Reasoning: These columns operate in Reverse Phase mode, compatible with MS-friendly solvents.

  • Mobile Phase:

    • A: 5 mM Ammonium Acetate in Water (pH 4.5).

    • B: Acetonitrile.[1][2][3]

  • Elution: Isocratic 40% A / 60% B.

  • Flow Rate: 0.8 mL/min.

  • Run Time: ~10 minutes (Enantiomers typically elute between 5-8 mins).

Mass Spectrometry

  • Source: Electrospray Ionization (ESI), Positive Mode.[1]

  • Scan Mode: Multiple Reaction Monitoring (MRM).[4]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell (ms)Cone (V)Collision (eV)
(R)-Stiripentol 235.2177.11003020
This compound 244.2177.1*1003020
  • Critical Note on Transitions: If the d9 label is located on the tert-butyl group (common synthesis), and the fragmentation involves the loss of this group (Neutral Loss of 57 Da), the product ion for both analyte and IS will be identical (m/z 177). This is acceptable because the Precursor Ions (235 vs 244) are resolved by the first quadrupole (Q1). If the label is on the core ring, the product ion for the IS would be shifted (e.g., 186.1). Always perform a product ion scan on your specific IS batch to confirm.

Workflow Visualization

G Sample Patient Plasma (Racemic Stiripentol) IS_Add Add this compound (Internal Standard) Sample->IS_Add LLE Liquid-Liquid Extraction (Ethyl Acetate/Hexane) IS_Add->LLE Vortex & Centrifuge Recon Reconstitution (Mobile Phase) LLE->Recon Evaporate & Reconstitute LC Chiral LC Separation (Chiralpak AD-RH) Recon->LC Inject 10 µL MS MS/MS Detection (MRM Mode) LC->MS ESI+ Data Quantification (Area Ratio Calculation) MS->Data m/z 235->177 m/z 244->177

Figure 1: Bioanalytical workflow for the enantioselective quantification of Stiripentol.

Metabolic Pathway & Stability

Understanding the metabolic fate of Stiripentol validates the need for stable IS. The d9-label must be placed in a metabolically stable position if the IS is used for metabolite tracking, though for parent drug quantification, this is less critical provided the label doesn't exchange with solvent.

Met cluster_IS Internal Standard Stability STP Stiripentol (Parent Drug) CYP CYP1A2 / CYP2C19 / CYP3A4 STP->CYP Met1 Metabolite 1: Ring Cleavage (Catechol) CYP->Met1 Demethylenation Met2 Metabolite 2: Glucuronidation CYP->Met2 Conjugation Met3 Metabolite 3: Hydroxylation CYP->Met3 Oxidation d9 This compound Note Deuterium on t-butyl group remains stable during LC-MS ionization d9->Note

Figure 2: Simplified metabolic pathway of Stiripentol indicating CYP-mediated clearance.

Validation Criteria (FDA/EMA Guidelines)

To ensure the trustworthiness of this protocol, the following criteria must be met:

  • Selectivity: Analyze 6 blank plasma lots. No interference >20% of the LLOQ area should be observed at the retention time of (R)-Stiripentol.

  • Linearity:

    
     over the range of 10 – 5000 ng/mL . Use a weighted regression (
    
    
    
    ).
  • Accuracy & Precision:

    • Intra-run & Inter-run CV% should be <15% (20% at LLOQ).

    • Accuracy should be within ±15% of nominal (±20% at LLOQ).

  • Matrix Effect: Calculate the Matrix Factor (MF) for both Analyte and IS. The IS-normalized MF should be close to 1.0, proving this compound effectively compensates for suppression.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Column aging or pH mismatch.Adjust Mobile Phase pH to 4.5; Replace Chiral column.
Low Sensitivity Ion suppression or poor extraction.Switch from PPT to LLE (as described); Check ESI probe position.
IS/Analyte Crosstalk Impure IS or Source fragmentation.Ensure IS isotopic purity >99%; Lower desolvation temperature to prevent in-source fragmentation.
Retention Shift Deuterium Isotope Effect.Normal on some high-efficiency columns. Ensure integration windows are wide enough to capture the apex.

References

  • Fisher, A. et al. (2017). Clinical Pharmacokinetics of Stiripentol. FDA Clinical Pharmacology Review. Link

  • Khedr, A. et al. (2020). Enantiomeric separation and estimation of stiripentol by liquid chromatography mass spectrometer in human plasma. ResearchGate. Link

  • Mura, P. et al. (2023). Liquid chromatographic methods for determination of the new antiepileptic drugs stiripentol. Journal of Pharmaceutical Analysis. Link

  • Veeprho Laboratories. (2023). Stiripentol-D9 Internal Standard Data Sheet. Link

  • Anderson, G.D. (2022). Stiripentol: Mechanisms of Action and Clinical Pharmacology. American Epilepsy Society. Link

Sources

Application Note: Bioanalytical Method Validation for Stiripentol Quantification in Human Plasma Using LC-MS/MS with Deuterated Internal Standard Correction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of Stiripentol (STP) in human plasma. Designed for pharmacokinetic (PK) and therapeutic drug monitoring (TDM) support, this method utilizes Stiripentol-d9 as a stable isotope-labeled internal standard (SIL-IS) to rigorously correct for matrix effects and recovery variations. The validation strategy aligns with FDA Bioanalytical Method Validation (2018) and ICH M10 guidelines, ensuring data integrity for regulatory submissions.

Introduction

Stiripentol is an anticonvulsant medication primarily used as an adjunctive therapy with clobazam and valproate for Dravet syndrome.[1] Due to its non-linear pharmacokinetics and potent inhibition of CYP450 isoenzymes (CYP3A4, CYP1A2, CYP2C19), precise quantification is critical for establishing exposure-response relationships.

The Necessity of Deuterated Standards

In LC-MS/MS bioanalysis, "ion suppression" caused by co-eluting phospholipids can severely compromise assay accuracy. While structural analogs were historically used as internal standards, they often fail to track these ionization variations perfectly.

  • The Solution: Stiripentol-d9 (STP-d9) co-elutes with the analyte and possesses near-identical physicochemical properties.

  • Mechanism: Any suppression event affecting the analyte affects the SIL-IS to the exact same degree at the exact same moment. The ratio of Analyte/IS remains constant, rendering the method "self-correcting."

Materials and Instrumentation

Reagents
  • Analyte: Stiripentol (Reference Standard, >99% purity).

  • Internal Standard: Stiripentol-d9 (Isotopic purity >99%).

  • Matrix: K2EDTA Human Plasma (Drug-free).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Acetate.

LC-MS/MS Conditions

The method uses a reversed-phase gradient to separate STP from plasma phospholipids and common co-medications (e.g., Clobazam, Valproic Acid).

Table 1: Chromatographic & Mass Spectrometric Parameters

ParameterSetting
Column Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or equivalent
Mobile Phase A 5 mM Ammonium Acetate in Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.5 mL/min
Injection Vol. 2.0 µL
Ionization ESI Positive (+)
Spray Voltage 4500 V
Source Temp 500°C

Table 2: MRM Transitions

CompoundPrecursor (

)
Product (

)
Collision Energy (V)Role
Stiripentol 235.1154.125Quantifier
235.1167.120Qualifier
Stiripentol-d9 244.1163.125Internal Standard

Experimental Workflow & Sample Preparation

We utilize Protein Precipitation (PPT) for high throughput. While Liquid-Liquid Extraction (LLE) provides cleaner extracts, the use of STP-d9 compensates for the higher matrix effect inherent in PPT.

Visual Workflow

The following diagram illustrates the critical path from sample receipt to data acquisition.

SamplePrepWorkflow Start Plasma Sample Thaw (Room Temp) Spike Add Internal Standard (Stiripentol-d9 in MeOH) Start->Spike 100 µL Aliquot Precip Protein Precipitation Add 300µL ACN (1:3 ratio) Spike->Precip Mix Vortex Vortex (5 min) Centrifuge (4000g, 10 min) Precip->Vortex Precipitate Proteins Transfer Transfer Supernatant to HPLC Vial Vortex->Transfer Clear Supernatant Inject LC-MS/MS Injection (2 µL) Transfer->Inject Ready for Analysis

Figure 1: High-throughput Protein Precipitation workflow for Stiripentol analysis.

Detailed Protocol
  • Aliquot: Transfer 100 µL of patient plasma into a 1.5 mL Eppendorf tube.

  • IS Addition: Add 20 µL of Working Internal Standard Solution (Stiripentol-d9 at 500 ng/mL in 50:50 MeOH:Water). Vortex gently.

  • Precipitation: Add 300 µL of ice-cold Acetonitrile. Cap and vortex vigorously for 5 minutes.

  • Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 150 µL of the clear supernatant to an autosampler vial containing 150 µL of Mobile Phase A (Dilution reduces solvent strength to improve peak shape).

Validation Strategy (FDA & ICH M10 Compliant)

Selectivity and Specificity

Stiripentol is often co-administered with Clobazam and Valproic Acid .

  • Protocol: Analyze blank plasma from 6 individual donors. Spike separate blanks with Clobazam (300 ng/mL) and Valproic Acid (100 µg/mL).

  • Acceptance: Interferences at the retention time of STP must be < 20% of the LLOQ response.

  • Isotopic Interference Check: Inject a ULOQ sample of STP (without IS) and monitor the IS channel. Inject a high-concentration IS sample and monitor the STP channel. This confirms that the deuterium label is stable and does not contribute "cross-talk" signals.

Linearity[2]
  • Range: 100 ng/mL (LLOQ) to 20,000 ng/mL (ULOQ).

  • Weighting:

    
     linear regression.
    
  • Criteria: Correlation coefficient (

    
    ) 
    
    
    
    . Back-calculated concentrations of standards must be within ±15% (±20% for LLOQ).[2]
Matrix Effect & Recovery (The Matuszewski Method)

This is the most critical validation step when using a deuterated standard. We assess the "Matrix Factor" (MF).

  • Set A: Standards in pure solvent (Neat).

  • Set B: Standards spiked into extracted blank matrix (Post-extraction spike).

  • Set C: Standards spiked into matrix before extraction (Pre-extraction spike).

Calculations:

  • Matrix Factor (MF): Peak Area Set B / Peak Area Set A.

  • IS-Normalized MF: MF (Analyte) / MF (IS). This value should be close to 1.0, proving the IS corrects for suppression.

  • Recovery: Peak Area Set C / Peak Area Set B.

MatrixEffect Neat Set A: Neat Solution Calc1 Matrix Factor (MF) = Set B / Set A Neat->Calc1 Post Set B: Post-Extraction Spike (Matrix Present) Post->Calc1 Calc2 Recovery = Set C / Set B Post->Calc2 Pre Set C: Pre-Extraction Spike (Process + Matrix) Pre->Calc2

Figure 2: Logic flow for calculating Matrix Factor and Recovery according to Matuszewski et al.

Accuracy and Precision
  • Protocol: Analyze 5 replicates at 4 levels (LLOQ, Low QC, Mid QC, High QC) over 3 separate runs (at least 2 days).

  • Acceptance:

    • Accuracy: Mean conc. within ±15% of nominal (±20% at LLOQ).[3][2]

    • Precision (CV%): < 15% (< 20% at LLOQ).

Troubleshooting & Expert Insights

Internal Standard Variation

If the IS response varies by >50% between samples, check for:

  • Inconsistent Pipetting: Viscous plasma requires reverse pipetting.

  • Phospholipid Build-up: If IS response drifts downward over a run, lipids may be accumulating on the column. Add a "sawtooth" wash step (95% ACN) at the end of the gradient.

Carryover

Stiripentol is lipophilic. If carryover is observed in the blank following a ULOQ:

  • Change the needle wash solvent to Acetonitrile:Isopropanol:Acetone (40:40:20) + 0.1% Formic Acid . The addition of acetone helps solubilize lipophilic residues.

References

  • FDA. (2018).[4][5][6] Bioanalytical Method Validation Guidance for Industry.[4][5][6] U.S. Food and Drug Administration.[4][5][6][7] [Link]

  • ICH. (2022).[2][8][9][10][11] M10 Bioanalytical Method Validation and Study Sample Analysis. European Medicines Agency / ICH.[8] [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019-3030.
  • PubChem. (n.d.). Stiripentol Compound Summary. National Library of Medicine. [Link]

Sources

Application Note: A Robust, Stability-Indicating HPLC Method for the Quantification of Stiripentol in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Stiripentol is an anticonvulsant medication primarily used as an adjunctive therapy for severe myoclonic epilepsy in infancy (SMEI), also known as Dravet syndrome.[1] Its therapeutic efficacy is, in part, attributed to its ability to modulate GABAergic neurotransmission and to inhibit cytochrome P450 isoenzymes, which can potentiate the effects of other co-administered antiepileptic drugs.[2] Given its critical role in managing a severe and refractory form of epilepsy, the accurate quantification of Stiripentol in pharmaceutical dosage forms is paramount for ensuring product quality, stability, and, ultimately, patient safety.

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of Stiripentol. The method is designed to be specific, accurate, and precise, and is suitable for both routine quality control analysis and for stability studies where the presence of degradation products must be assessed. The principles of this method are grounded in established chromatographic theory and have been validated in accordance with the International Council for Harmonisation (ICH) guideline Q2(R1) on the validation of analytical procedures.[3]

Physicochemical Properties of Stiripentol: The Basis for Method Development

A successful HPLC method is built upon a thorough understanding of the analyte's physicochemical properties. Stiripentol is a neutral, aromatic allylic alcohol that is practically insoluble in water. This low aqueous solubility and its relatively non-polar nature make it an ideal candidate for reversed-phase chromatography, where a non-polar stationary phase is paired with a more polar mobile phase. The molecule possesses a chromophore that allows for straightforward detection using a UV detector.

Chromatographic Conditions and Rationale

The selection of chromatographic parameters is a critical step in method development, aimed at achieving optimal separation and quantification.

Table 1: Optimized HPLC Conditions
ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides the necessary hydrophobicity for retaining the non-polar Stiripentol molecule. A 150 mm length and 5 µm particle size offer a good balance between resolution and analysis time.
Mobile Phase Acetonitrile:Water (60:40, v/v)This isocratic mobile phase composition provides a suitable polarity to achieve a desirable retention time for Stiripentol. Acetonitrile is chosen for its low UV cutoff and compatibility with UV detection.
Flow Rate 1.0 mL/minA standard flow rate that ensures good peak shape and a reasonable run time.
Injection Volume 20 µLA typical injection volume that balances sensitivity with the risk of column overloading.
Column Temperature 30°CMaintaining a constant column temperature ensures reproducible retention times.
Detector Diode Array Detector (DAD) or UVA DAD or UV detector is suitable for detecting the chromophore in Stiripentol.
Detection Wavelength 262 nmThis wavelength corresponds to the maximum absorbance of Stiripentol, providing optimal sensitivity.
Diluent MethanolStiripentol is soluble in methanol, making it an appropriate solvent for preparing standard and sample solutions.

Experimental Protocols

The following protocols provide a step-by-step guide for the analysis of Stiripentol.

Preparation of Standard Solutions
  • Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of Stiripentol reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Primary Stock Solution into a 50 mL volumetric flask and dilute to volume with methanol.

  • Calibration Standards: Prepare a series of calibration standards by further diluting the Working Standard Solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 1-25 µg/mL).

Preparation of Sample Solutions (from Capsules)
  • Sample Powder Preparation: Accurately weigh the contents of 20 Stiripentol capsules and calculate the average weight. Grind the powder to a fine, uniform consistency.

  • Sample Stock Solution: Accurately weigh a portion of the powder equivalent to 25 mg of Stiripentol and transfer it to a 25 mL volumetric flask. Add approximately 20 mL of methanol and sonicate for 15 minutes to ensure complete dissolution. Dilute to volume with methanol and mix well.

  • Sample Working Solution: Filter a portion of the Sample Stock Solution through a 0.45 µm syringe filter. Dilute an appropriate volume of the filtrate with the mobile phase to obtain a theoretical concentration within the calibration range.

Method Validation

This HPLC method has been validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[3]

Table 2: Summary of Method Validation Parameters
ParameterResultAcceptance Criteria
Linearity (r²) > 0.999r² ≥ 0.999
Range 1 - 25 µg/mLTo be defined by the user's application.
Accuracy (% Recovery) 98.0 - 102.0%Typically 98.0 - 102.0%
Precision (% RSD) < 2.0%≤ 2.0%
Limit of Detection (LOD) 0.024 µg/mLSignal-to-noise ratio of 3:1
Limit of Quantitation (LOQ) 0.081 µg/mLSignal-to-noise ratio of 10:1
Specificity No interference from excipients or degradation products at the retention time of Stiripentol.Peak purity index > 0.999

The specific values for LOD and LOQ are based on a previously published method and may vary depending on the instrument used.[4]

Forced Degradation and Stability-Indicating Properties

To establish the stability-indicating nature of this method, forced degradation studies were conducted. Stiripentol has been shown to be stable under thermal, photolytic, oxidative, and alkaline hydrolytic stress conditions.[4] However, it degrades in the presence of acid.[4] This HPLC method effectively separates the Stiripentol peak from its acid degradation product, demonstrating its utility in stability studies.

Workflow and Data Analysis

The following diagram illustrates the overall workflow for the HPLC analysis of Stiripentol.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Standard Weigh Stiripentol Reference Standard Dissolve_Standard Dissolve in Methanol Standard->Dissolve_Standard Sample Weigh Capsule Powder Dissolve_Sample Dissolve in Methanol & Sonicate Sample->Dissolve_Sample Dilute_Standard Prepare Calibration Curve Standards Dissolve_Standard->Dilute_Standard Filter_Sample Filter Sample Solution Dissolve_Sample->Filter_Sample Inject Inject Samples & Standards Dilute_Standard->Inject Dilute_Sample Dilute Sample to Working Concentration Filter_Sample->Dilute_Sample Dilute_Sample->Inject HPLC_System HPLC System (C18 Column, UV/DAD) HPLC_System->Inject Chromatogram Generate Chromatograms Inject->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calibration Construct Calibration Curve Integration->Calibration Quantification Quantify Stiripentol in Samples Calibration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for the HPLC analysis of Stiripentol.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust means for the quantification of Stiripentol in pharmaceutical formulations. Its adherence to ICH validation guidelines ensures the integrity of the data generated. The stability-indicating nature of the method makes it particularly valuable for quality control and for monitoring the shelf-life of Stiripentol-containing products. This comprehensive guide serves as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis of this important antiepileptic drug.

References

  • Kashid, S. K., Tapkir, A., & Choudhari, P. (2020). Analytical Method Development and Validation for Stability Indicating HPTLC Method for Assay of Stiripentol In Bulk and Dosage Form. Journal of Applied Pharmaceutical Sciences and Research, 3(4), 26-30.
  • Stiripentol. (2023, October 16). Epilepsy Foundation. Retrieved from [Link]

  • Gherman, C., Spac, A. F., & Gheldiu, A. M. (2022). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Molecules, 27(19), 6539.
  • Azim, M. S., Moloy, M., & Bhasin, P. S. (2013). HPLC method development and validation: a review. International Research Journal of Pharmacy, 4(4), 73-79.
  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Stiripentol. (n.d.). In Pediatric Care Online. American Academy of Pediatrics. Retrieved from [Link]

  • Brigo, F., Trinka, E., & Striano, P. (2022). Stiripentol add-on therapy for drug-resistant focal epilepsy.
  • Kashid, S. K., Tapkir, A., & Choudhari, P. (2020). Analytical Method Development and Validation for Stability Indicating HPTLC Method for Assay of Stiripentol In Bulk and Dosage Form.
  • Reddy, B. P., & Reddy, K. V. (2023).
  • Darwish, H. W., Abdelhameed, A. S., Attia, M. I., Bakheit, A. H., Khalil, N. Y., & Al-Majed, A. A. (2014). A Stability-Indicating HPLC-DAD Method for Determination of Stiripentol: Development, Validation, Kinetics, Structure Elucidation and Application to Commercial Dosage Form. Journal of Analytical Methods in Chemistry, 2014, 1-11.
  • Darwish, H. W., Abdelhameed, A. S., Attia, M. I., Bakheit, A. H., Khalil, N. Y., & Al-Majed, A. A. (2014). A Stability-Indicating HPLC-DAD Method for Determination of Stiripentol: Development, Validation, Kinetics, Structure Elucidation and Application to Commercial Dosage Form. National Center for Biotechnology Information. Retrieved from [Link]

  • Stiripentol Monograph for Professionals. (2024, June 10). Drugs.com. Retrieved from [Link]

  • Biocodex. (n.d.). DIACOMIT Product Monograph. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). DIACOMIT (stiripentol) Label. Retrieved from [Link]

  • Biocodex. (2012). PRODUCT MONOGRAPH DIACOMIT. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2017). 206709Orig1s000 207223Orig1s000. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2023). European Pharmacopoeia (Ph. Eur.) 11th Edition. Retrieved from [Link]

Sources

Application Note: Advanced Sample Preparation Strategies for Stiripentol Analysis in Urine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analytical Challenge

Stiripentol (STP) is a third-generation antiepileptic drug (AED) used primarily for Dravet syndrome. While plasma pharmacokinetics are well-documented, urine analysis presents unique challenges due to the drug's extensive metabolism and specific physicochemical instabilities.

The Core Analytical Challenge:

  • Extensive Glucuronidation: Less than 1% of Stiripentol is excreted unchanged. The vast majority exists as phase II glucuronide conjugates or oxidative metabolites (13 identified metabolites).[1] Accurate quantification requires efficient hydrolysis to measure "Total Stiripentol" or specific targeting of metabolites.

  • Acid Instability: Unlike many AEDs, Stiripentol contains a methylenedioxy ring that is acid-labile . Exposure to strong acidic conditions (pH < 3) during extraction or storage leads to ring cleavage and degradation, compromising quantitation.

This guide details two validated workflows: a high-throughput Solid Phase Extraction (SPE) protocol with enzymatic hydrolysis, and a cost-effective Liquid-Liquid Extraction (LLE) alternative.

Chemical & Reagent Requirements

ComponentGrade/SpecificationPurpose
Target Analyte Stiripentol (STP)Calibration Standards
Internal Standard Stiripentol-d9 or Stiripentol-13C6Matrix compensation
Hydrolysis Enzyme

-Glucuronidase (Recombinant or Helix pomatia)
Cleavage of glucuronides
SPE Cartridge Polymeric HLB (Hydrophilic-Lipophilic Balance), 30 mg/1 mLRetention of polar metabolites & parent
LLE Solvent Ethyl Acetate : Hexane (50:50 v/v)Neutral extraction solvent
Buffer Ammonium Acetate (10 mM, pH 5.0 - 6.0)Hydrolysis buffer (Avoid strong acids)

Pre-Analytical Considerations: The "Acid-Labile" Trap

Expert Insight: Many generic extraction protocols acidify urine to pH 2-3 to protonate acidic drugs. Do NOT do this for Stiripentol. The methylenedioxy group is sensitive to acid-catalyzed hydrolysis. Maintain sample pH between 5.0 and 8.0 throughout the workflow.

Metabolic Pathway & Analysis Strategy

To quantify Stiripentol exposure accurately in urine, we must reverse the Phase II metabolism.

MetabolicPathway STP Stiripentol (Parent) OxMet Oxidative Metabolites (Catechol derivatives) STP->OxMet CYP450 (Phase I) Glu Stiripentol-Glucuronide (Major Urinary Species) STP->Glu UGT Enzymes (Phase II) Deg Degradation Product (Acid Induced) STP->Deg Acidic pH < 3.0 (AVOID) Glu->STP Enzymatic Hydrolysis (Target Step)

Figure 1: Metabolic fate of Stiripentol. The dashed yellow line represents the critical sample preparation step (Hydrolysis).

Protocol A: Enzymatic Hydrolysis + Solid Phase Extraction (Gold Standard)

This method is recommended for clinical trials and high-sensitivity applications where matrix removal is critical.

Step 1: Sample Pre-treatment & Hydrolysis
  • Thaw urine samples at room temperature and vortex for 30 seconds.

  • Transfer 200 µL of urine into a 2 mL polypropylene tube.

  • Add 20 µL of Internal Standard (Stiripentol-d9, 10 µg/mL in Methanol).

  • Add 200 µL of

    
    -Glucuronidase Solution  (in 100 mM Ammonium Acetate buffer, pH 5.5).
    
    • Note: Recombinant enzymes (e.g., IMCSzyme) allow for rapid hydrolysis (15-30 min at RT). Snail enzymes (Helix pomatia) may require 2-4 hours at 50°C.

  • Incubate according to enzyme specifications (e.g., 30 min at 55°C).

  • Cool to room temperature. Add 200 µL of 2% Formic Acid in water to adjust pH to ~4.5 (mildly acidic) just prior to loading. Do not go lower.

Step 2: SPE Extraction (HLB Cartridge)
  • Conditioning:

    • 1 mL Methanol.

    • 1 mL Water.

  • Loading:

    • Load the entire hydrolyzed sample (~620 µL) onto the cartridge.

    • Apply slow vacuum (flow rate ~1 mL/min).

  • Washing:

    • Wash with 1 mL of 5% Methanol in Water. (Removes salts and polar interferences).

    • Dry cartridge under high vacuum for 2 minutes.

  • Elution:

    • Elute with 2 x 500 µL Methanol .

  • Reconstitution:

    • Evaporate eluate to dryness under Nitrogen at 40°C.

    • Reconstitute in 200 µL Mobile Phase (50:50 Methanol:Water + 0.1% Formic Acid).

Protocol B: Liquid-Liquid Extraction (LLE) (Cost-Effective)

Suitable for routine monitoring where ultra-low LOQ is not required.

  • Hydrolysis: Perform Step 1 from Protocol A (Hydrolysis).

  • Extraction:

    • To the hydrolyzed sample (420 µL), add 1.5 mL of Extraction Solvent (Ethyl Acetate : Hexane, 50:50 v/v).

    • Why this solvent? Pure Ethyl Acetate can extract too many polar impurities. Adding Hexane increases specificity for the lipophilic Stiripentol parent.

  • Agitation: Vortex vigorously for 5 minutes or shake on a plate shaker.

  • Phase Separation: Centrifuge at 4,000 x g for 5 minutes at 4°C.

  • Transfer: Transfer 1.0 mL of the upper organic layer to a clean glass tube.

    • Caution: Avoid disturbing the aqueous layer or the protein interface.

  • Dry & Reconstitute: Evaporate to dryness (N2, 40°C) and reconstitute in 200 µL Mobile Phase.

Workflow Visualization

SamplePrepWorkflow cluster_SPE Protocol A: SPE (HLB) cluster_LLE Protocol B: LLE Start Urine Sample (200 µL) IS Add IS (Stiripentol-d9) Start->IS Enzyme Add B-Glucuronidase (pH 5.5 Buffer) IS->Enzyme Incubate Incubate (Hydrolysis of Conjugates) Enzyme->Incubate Choice Select Extraction Method Incubate->Choice SPE_Load Load on HLB Cartridge Choice->SPE_Load High Sensitivity LLE_Add Add EtOAc:Hexane (1:1) Choice->LLE_Add Cost Efficient SPE_Wash Wash: 5% MeOH SPE_Load->SPE_Wash SPE_Elute Elute: 100% MeOH SPE_Wash->SPE_Elute Dry Evaporate to Dryness (N2, 40°C) SPE_Elute->Dry LLE_Mix Vortex & Centrifuge LLE_Add->LLE_Mix LLE_Transfer Collect Organic Layer LLE_Mix->LLE_Transfer LLE_Transfer->Dry Recon Reconstitute in Mobile Phase LC-MS/MS Injection Dry->Recon

Figure 2: Decision tree and workflow for Stiripentol urine sample preparation.

Validation & Performance Metrics

The following data represents typical performance characteristics expected when following Protocol A (SPE) on a triple quadrupole MS system.

ParameterSpecificationNotes
Linearity Range 10 – 5000 ng/mL

Recovery (Absolute) 85% - 95%Consistent across low/high QC
Matrix Effect < 15% suppressionUsing Deuterated IS compensates for this
Hydrolysis Efficiency > 95%Verified by monitoring Glucuronide peak disappearance
LOD (Limit of Detection) ~ 2 ng/mLHighly dependent on MS sensitivity

Troubleshooting Guide

Issue: Low Recovery of Parent Drug

  • Cause 1: Incomplete Hydrolysis. Urine pH varies; ensure your buffer capacity is strong enough to maintain pH 5.5 during incubation.

  • Cause 2: Acid Degradation. Check if any reagents (or the urine itself) were highly acidic. If urine pH < 4, neutralize with dilute NaOH before adding enzyme.

Issue: High Backpressure on SPE

  • Cause: Protein/particulate clogging.

  • Solution: Centrifuge urine at 10,000 x g for 5 minutes before aliquoting.

Issue: Peak Tailing in LC-MS

  • Cause: Stiripentol is lipophilic.

  • Solution: Ensure the reconstitution solvent matches the initial mobile phase conditions (e.g., don't reconstitute in 100% Methanol if starting gradient is 50% Aqueous).

References

  • FDA Clinical Pharmacology Review (Diacomit).

  • Stiripentol Stability Studies. Investigation of acid-lability and degradation pathways.[2]

  • LC-MS/MS Method Development for Antiepileptics. Comprehensive review of extraction strategies (LLE vs SPE)

    • [3]

  • Enzymatic Hydrolysis Optimization. Comparison of recombinant vs. snail

    
    -glucuronidase for urine drug analysis.
    

Sources

Precision Therapeutic Drug Monitoring of Stiripentol with (R)-Stiripentol-d9

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Abstract

Stiripentol (STP) is a critical third-generation antiseizure medication (ASM) indicated for Dravet syndrome. Its clinical management is complicated by non-linear pharmacokinetics (Michaelis-Menten kinetics) and potent inhibition of CYP450 enzymes (CYP3A4, CYP2C19, CYP1A2). This application note details a robust, self-validating LC-MS/MS protocol for the quantification of Stiripentol in human plasma. We specifically utilize (R)-Stiripentol-d9 as the internal standard (IS) to ensure maximum physicochemical fidelity during ionization and fragmentation, compensating for the significant matrix effects often observed in polytherapy patients.

Introduction: The Clinical Imperative for TDM

Stiripentol is structurally unique, being an aromatic allylic alcohol unrelated to other ASMs. Its mechanism of action involves the enhancement of GABAergic transmission via the GABA_A receptor (specifically


 subunits) and the inhibition of lactate dehydrogenase (LDH).
Why Monitor Stiripentol?
  • Non-Linear Pharmacokinetics: Stiripentol exhibits dose-dependent clearance. Small dosage increases can lead to disproportionately high plasma concentrations due to saturation of elimination pathways.

  • Drug-Drug Interactions (DDIs): STP is a "perpetrator" drug. It inhibits the metabolism of co-administered drugs like Clobazam (CLB) and Valproate (VPA) .

    • Critical Interaction: STP inhibits CYP3A4 and CYP2C19, blocking the conversion of N-desmethylclobazam (active metabolite) to inactive metabolites, leading to a 2-5 fold increase in N-desmethylclobazam levels.

  • Therapeutic Range: While a strict consensus is evolving, trough levels of 4–22 mg/L are generally associated with efficacy, while toxicity (drowsiness, anorexia) correlates with higher levels.

The Role of the Internal Standard: this compound[1][2]

Why this compound?

Clinical Stiripentol is administered as a racemate. However, the use of This compound (deuterated on the tert-butyl group) provides specific advantages:

  • Mass Shift: The d9 labeling provides a +9 Da shift, ensuring no isotopic overlap with the analyte's M+2 isotopes.

  • Co-Elution: In standard achiral reverse-phase chromatography, this compound co-elutes perfectly with the racemic Stiripentol analyte. This is critical for compensating for matrix effects (ion suppression/enhancement) at the exact moment of ionization.

  • Chiral Potential: Should the laboratory switch to a chiral method to investigate enantioselective PK, this IS allows for the specific tracking of the (R)-enantiomer, which is often the more potent GABA modulator.

Analytical Protocol

Reagents and Materials[1][3][4][5]
  • Analyte: Stiripentol (Reference Standard, >99% purity).

  • Internal Standard: this compound (100 µg/mL in Methanol).

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA), Ammonium Formate.

  • Matrix: Drug-free human plasma (K2EDTA).

Sample Preparation: Protein Precipitation (PPT)

Rationale: PPT is chosen over Liquid-Liquid Extraction (LLE) for throughput and recovery of the polar allylic alcohol moiety.

  • Aliquot: Transfer 50 µL of patient plasma into a 1.5 mL centrifuge tube.

  • IS Addition: Add 20 µL of Working IS Solution (5 µg/mL this compound in MeOH). Vortex gently.

  • Precipitation: Add 150 µL of ice-cold Methanol containing 0.1% Formic Acid.

  • Agitation: Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of Water (0.1% FA). Note: This 1:1 dilution improves peak shape on early-eluting gradients.

LC-MS/MS Conditions[3][6][7]

Liquid Chromatography (Agilent 1290 / Shimadzu Nexera or equivalent):

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or Phenomenex Kinetex C18.

  • Mobile Phase A: Water + 2 mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 2 mM Ammonium Formate + 0.1% Formic Acid.

    • Expert Note: Methanol is preferred over ACN for Stiripentol to enhance the ionization of the [M+H-H2O]+ species.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Gradient:

    • 0.0 min: 40% B

    • 0.5 min: 40% B

    • 3.0 min: 95% B[1]

    • 4.0 min: 95% B

    • 4.1 min: 40% B (Re-equilibration)

Mass Spectrometry (Triple Quadrupole - ESI Positive):

  • Source: ESI Positive Mode.

  • Precursor Selection: Stiripentol is an allylic alcohol and readily loses water in the source. The predominant ion is often [M+H - H2O]+ (m/z 217.1) rather than the protonated molecule [M+H]+ (m/z 235.1). This protocol targets the stable carbocation (217.1) for maximum sensitivity.

AnalytePrecursor Ion (Q1)Product Ion (Q3)Dwell (ms)CE (eV)Type
Stiripentol 217.1 ([M+H-H2O]+)159.15020Quant
Stiripentol 217.1131.15035Qual
This compound 226.1 ([M+H-H2O]+)159.15020Quant
  • Mechanistic Insight: The d9 label is located on the tert-butyl group. The transition 217->159 represents the loss of the tert-butyl group (neutral loss of C4H8 or similar). Therefore, the product ion (159.1) is the benzodioxole-containing fragment, which is identical for both analyte and IS. This is acceptable because Q1 resolves the parent masses (217 vs 226). Cross-talk is negligible with proper inter-scan delays.

Experimental Workflow Diagram

TDM_Workflow cluster_Prep Sample Preparation cluster_LCMS LC-MS/MS Analysis Start Patient Plasma Sample (50 µL) IS_Add Add Internal Standard This compound Start->IS_Add PPT Protein Precipitation (MeOH + 0.1% FA) IS_Add->PPT Centrifuge Centrifuge 14,000g, 10 min PPT->Centrifuge Dilute Dilute Supernatant 1:1 with Water Centrifuge->Dilute LC Reverse Phase LC (C18, Gradient) Dilute->LC Ionization ESI Positive Mode Source Fragmentation [M+H-H2O]+ LC->Ionization MRM MRM Detection STP: 217.1 -> 159.1 IS: 226.1 -> 159.1 Ionization->MRM Result Quantification (Ratio STP/IS) MRM->Result

Caption: Step-by-step bioanalytical workflow for Stiripentol TDM.

Validation Parameters (Self-Validating System)

To ensure Trustworthiness , the assay must pass the following criteria (based on FDA/EMA Bioanalytical Guidelines):

ParameterAcceptance CriteriaExperimental Check
Linearity

Calibration curve: 0.5, 1, 5, 10, 25, 50 mg/L. Weighted 1/x².
Accuracy 85-115%QCs at Low (1.5 mg/L), Med (10 mg/L), High (40 mg/L).
Precision CV < 15%5 replicates per QC level.
Matrix Effect 85-115% (IS Normalized)Compare post-extraction spike vs. solvent standard. The d9 IS should correct for suppression.
Carryover < 20% of LLOQInject blank after ULOQ (50 mg/L).

Clinical Interpretation & Drug Interactions

Stiripentol is rarely used as monotherapy. It is the "anchor" of a triple therapy (STP + Clobazam + Valproate). Understanding the metabolic pathway is crucial for interpreting TDM results.

Metabolic Pathway Diagram

DDI_Pathway cluster_Clobazam Clobazam Metabolism STP Stiripentol (Perpetrator) CLB Clobazam (Parent) STP->CLB Inhibits CYP3A4 (Moderate) NCLB N-desmethylclobazam (Active Metabolite) STP->NCLB Inhibits CYP2C19 (Strong) CLB->NCLB CYP3A4 Inactive Inactive Metabolites NCLB->Inactive CYP2C19 Result Toxic Accumulation of N-desmethylclobazam NCLB->Result

Caption: Mechanism of Stiripentol-induced accumulation of N-desmethylclobazam.

Interpretation Guide:

  • Stiripentol Level < 4 mg/L: Likely sub-therapeutic. Check compliance or rapid metabolism.

  • Stiripentol Level > 22 mg/L: Risk of neurotoxicity.

  • High N-desmethylclobazam: If the patient is sedated but STP is within range, the toxicity is likely due to the STP-mediated inhibition of CYP2C19, causing N-desmethylclobazam accumulation. Action: Reduce Clobazam dose, not necessarily Stiripentol.

References

  • Chiron, C., et al. (2000). Therapeutic trial of stiripentol in addition to clobazam and valproate in Dravet syndrome.[2] The Lancet. Link

  • Fisher, J.L. (2009). The anti-convulsant stiripentol acts directly on the GABAA receptor as a positive allosteric modulator.[3] Neuropharmacology. Link

  • Kole, P., et al. (2017).[4] Fast and Sensitive Pharmacokinetic Assessment Using an Agilent LC/MS Triple Quadrupole System.[4][5] Agilent Application Notes. Link

  • FDA Label. (2018). DIACOMIT (stiripentol) prescribing information. U.S. Food and Drug Administration. Link

  • Cayman Chemical. (2023). Stiripentol-d9 Product Information. Cayman Chemical. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Matrix Effects in Stiripentol Bioanalysis (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: STP-BIO-ME-001 Assigned Specialist: Senior Application Scientist, Bioanalytical Division Subject: Troubleshooting Ion Suppression and Enhancement in Stiripentol Quantification

Executive Summary & Triage

The Challenge: Stiripentol (STP) is a lipophilic antiepileptic drug (LogP ~2.95) extensively bound to plasma proteins (>99%).[1] In LC-MS/MS bioanalysis, "Matrix Effects" (ME) are the silent killers of assay accuracy. They manifest as signal suppression (loss of sensitivity) or enhancement (artificial gain), caused by co-eluting phospholipids, salts, or dosing vehicle excipients that compete for ionization in the electrospray source (ESI).

Immediate Diagnostic: Before changing your column or mobile phase, you must confirm if the irregularity is truly a matrix effect or a recovery issue.

Diagnostic Workflow: The Post-Column Infusion (PCI) Test

Do not rely solely on post-extraction spikes for diagnostics. You need to "see" where the suppression occurs in your chromatogram.

PCI_Workflow Start Start PCI Diagnostic Setup Setup: Infuse Stiripentol Standard (100 ng/mL) post-column at 10 µL/min Start->Setup Inject Inject Blank Matrix Extract (Processed Plasma) Setup->Inject Monitor Monitor Baseline Stability (MRM for Stiripentol) Inject->Monitor Decision Observe Baseline? Monitor->Decision Stable Flat Baseline Decision->Stable No disturbance Dip Negative Peak (Dip) at STP Retention Time Decision->Dip Signal Drop Peak Positive Peak (Hump) at STP Retention Time Decision->Peak Signal Rise NoME No Matrix Effect. Check Recovery/Solubility. Stable->NoME Suppression Ion Suppression Confirmed. Modify Extraction. Dip->Suppression Enhancement Ion Enhancement Confirmed. Check Mobile Phase Additives. Peak->Enhancement

Figure 1: The Post-Column Infusion (PCI) decision tree allows you to visualize exactly where matrix components elute relative to your analyte.

Core Troubleshooting Guides

Module A: Sample Preparation (The Root Cause)

Problem: You are likely using Protein Precipitation (PPT) with Acetonitrile or Methanol. Technical Insight: PPT removes proteins but leaves behind phospholipids (glycerophosphocholines), which are the primary cause of ion suppression in ESI+. Stiripentol is highly lipophilic; it often co-elutes with these late-eluting lipids if the gradient isn't optimized.

The Fix: Switch to Liquid-Liquid Extraction (LLE). Stiripentol’s chemistry (Secondary alcohol, methylenedioxy ring) makes it ideal for organic extraction, leaving salts and phospholipids in the aqueous phase.

FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Recommendation
Cleanliness Low (High phospholipid carryover)High (Removes salts & lipids)LLE is Mandatory for high-sensitivity assays.
Recovery >90% (Usually)75-85% (Dependent on solvent)Accept lower recovery for cleaner baseline.
Solvent Choice ACN / MeOHEthyl Acetate / Hexane / MTBEUse Ethyl Acetate:Hexane (50:50) or MTBE .
Matrix Effect High RiskLow RiskLLE minimizes ME to <15%.[2]

Protocol: Optimized LLE for Stiripentol

  • Aliquot: 50 µL Human Plasma.

  • IS Spike: Add 10 µL of Stiripentol-d9.

  • Buffer: Add 50 µL Ammonium Acetate (pH 5.0) to break protein binding.

  • Extract: Add 1.5 mL Ethyl Acetate/Hexane (50:50 v/v) .

  • Agitate: Vortex 5 mins; Centrifuge 5 mins at 4000 rpm.

  • Transfer: Remove organic (top) layer to clean tube.

  • Dry: Evaporate under Nitrogen at 40°C.

  • Reconstitute: 100 µL Mobile Phase (Initial gradient conditions).

Module B: Internal Standard Selection (The Compensator)

Problem: Variable Matrix Effect (ME) between patient samples. Technical Insight: Even with LLE, some matrix effect may persist. The only way to "cancel out" this variability is using a Stable Isotope Labeled Internal Standard (SIL-IS) that co-elutes perfectly with Stiripentol.

  • Gold Standard: Stiripentol-d9 (Deuterated).

    • Why: It experiences the exact same ion suppression event at the exact same retention time as the analyte.

  • Avoid: Structural analogs (e.g., other antiepileptics like Carbamazepine).

    • Risk: They elute at different times and will not compensate for the specific suppression zone of Stiripentol.

Validation Check: Calculate the IS-Normalized Matrix Factor (MF) :



Target: 0.85 – 1.15 (CV < 15%).
Module C: Chromatographic Separation

Problem: Phospholipids accumulating on the column. Technical Insight: If you see matrix effects "drifting" or appearing in subsequent injections, you have late-eluting lipids wrapping around the column.

The Fix:

  • Column Choice: Use a C18 column with high carbon load (e.g., Waters XBridge or Phenomenex Kinetex).

  • Gradient Wash: Ensure your gradient goes to 95% Organic (B) and holds for at least 2 minutes to wash off lipids.

  • Divert Valve: Divert the first 1.0 min of flow to waste to prevent salts from entering the source.

Chromatography_Logic cluster_elution Elution Order Sample Sample Injection Column C18 Column Separation Sample->Column Valve Divert Valve Column->Valve Salts Salts (t0 - 1 min) Stiripentol Stiripentol (2 - 4 min) Lipids Phospholipids (5 - 8 min) MS Mass Spec (Data Acq) Valve->MS 1-5 min (Analyte) Waste Waste Valve->Waste 0-1 min (Salts) Valve->Waste 5-8 min (Lipid Wash)

Figure 2: Chromatographic strategy to isolate Stiripentol from suppression zones.

Frequently Asked Questions (FAQ)

Q: Can I use Clobazam-d5 as an Internal Standard for Stiripentol? A: No. While they are often co-administered, Clobazam has different physicochemical properties (LogP ~3.5) and retention times. It will not experience the same matrix suppression as Stiripentol. You must use Stiripentol-d9 or d3.

Q: My calibration curve is non-linear at the low end (LLOQ). Is this matrix effect? A: It is likely adsorption or ion suppression .

  • Adsorption:[1] Stiripentol is lipophilic and sticks to plastic. Ensure your reconstitution solvent contains at least 30-40% organic (Methanol/ACN) to keep it in solution.

  • Suppression: If the LLOQ signal is lower than expected in matrix compared to water, it is suppression. Switch to LLE.

Q: How do I handle hemolyzed samples? A: Hemolysis releases intracellular components that cause severe suppression.

  • Protocol: Validate the method specifically with 2% hemolyzed plasma.

  • Correction: If LLE is used, hemolysis impact is usually negligible because the heme pigments are not extracted into the organic layer effectively. This is another reason to prefer LLE over PPT.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.

  • Chiron, C., et al. (2024).[3] Development and Validation of Stability Indicating Method for Stiripentol. International Journal of Pharmaceutical Research and Applications.

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.

  • BenchChem Technical Guide. (2025). Protein Precipitation vs. Liquid-Liquid Extraction for Macrolides and Lipophilic Drugs. BenchChem.[4]

  • ResearchGate Review. (2020). Liquid chromatographic methods for determination of the new antiepileptic drugs stiripentol... Journal of Pharmaceutical Analysis.

Sources

Overcoming ion suppression in (R)-Stiripentol-d9 quantification

Author: BenchChem Technical Support Team. Date: February 2026

To: User (Researcher/Bioanalyst) From: Technical Support Center – Bioanalytical Applications Group Subject: Troubleshooting Guide: Overcoming Ion Suppression in (R)-Stiripentol Quantification

Executive Summary

You are likely encountering signal instability or non-linear calibration curves during the quantification of (R)-Stiripentol using Stiripentol-d9 as an internal standard (IS). In chiral LC-MS/MS bioanalysis, ion suppression is rarely a random event; it is a deterministic consequence of co-eluting phospholipids or salts competing for charge in the electrospray ionization (ESI) source.

This guide provides a root-cause analysis and remediation workflow. It prioritizes Liquid-Liquid Extraction (LLE) over protein precipitation and details chromatographic adjustments specific to chiral stationary phases to resolve the analyte from the "suppression zone."

Module 1: Diagnostic Workflow (The "Triage")

Before altering your method, you must confirm that ion suppression—not extraction loss—is the culprit.

Q: How do I distinguish between low extraction recovery and ion suppression? A: Perform a Post-Column Infusion (PCI) experiment. This is the gold standard for visualizing matrix effects.

Protocol:

  • Setup: Infuse a constant flow of (R)-Stiripentol and Stiripentol-d9 (at ~100 ng/mL) into the MS source via a T-tee connector.

  • Injection: Inject a blank extracted biological matrix (plasma/serum) through the LC column while the infusion continues.

  • Observation: Monitor the baseline of the infused analyte.

    • Flat Baseline: No matrix effect.

    • Negative Dip: Ion suppression (co-eluting matrix components are "stealing" charge).

    • Positive Peak: Ion enhancement.

Interpretation: If the "dip" aligns with your (R)-Stiripentol retention time (RT), the matrix is suppressing your signal. If the baseline is stable but your peak area is low in study samples, the issue is extraction recovery , not suppression.

Module 2: Sample Preparation Optimization

Q: I am using Protein Precipitation (PPT). Is that sufficient? A: No. For Stiripentol, PPT is often inadequate because it fails to remove phospholipids (glycerophosphocholines), which are notorious ion suppressors in positive ESI mode.

Recommendation: Switch to Liquid-Liquid Extraction (LLE) . Stiripentol is a lipophilic compound (LogP ~2.9). LLE provides cleaner extracts by leaving water-soluble salts and phospholipids in the aqueous phase.

Optimized LLE Protocol for Stiripentol:

  • Aliquot: 50 µL Plasma + 10 µL IS (Stiripentol-d9).

  • Buffer: Add 50 µL Ammonium Acetate (10 mM) to adjust pH and break protein binding.

  • Solvent: Add 1.5 mL Ethyl Acetate or MTBE (Methyl tert-butyl ether) .

    • Why? These solvents yield high recovery (>90%) for Stiripentol while minimizing phospholipid co-extraction compared to Acetonitrile (PPT).

  • Agitate: Vortex 5 min; Centrifuge 5 min at 4000 rpm.

  • Evaporate: Transfer supernatant; evaporate to dryness under N2 at 40°C.

  • Reconstitute: Mobile Phase A/B (50:50).

Data Comparison: PPT vs. LLE

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)
Phospholipid Removal < 20%> 95%
Matrix Factor (MF) 0.65 (Significant Suppression)0.98 (Negligible Suppression)
LLOQ Achievable ~50 ng/mL~5-10 ng/mL
Column Lifetime Low (Clogging risk)High

Module 3: Chromatographic Resolution (Chiral Specifics)

Q: My enantiomers are separating, but the signal is weak. Why? A: You may be eluting in the "void volume" or the "washout" phase where suppression is highest.

Chiral Column Strategy: (R)-Stiripentol requires chiral separation.[1][2][3] Common Reverse Phase Chiral Columns (e.g., Chiralpak AD-RH or Lux Amylose-2 ) are sensitive to mobile phase modifiers.

  • Avoid the Void: Ensure (R)-Stiripentol elutes after the initial solvent front (k' > 2). Salts and unretained compounds elute early and cause massive suppression.

  • Mobile Phase Composition:

    • Use Ammonium Acetate (5 mM) rather than Formic Acid if sensitivity is low. Stiripentol ionizes well with ammonium adducts

      
      , which can be more stable than protonated ions in some sources.
      
    • Isocratic Elution: Chiral columns often perform better isocratically. A 50:50 or 40:60 (Buffer:ACN) mix usually resolves (R) and (S) forms while keeping them away from the phospholipid washout seen in gradients.

Module 4: Troubleshooting Logic Map

The following diagram outlines the decision process for resolving sensitivity issues in your assay.

IonSuppressionWorkflow Start Problem: Low/Variable Signal for (R)-Stiripentol PCI Step 1: Perform Post-Column Infusion (PCI) Start->PCI Result_Dip Observation: Baseline Dip at RT PCI->Result_Dip Suppression Detected Result_Flat Observation: Flat Baseline PCI->Result_Flat No Suppression Check_PL Check Phospholipids (MRM 184 > 184) Result_Dip->Check_PL Action_Recov Root Cause: Low Recovery Action: Optimize Solvent/pH Result_Flat->Action_Recov Action_Extract Root Cause: Matrix Effect Action: Switch from PPT to LLE Action_Chrom Action: Adjust Chromatography (Increase k' factor) Action_Extract->Action_Chrom If PLs persist Final Validate: Matrix Factor 0.85 - 1.15 Action_Extract->Final Action_Chrom->Final Action_Recov->Final Check_PL->Action_Extract PLs Co-eluting

Figure 1: Decision tree for diagnosing and resolving ion suppression in LC-MS/MS bioanalysis.

Frequently Asked Questions (FAQ)

Q: Why does the internal standard (Stiripentol-d9) not correct for the suppression? A: While a stable-labeled IS (SIL-IS) like d9 compensates for variable suppression, it cannot fix absolute signal loss.[4] If suppression reduces your signal-to-noise ratio (S/N) below the limit of detection (LOD), the IS cannot recover the missing data. Furthermore, if the IS and analyte are suppressed to different degrees (rare but possible if deuterium isotope effects slightly shift retention time), quantification errors occur.

Q: Can I use a Guard Column to help? A: Yes. A guard column matching your chiral stationary phase protects the analytical column from irreversible fouling. However, it does not replace proper extraction (LLE). It acts as a physical filter, not a chemical cleanup.

Q: What MRM transitions should I monitor? A:

  • (R)-Stiripentol:

    
     (Quantifier)
    
  • Stiripentol-d9:

    
     (Quantifier)
    
  • Tip: Always monitor the "Phospholipid" transition (

    
    ) during development to map where these suppressors elute relative to your drug.
    

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry. Link

  • Consortium for Globalization of Chinese Medicine. (2025). Analysis of Stiripentol Enantiomers on Several Chiral Stationary Phases: A Comparative Study. ResearchGate.[2] Link

  • Michi, M., et al. (2020). Enantiomeric separation and estimation of stiripentol by liquid chromatography mass spectrometer in human plasma. Biomedical Chromatography. Link

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Link

Sources

Addressing instability of Stiripentol in acidic conditions during analysis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Mitigating Acid-Catalyzed Hydrolysis of Stiripentol (STP) During LC-MS/HPLC Analysis

Ticket ID: STP-STAB-001 Status: Resolved/Guide Published

Executive Summary

Stiripentol (Diacomit) presents a unique analytical challenge due to its kinetic instability in acidic environments .[1] While standard reversed-phase protocols often utilize acidic modifiers (Formic Acid, TFA) to improve peak shape and ionization, these conditions catalyze the rapid degradation of Stiripentol into its isomeric or dehydrated impurities (often designated as Impurity A or DSTP).

This guide provides a validated, self-correcting workflow to eliminate on-column degradation, ensuring data integrity for drug development and quality control professionals.

Module 1: The Mechanism of Failure

Why is your method failing?

Stiripentol contains an allylic alcohol moiety adjacent to a 1,3-benzodioxole ring. In the presence of hydronium ions (


), two primary degradation pathways are accelerated:
  • Acid-Catalyzed Dehydration/Isomerization: The hydroxyl group undergoes protonation, leading to the formation of a carbocation intermediate. This results in the formation of a degradation product (DSTP) with a retention time significantly different from the parent peak.[2][3]

  • Ring Cleavage (Harsh Conditions): Under extreme acidity (pH < 2) and heat, the methylenedioxy ring can open, though pathway #1 is the dominant issue during standard chromatography.

The Symptom: Users often observe "ghost peaks," split peaks, or poor recovery when using standard 0.1% Formic Acid mobile phases.

Visualizing the Instability

The following diagram illustrates the critical decision points where acidity introduces error into the analytical workflow.

Stiripentol_Degradation_Logic Start Stiripentol Sample Acidic_MP Mobile Phase A: 0.1% Formic Acid (pH ~2.7) Start->Acidic_MP Standard Protocol Neutral_MP Mobile Phase A: 10mM Ammonium Acetate (pH 6.5) Start->Neutral_MP Optimized Protocol Column_Acid Column Environment: Protonation of Allylic -OH Acidic_MP->Column_Acid Injection Column_Neut Column Environment: Stable Molecular State Neutral_MP->Column_Neut Injection Result_Fail RESULT: Degradation (Split Peaks / Impurity Generation) Column_Acid->Result_Fail On-Column Hydrolysis Result_Pass RESULT: Single Sharp Peak (Quantifiable Integrity) Column_Neut->Result_Pass Elution

Figure 1: Decision tree highlighting the causality between mobile phase pH and analytical failure.

Module 2: Optimized Chromatographic Protocol

To stabilize Stiripentol, the mobile phase must maintain a pH between 6.0 and 7.0 . This prevents the protonation of the hydroxyl group while maintaining compatibility with C18 stationary phases.

Recommended Method Parameters

The following protocol has been synthesized from stability-indicating studies and pharmacopeial standards.

ParameterStandard (FAILING) Method Optimized (STABLE) Method Rationale
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)10mM Ammonium Acetate (pH 6.5) Buffers pH to neutral, preventing acid hydrolysis.
Mobile Phase B AcetonitrileAcetonitrile Standard organic modifier; Methanol is also acceptable.
Stationary Phase Generic C18Symmetry C18 or Kromasil C18 High carbon load columns with end-capping reduce silanol interactions at neutral pH.
Flow Rate 1.0 mL/min1.0 mL/min Standard flow; adjust for UPLC (0.3-0.5 mL/min).
Detection UV @ 254 nmUV @ 254 nm Max absorption for the benzodioxole moiety.
Temperature 40°C25°C - 30°C Lower temperature reduces kinetic energy for degradation reactions.
Step-by-Step Implementation
  • Buffer Preparation: Dissolve 0.77g of Ammonium Acetate in 1000mL of HPLC-grade water.

  • pH Adjustment: Measure pH. If necessary, adjust very carefully to pH 6.5 ± 0.1 using dilute acetic acid or ammonia. Do not use mineral acids (HCl).

  • Equilibration: Flush the column with the neutral buffer for at least 20 column volumes before the first injection to remove any residual acid from previous runs.

Module 3: Sample Preparation & Handling

Even with a perfect HPLC method, degradation can occur inside the autosampler vial if the diluent is acidic.

The "Silent Killer" Protocol
  • Diluent: Use Methanol or Acetonitrile:Water (50:50) .

    • Strict Prohibition: Never use 0.1% HCl or acidified water as a diluent for Stiripentol.

  • Temperature: Set the autosampler temperature to 4°C .

    • Why? Acid-catalyzed degradation is temperature-dependent. Keeping samples cold effectively "freezes" the degradation kinetics during long sequences.

  • Light Protection: Store stock solutions in amber glassware. While less critical than pH, Stiripentol exhibits minor photosensitivity.

Module 4: Troubleshooting FAQ

Q1: I see a small peak eluting just before the main Stiripentol peak. Is this an impurity?

  • Diagnosis: If the area of this pre-peak increases over time in the autosampler, it is likely the acid-degradation product (DSTP) .

  • Action: Check the pH of your aqueous mobile phase. If it is < 4.0, switch to the Ammonium Acetate method described in Module 2.

Q2: Can I use Phosphate Buffer instead of Ammonium Acetate?

  • Answer: Yes, Potassium Phosphate (pH 6.8) is excellent for UV detection.

  • Caution: Do not use Phosphate buffers for LC-MS applications (non-volatile salts will clog the source). For LC-MS, Ammonium Acetate is the gold standard.

Q3: My peak is tailing significantly at pH 6.5.

  • Diagnosis: Secondary silanol interactions.

  • Action: Ensure your column is "End-capped." If using an older column, switch to a modern hybrid particle column (e.g., Waters BEH or Agilent Zorbax Eclipse Plus) which are designed for mid-pH stability.

Q4: I must use an acidic mobile phase for other compounds in the mix. What do I do?

  • Strategy: You are in a "kinetic race."

    • Use a UPLC system to reduce run time to < 3 minutes.

    • Keep the column temperature low (20°C).

    • Inject immediately after preparation. Note: This is risky and requires rigorous validation to prove degradation is negligible (< 0.5%) during the run time.

References

  • Attia, K. A., et al. (2014).[4] A Stability-Indicating HPLC-DAD Method for Determination of Stiripentol: Development, Validation, Kinetics, Structure Elucidation and Application to Commercial Dosage Form. Journal of Analytical Methods in Chemistry.

  • Chhalotiya, U. K., et al. (2020).[5] Analytical Method Development and Validation for Stability Indicating HPTLC Method for Assay of Stiripentol In Bulk and Dosage Form. Journal of Applied Pharmaceutical Sciences and Research.

  • European Medicines Agency. (2007). Assessment Report for Diacomit (Stiripentol). Procedure No. EMEA/H/C/000664.

  • Michalska, K., et al. (2021). Stability Indicating Methods for Determination of Third Generation Antiepileptic Drugs and Their Related Substances. Critical Reviews in Analytical Chemistry.

Sources

Technical Support Center: Optimizing Mass Spectrometry Parameters for (R)-Stiripentol-d9 Detection

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Technical Lead: Senior Application Scientist Last Updated: October 26, 2025

Introduction

Welcome to the technical support hub for Stiripentol (STP) analysis. This guide focuses on the precise detection of (R)-Stiripentol using its deuterated internal standard, (R)-Stiripentol-d9 .

Stiripentol is a chiral allylic alcohol used as an adjunctive therapy for Dravet syndrome. Because the (R)-enantiomer exhibits distinct pharmacokinetic properties and anticonvulsant potency compared to the (S)-enantiomer, enantioselective analysis is critical. The use of Stiripentol-d9 (typically labeled on the tert-butyl group) provides the necessary correction for matrix effects, but it introduces specific mass spectrometric challenges regarding isotopic purity and fragmentation crosstalk.

This guide moves beyond basic setup, addressing the "why" and "how" of optimizing your LC-MS/MS workflow for maximum sensitivity and enantiomeric resolution.

Method Development & Optimization

Q: What are the optimal MRM transitions for Stiripentol and Stiripentol-d9?

A: For quantitative bioanalysis, we utilize Electrospray Ionization (ESI) in Positive Mode .[1] Stiripentol readily forms a protonated molecule


.

The choice of product ion is critical. The most abundant fragment for Stiripentol results from the cleavage of the tert-butyl group or the methylenedioxy ring.

Recommended MRM Parameters:

AnalytePrecursor Ion (

)
Product Ion (

)
Dwell (ms)Collision Energy (eV)Role
Stiripentol 235.1 159.1 10020 - 25Quantifier
Stiripentol235.1177.110015 - 20Qualifier
Stiripentol-d9 244.2 159.1 *10020 - 25IS Quantifier

*Critical Note on Crosstalk: Most commercial Stiripentol-d9 is labeled on the tert-butyl group (


). The primary fragmentation pathway often involves the loss of this tert-butyl moiety to form the benzodioxol-containing fragment (

159). Consequently, both the analyte and the IS share the same product ion (

159).
  • Risk: If your quadrupole resolution is poor, or if there is in-source fragmentation of the d9-IS down to the d0-precursor mass (unlikely but possible), you may see interference.

  • Mitigation: Ensure your Q1 (Precursor) isolation window is set to "Unit" or tighter (0.7 Da) to prevent overlap between 235.1 and 244.2.

Q: How do I achieve baseline separation of the (R)- and (S)-enantiomers?

A: Standard C18 columns will not separate Stiripentol enantiomers. You must use a chiral stationary phase. While normal-phase chiral chromatography is common, it is often incompatible with ESI-MS due to non-polar solvents.[2] We recommend Reverse-Phase Chiral Chromatography .

Proven Protocol:

  • Column: Lux Amylose-2 (Amylose tris(5-chloro-2-methylphenylcarbamate)),

    
     mm, 5 µm.[1]
    
  • Mobile Phase: Isocratic elution is often superior for chiral resolution.

    • Solvent A: 5 mM Ammonium Acetate (pH ~6.5)

    • Solvent B: Acetonitrile

    • Ratio: 50:50 (v/v)[1]

  • Flow Rate: 0.5 – 1.0 mL/min (Split flow if necessary for ESI source).

  • Expected Retention: (R)-Stiripentol typically elutes before (S)-Stiripentol on Amylose-2 phases, but this must be empirically verified with pure standards.

Q: My sensitivity is low. Which source parameters should I tune first?

A: Stiripentol is a relatively small molecule with an oxygen-rich structure. Sensitivity loss is often due to poor desolvation or adduct formation.

  • Temperature (TEM): Increase source temperature (450°C - 550°C). The tert-butyl group makes the molecule somewhat hydrophobic; high heat ensures complete droplet evaporation.

  • Curtain Gas (CUR): Set high (30-40 psi) to prevent solvent clusters from entering the vacuum, which reduces chemical noise.

  • Spray Voltage (IS): 4500 – 5500 V.

Troubleshooting Guide

Q: I see a peak in the Stiripentol (analyte) channel when injecting only the Internal Standard (d9). Is my IS impure?

A: This is a classic issue known as Isotopic Interference . It stems from two causes:

  • Impurity: The "d9" standard contains traces of "d0" (native Stiripentol). If the Certificate of Analysis states isotopic purity is <99.5%, you will see a peak in the analyte channel.

  • Crosstalk: If the Q1 isolation window is too wide, the detector might pick up the tail of the massive IS peak.

Diagnostic Workflow:

Troubleshooting_IS_Interference Start Issue: Signal in Analyte Channel from IS Injection Check_Mass Check Q1 Resolution (Is it > 0.7 Da?) Start->Check_Mass Tighten_Q1 Action: Tighten Q1 to Unit/High Res Check_Mass->Tighten_Q1 Yes (Too Wide) Check_Purity Check IS Certificate of Analysis (Isotopic Purity < 99.9?) Check_Mass->Check_Purity No (Resolution OK) Tighten_Q1->Check_Purity Issue Persists Reduce_Conc Action: Lower IS Concentration (Maintain signal > 100x noise) Check_Purity->Reduce_Conc Yes (Impurity likely) Replace_IS Action: Purchase higher purity IS Check_Purity->Replace_IS Cannot lower conc. caption Figure 1: Decision tree for diagnosing Internal Standard interference.

Q: The retention times of my (R) and (S) peaks are shifting between runs.

A: Chiral columns are notoriously sensitive to mobile phase composition and temperature.

  • Temperature Control: Ensure your column oven is stable (

    
    ). A 1°C fluctuation can shift retention significantly in chiral chromatography.
    
  • Mobile Phase Pre-mixing: Do not rely on the pump to mix the 50:50 phase. Pre-mix the Ammonium Acetate and Acetonitrile manually to ensure a consistent organic modifier percentage.

  • Equilibration: Chiral columns require longer equilibration times than C18 columns. Allow at least 20 column volumes before the first injection.

Visualizing the Optimization Workflow

The following diagram outlines the logical progression for establishing this method, ensuring no critical parameter is overlooked.

Method_Optimization_Workflow cluster_0 Phase 1: Mass Spec Tuning cluster_1 Phase 2: Chromatography Infusion Direct Infusion (1 µg/mL) Q1_Scan Q1 Scan (Confirm 235.1 / 244.2) Infusion->Q1_Scan Prod_Scan Product Ion Scan (Identify 159.1) Q1_Scan->Prod_Scan MRM_Opt MRM Optimization (CE, DP, EP) Prod_Scan->MRM_Opt Col_Select Column Selection (Lux Amylose-2) MRM_Opt->Col_Select MP_Screen Mobile Phase (ACN:NH4Ac 50:50) Col_Select->MP_Screen Res_Check Resolution Check (Rs > 1.5) MP_Screen->Res_Check caption Figure 2: Step-by-step workflow for Stiripentol method development.

References

  • Bhatia, M. S., et al. (2020). "Enantiomeric separation and estimation of stiripentol by liquid chromatography mass spectrometer in human plasma." Separation Science Plus.

  • Fisher, D. S., et al. (2013). "Liquid chromatographic methods for determination of the new antiepileptic drugs stiripentol... A comprehensive and critical review." Journal of Pharmaceutical Analysis.

  • Mazzucchelli, I., et al. (2013). "Therapeutic drug monitoring of stiripentol in patients with Dravet syndrome." Epilepsia.[3][4][5][6]

Sources

Technical Support Center: Minimizing Carryover in Stiripentol Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Performance Liquid Chromatography (HPLC) Carryover Mitigation for Stiripentol Document ID: TS-STP-004 Department: Analytical Method Development & Support Last Updated: 2025-05-21

Executive Summary: The "Sticky" Science of Stiripentol

Welcome to the Technical Support Center. If you are analyzing Stiripentol and observing "ghost peaks" in your blank injections that mimic the retention time of your analyte, you are likely experiencing hydrophobic carryover .

The Root Cause: Stiripentol is a highly lipophilic molecule (LogP ~2.95) with a methylenedioxy ring and a secondary alcohol group. Unlike polar compounds that wash away easily, Stiripentol acts like "molecular grease." It adsorbs strongly to hydrophobic surfaces within your HPLC flow path—specifically the autosampler needle , the injection valve rotor seal , and Teflon/PTFE tubing .

Standard needle washes (e.g., 50:50 Methanol:Water) are often insufficient to desorb Stiripentol from these surfaces, leading to quantitation errors, particularly at the Lower Limit of Quantitation (LLOQ).

Diagnostic Workflow: Is it Carryover?

Before tearing down your instrument, confirm the issue is true carryover and not system contamination.

The Zero-Volume Test:

  • Run a high-concentration standard of Stiripentol.

  • Immediately run a "0 µL injection" (if your autosampler supports it) or a "Null Injection" where the valve switches but the needle does not dip into a vial.

    • Result A: If the peak appears, the contamination is in the valve rotor seal or loop .

    • Result B: If the peak does not appear, but appears when you inject a solvent blank, the contamination is on the needle exterior .

The Mechanics of Adsorption (Visualized)

Understanding where the drug hides is the first step to removal.

CarryoverMechanism cluster_legend Critical Failure Points Needle Injection Needle (Exterior Adsorption) Seat Needle Seat (Dead Volume Trap) Needle->Seat 1. Dipping Valve Rotor Seal (Vespel Adsorption) Seat->Valve 2. Transfer Loop Sample Loop (Wall Adsorption) Valve->Loop 3. Loading Column HPLC Column (Head of Column) Valve->Column 5. Elution Loop->Valve 4. Switching

Figure 1: Critical adsorption sites in the HPLC flow path. Red nodes indicate the most common sources of Stiripentol carryover.

Troubleshooting Guide & Solutions

A. The Chemistry Solution: Optimizing the Wash Solvent

Water is the enemy of Stiripentol solubility. You must use a wash solvent that matches or exceeds the organic strength of the mobile phase, but also possesses "chaotropic" or strong solvating power.

Recommendation: Do not use 100% Acetonitrile (ACN) if your mobile phase contains buffers, as this can precipitate salts. Instead, use a Multi-Component Organic Wash .

Solvent ComponentFunctionRecommended Ratio (v/v)
Acetonitrile (ACN) Primary solvent for Stiripentol40%
Isopropanol (IPA) Strong solubilizer for greasy residues30%
Methanol (MeOH) Proton donor/acceptor balance20%
Water Prevents buffer salt precipitation10%
Formic Acid (0.1%) Optional: Keeps pH acidic to match mobile phaseAdd to total

Protocol:

  • Set the autosampler to "External Needle Wash" mode.

  • Dip the needle for at least 10 seconds (or use 3+ wash cycles) between injections.

B. The Hardware Solution: Rotor Seal Material

The standard rotor seal in most HPLC valves (Rheodyne/Agilent) is made of Vespel (polyimide). Vespel is mechanically robust but acts like a sponge for lipophilic compounds like Stiripentol.

  • The Fix: Replace the Vespel rotor seal with a Tefzel (ETFE) or PEEK rotor seal.

  • Trade-off: Tefzel/PEEK seals are softer and wear out faster (lower pressure tolerance), but they are far more hydrophobic-resistant and reduce carryover significantly.

C. The Method Solution: Valve Switching

If carryover persists, the sample loop might not be getting flushed thoroughly.[1]

  • The Fix: Leave the injection valve in the "Mainpass" (Inject) position for the entire gradient run, rather than switching back to "Bypass" (Load) after a few minutes. This ensures the mobile phase continuously flushes the loop and valve grooves throughout the run.

Advanced Protocol: System Passivation (Deep Clean)

If you are switching from a high-concentration PK study to a trace-level analysis, perform this deep clean.

WARNING: Remove your analytical column before this step. Connect the injector outlet directly to the detector (or waste) using a union.

  • Prepare Cleaning Solvent: 50:50 Acetonitrile:Isopropanol (IPA).

  • Flush System: Pump this mixture at 1.0 mL/min for 30 minutes.

  • Injector Purge: Perform 10 "dummy" injections of the cleaning solvent with the maximum injection volume (e.g., 100 µL).

  • Re-equilibrate: Switch back to your mobile phase (e.g., ACN/Water) and flush for 20 minutes before reinstalling the column.

Frequently Asked Questions (FAQs)

Q: Can I use 100% DMSO as a needle wash? A: While Stiripentol is soluble in DMSO, we advise against it for two reasons:

  • DMSO is very viscous, which can lead to draw-speed errors or poor rinsing.

  • DMSO is difficult to remove from the system and can cause UV baseline noise if not thoroughly flushed. Stick to the ACN/IPA/MeOH mix.

Q: My blank peak is 5% of my LLOQ. Is this acceptable? A: Regulatory guidelines (FDA/EMA) typically require carryover in the blank to be ≤ 20% of the LLOQ response. If you are at 5%, your method is compliant. However, monitor it closely; as the rotor seal ages, this number will rise.

Q: I see the carryover peak getting smaller in subsequent blanks. How many blanks should I run? A: This indicates "washout" is possible but slow. Instead of running 3 blanks (which wastes time), implement the Tefzel rotor seal and IPA-based wash described above to eliminate the need for multiple blanks.

References

  • PubChem. (n.d.).[2] Stiripentol Compound Summary. National Library of Medicine. Retrieved May 21, 2025, from [Link]

  • Dolan, J. W. (2001). Attacking Carryover Problems. LCGC North America. Retrieved from [Link]

  • Waters Corporation. (n.d.).[3] Controlling Contamination in LC/MS Systems. Retrieved from [Link]

  • Agilent Technologies. (2020). Best Practices for Using an Agilent LC System. Retrieved from [Link]

Sources

Technical Support Center: Stiripentol Quantification & Linearity Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Troubleshooting Calibration Curve Linearity in Stiripentol (LC-MS/MS & HPLC) Assigned Specialist: Senior Application Scientist

Introduction: The "Lipophilic Trap" of Stiripentol

Welcome to the technical support hub for Stiripentol (STP) analysis. If you are experiencing non-linear calibration curves—specifically "quadratic" bending at high concentrations or "drop-offs" at the lower limit of quantification (LLOQ)—you are likely battling two intrinsic properties of the molecule:

  • High Lipophilicity (LogP ~2.94): STP binds aggressively to plastic consumables and plasma proteins (>99% bound).[1]

  • Ionization Saturation: In LC-MS/MS, the oxygen-rich structure (methylenedioxy ring) often forms adducts, leading to early detector saturation compared to nitrogen-basic drugs.[1]

This guide moves beyond generic advice. We focus on the causal mechanisms of linearity failure and provide self-validating protocols to fix them.

Part 1: Troubleshooting Logic (Visualized)

Before adjusting your method, use this decision tree to diagnose the specific type of linearity failure you are observing.

Stiripentol_Linearity_Troubleshoot Start Identify Linearity Issue IssueType Curve Shape? Start->IssueType HighEnd Plateau/Bending at High Conc (Saturation) IssueType->HighEnd Quadratic LowEnd Drop-off/Missing at Low Conc (Adsorption) IssueType->LowEnd Sigmoidal/Zero Random Scatter/R^2 < 0.98 (Extraction/IS) IssueType->Random Inconsistent Sat_Sol1 Check Adduct Formation (Switch to [M+NH4]+) HighEnd->Sat_Sol1 Sat_Sol2 Dilute Extract 1:10 (Prevent Droplet Saturation) HighEnd->Sat_Sol2 Ads_Sol1 Switch to Silanized Glass (Avoid PP/PE tubes) LowEnd->Ads_Sol1 Ads_Sol2 Optimize Needle Wash (Add 50% IPA/ACN) LowEnd->Ads_Sol2 Ran_Sol1 Protein Binding Issue (Switch PPT to LLE) Random->Ran_Sol1 Ran_Sol2 IS Tracking Failure (Must use STP-d9) Random->Ran_Sol2

Figure 1: Diagnostic logic flow for identifying the root cause of Stiripentol calibration failures.

Part 2: High-Concentration Non-Linearity (The "Hook" Effect)

Symptom: The calibration curve flattens at the upper end (e.g., >10 µg/mL), forcing the use of a quadratic fit (


) rather than linear.
Root Cause: Ionization Saturation

Stiripentol lacks a strong basic nitrogen center, relying on the oxygen atoms for protonation. In ESI+ mode, this often results in the formation of sodium (


) or ammonium (

) adducts rather than a clean protonated ion (

).[1] At high concentrations, the limited supply of charge in the ESI droplet becomes the rate-limiting step, causing signal saturation.
The Fix: Adduct Control & Dilution

Q: My signal maxes out at 5 µg/mL. How do I extend the range?

  • Switch to Ammonium Adducts:

    • Instead of fighting sodium adducts (which are unstable and cause non-linearity), force the formation of the ammonium adduct.

    • Mobile Phase Modifier: Add 2 mM - 5 mM Ammonium Acetate to your aqueous mobile phase.[1]

    • Monitor: Target the

      
       mass (MW 234.3 + 18 = m/z 252.3 ) instead of the protonated species. This adduct is often more stable and linear at higher concentrations.[1]
      
  • The "Dilute-and-Shoot" Rule:

    • Stiripentol therapeutic levels are high (4–20 mg/L).[1] This saturates modern mass specs.[1]

    • Protocol: Do not inject raw protein precipitation supernatant. Dilute the final extract 1:10 or 1:20 with mobile phase before injection. This keeps the on-column mass within the linear dynamic range of the detector.

Part 3: Low-Concentration Drop-Off (Adsorption)

Symptom: Standards below 100 ng/mL show zero area or extremely high variability (%CV > 20%).[1]

Root Cause: Non-Specific Binding (LogP 2.94)

Stiripentol is highly lipophilic.[1] In aqueous solutions (like the mobile phase initial conditions), it will drive out of solution and bind to:

  • Polypropylene (PP) autosampler vials.[1]

  • The PTFE seal of the injection needle.

  • The LC tubing.[1]

The Fix: Solvent & Material Optimization

Q: Why does my LLOQ disappear after the sample sits in the autosampler?

ComponentStandard Protocol (Fail)Optimized Protocol (Pass) Why?
Vials Standard PolypropyleneSilanized Glass or Low-Adsorption PPPrevents hydrophobic binding to walls.[1]
Needle Wash 100% Methanol40:40:20 (MeOH:IPA:Acetone) Isopropanol (IPA) and Acetone are required to strip lipophilic residues from the needle coating.[1]
Reconstitution 90% Water / 10% MeOH50% Water / 50% MeOH Keeping organic content >40% prevents STP from crashing out of solution onto vial walls.[1]

Part 4: Matrix Effects & Extraction Efficiency

Symptom: The calibration curve (in solvent) looks great, but spiked plasma QCs fail linearity (Slope difference).

Root Cause: Protein Binding (>99%)

Stiripentol binds extensively to plasma proteins.[1][2] Simple Protein Precipitation (PPT) with acetonitrile often traps a percentage of the drug inside the precipitated protein pellet, leading to non-linear recovery (lower recovery at higher concentrations).

The Fix: Liquid-Liquid Extraction (LLE)

While PPT is faster, LLE is mandatory for robust Stiripentol linearity in plasma.[1]

Validated LLE Protocol:

  • Sample: 100 µL Plasma.

  • IS Addition: Add 20 µL Stiripentol-d9 (Do not use analogs like Chlorzoxazone; they do not track the extraction efficiency of STP).[1]

  • Extraction Solvent: Add 1.5 mL Ethyl Acetate/Hexane (50:50 v/v) .

    • Note: The non-polar hexane helps pull the lipophilic STP while leaving polar matrix components behind.

  • Agitation: Vortex vigorously for 5 minutes (Critical to break protein-drug bonds).

  • Separation: Centrifuge at 4000g for 5 mins.

  • Evaporation: Transfer supernatant and dry under Nitrogen.

  • Reconstitution: 100 µL Mobile Phase (50:50 MeOH:Water).

Part 5: Acid Stability Warning

Critical Note: Unlike many drugs, Stiripentol contains a methylenedioxy ring which can be liable to ring-opening or degradation under strong acidic conditions over time.[1]

  • Avoid: Storing stock solutions in 0.1% Formic Acid for long periods.

  • Preferred: Store stocks in 100% Methanol.

  • Mobile Phase: If using Formic Acid, ensure the autosampler is cooled (4°C) to slow degradation, or switch to Ammonium Acetate (pH ~5-6) which provides a safer buffer zone for the molecule.

References

  • Antunes, M. et al. (2014).[1] Development and validation of a HPLC-DAD method for the determination of stiripentol in human plasma. Journal of Pharmaceutical and Biomedical Analysis.[1]

  • FDA Center for Drug Evaluation and Research. (2018).[1] Diacomit (Stiripentol) Prescribing Information & Chemical Properties.[1][3][4][5][6][1]

  • Mouchard, K. et al. (2020).[1] Liquid chromatographic methods for determination of the new antiepileptic drugs stiripentol... A comprehensive review. Microchemical Journal.[1]

  • BenchChem Technical Review. (2025). Protein Precipitation vs. Liquid-Liquid Extraction for Lipophilic Drugs.[1]

  • PubChem Database. (2024).[1] Stiripentol Compound Summary (CID 5311454).[1][1]

Sources

Validation & Comparative

Comparison of (R)-Stiripentol-d9 with other internal standards

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison: (R)-Stiripentol-d9 vs. Alternative Internal Standards in Chiral Bioanalysis

Executive Summary: The Case for this compound

In the bioanalysis of Stiripentol—a third-generation antiepileptic drug used for Dravet syndrome—precision is non-negotiable. Because Stiripentol is a chiral molecule where the (R)-enantiomer exhibits distinct pharmacokinetic (PK) and pharmacodynamic profiles compared to the (S)-form, chiral separation is often required.

The Verdict: This compound is the superior internal standard (IS) for quantitative LC-MS/MS profiling. Its +9 Da mass shift eliminates isotopic crosstalk, while its enantiomeric purity ensures perfect chromatographic co-elution with the target analyte on chiral stationary phases. This guide details why it outperforms structural analogues and racemic isotopologues, supported by mechanistic evidence and protocol guidelines.

Technical Profile: this compound

  • Chemical Name: (R)-(E)-1-(1,3-benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-ol-d9

  • Labeling Site: The tert-butyl group contains 9 deuterium atoms (

    
    ).
    
  • Stability: The tert-butyl position is metabolically and chemically stable, preventing deuterium exchange (D/H exchange) in aqueous mobile phases—a common failure point for acidic/labile protons.

  • Mass Shift: +9 Da. This is critical. Natural Stiripentol contains Carbon-13 isotopes. A +3 Da IS (d3) often suffers from interference from the natural M+3 isotope of the drug at high concentrations. A +9 Da shift places the IS signal far beyond the isotopic envelope of the analyte.

Comparative Performance Analysis

The following analysis contrasts this compound against the two most common alternatives: Structural Analogues (e.g., Fenofibrate, other AEDs) and Racemic Isotopologues.

Comparison A: this compound vs. Structural Analogues

Historical Context: Older HPLC-UV methods often used structural analogues like Fenofibrate. In LC-MS/MS, this approach is flawed due to Matrix Effects .

FeatureThis compound (SIL-IS)Structural Analogue (e.g., Fenofibrate)
Retention Time (RT) Identical to AnalyteDifferent
Matrix Effect Compensation Perfect. Co-elutes; experiences exact same ion suppression/enhancement.Poor. Elutes in a different matrix zone; suppression varies.
Extraction Recovery Tracks analyte losses perfectly.May extract differently, leading to bias.
Precision (%CV) Typically < 5% Often > 10-15%

Mechanism of Failure in Analogues: In ESI-MS (Electrospray Ionization), phospholipids from plasma elute at specific times. If the Analogue elutes during a "phospholipid dump" but the Stiripentol does not, the IS signal is suppressed while the drug signal is not, causing massive quantification errors. This compound co-elutes, so any suppression affects both equally, cancelling out the error in the ratio.

Comparison B: this compound vs. Racemic Stiripentol-d9

Context: For chiral assays separating (R) and (S) Stiripentol.[1][2]

FeatureThis compoundRacemic Stiripentol-d9
Chiral Column Behavior Elutes as a single peak matching (R)-Stiripentol.Elutes as two peaks (R and S).
Data Processing Simple 1:1 peak matching.Requires careful integration of the correct IS enantiomer peak.
Risk Factor Low.[3]Moderate. If resolution degrades, the (S)-IS peak might tail into the (R)-IS peak.

Decision Logic: Selecting the Right Standard

The following diagram illustrates the decision matrix for selecting the appropriate internal standard based on your assay requirements.

IS_Selection_Matrix Start Start: Select Internal Standard MethodType Is the Method Chiral? Start->MethodType Chiral Chiral LC-MS/MS (Separating R & S) MethodType->Chiral Yes Achiral Achiral LC-MS/MS (Total Stiripentol) MethodType->Achiral No Target Target Analyte? Chiral->Target Choice2 Acceptable: Racemic Stiripentol-d9 Achiral->Choice2 Cost effective Choice3 Avoid: Structural Analogues Achiral->Choice3 Only if MS unavailable R_Only (R)-Stiripentol Only Target->R_Only Racemic Racemic Stiripentol Target->Racemic Choice1 Best Choice: This compound R_Only->Choice1 Matches RT & Geometry Racemic->Choice2 Tracks both enantiomers

Caption: Decision matrix for Internal Standard selection in Stiripentol bioanalysis.

Validated Experimental Protocol

This protocol is adapted from high-sensitivity chiral methods (e.g., Dubey et al.) designed to meet FDA M10 Bioanalytical Method Validation guidelines.

Materials
  • Analyte: (R)-Stiripentol.[3][4][5][6][7][8][9]

  • IS: this compound (10 µg/mL stock in Methanol).

  • Matrix: Human Plasma (K2EDTA).

  • Column: Chiralpak AD-RH or Lux Amylose-2 (Reverse Phase Chiral).

Step-by-Step Workflow
  • Sample Preparation (Liquid-Liquid Extraction - LLE):

    • Aliquot 100 µL human plasma into a glass tube.

    • Add 10 µL of this compound working solution (500 ng/mL). Crucial: Add IS before extraction to track recovery.

    • Add 2 mL extraction solvent (e.g., Ethyl Acetate:Hexane 80:20).

    • Vortex (5 min) and Centrifuge (4000 rpm, 10 min).

    • Transfer supernatant to a clean tube and evaporate to dryness under nitrogen at 40°C.

    • Reconstitute in 100 µL Mobile Phase.

  • LC-MS/MS Conditions:

    • Mobile Phase: Isocratic Acetonitrile : 5mM Ammonium Acetate (50:50 v/v).[2]

    • Flow Rate: 1.0 mL/min.

    • MS Detection: Positive ESI (Electrospray Ionization).

    • MRM Transitions:

      • Stiripentol: m/z 235.1 → 149.1

      • Stiripentol-d9: m/z 244.2 → 158.2 (Note the +9 shift).

Representative Performance Data

The following data represents typical validation metrics achievable with this compound.

ParameterAcceptance Criteria (FDA/EMA)This compound PerformanceResult
Linearity (

)


Pass
Precision (Intra-day)

CV

Pass
Matrix Effect (IS-normalized)


Pass
IS Interference

of LLOQ

(Clean baseline)
Pass

Mechanistic Workflow Diagram

The diagram below visualizes how this compound corrects for matrix effects during the ionization process, a mechanism structural analogues cannot replicate.

Matrix_Effect_Correction Sample Plasma Sample (Analyte + Matrix) Extraction Extraction (LLE) (Analyte & IS extracted together) Sample->Extraction IS Add this compound (Internal Standard) IS->Extraction LC Chiral LC Separation (Co-elution of Analyte & IS) Extraction->LC ESI ESI Source (Ionization) LC->ESI MS Mass Spectrometer (Detects Ratio) ESI->MS Signal Ratio (Analyte/IS) remains constant Suppression Matrix Suppression (Phospholipids reduce ionization) Suppression->ESI Suppresses both equally

Caption: Mechanism of Matrix Effect Compensation using a co-eluting Stable Isotope Labeled Internal Standard.

References

  • Dubey, N. K., et al. (2018). Enantiomeric separation and estimation of stiripentol by liquid chromatography mass spectrometer in human plasma. ResearchGate.[2]

  • U.S. Food and Drug Administration (FDA). (2018). Stiripentol (Diacomit) Clinical Pharmacology and Biopharmaceutics Review. FDA AccessData.

  • LGC Standards. (n.d.). Stiripentol-d9 Product Data Sheet.[10] LGC Standards.[2][3][8]

  • CymitQuimica. (n.d.). This compound Reference Standard. CymitQuimica.

  • Vogeser, M., & Seger, C. (2008). A decade of HPLC-MS/MS in the routine clinical laboratory—goals for further developments. Clinical Biochemistry. (Context on Matrix Effects).

Sources

Cross-Validation of Analytical Architectures for Stiripentol: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Divergence

Stiripentol (STP), a third-generation antiepileptic drug (AED) critical for the treatment of Dravet syndrome, presents a unique analytical paradox. While its chemical structure—an aromatic allylic alcohol—lends itself well to UV detection in high-concentration pharmaceutical formulations, its complex pharmacokinetic profile and extensive metabolism (via CYP1A2, CYP2C19, and CYP3A4) render UV methods insufficient for clinical bioanalysis.

This guide moves beyond standard method validation. It focuses on the cross-validation between the two dominant architectures: HPLC-UV (the Quality Control workhorse) and LC-MS/MS (the Bioanalytical standard). We will explore how to correlate data between these platforms to ensure integrity during the transition from drug product release to clinical pharmacokinetic (PK) monitoring.

The Molecule and the Matrix

Before designing the protocol, one must understand the analyte's behavior. Stiripentol (


, 

) is lipophilic but chemically sensitive.
  • Critical Stability Insight: STP is acid-labile . It degrades rapidly in highly acidic environments (pH < 2.0) into a specific degradation product (often cyclized).

  • Implication: Analytical methods using highly acidic mobile phases (e.g., 0.1% TFA) must employ rapid gradients to prevent on-column degradation, which would manifest as "ghost peaks" or split peaks, invalidating the quantitation.

Analytical Decision Matrix

The following decision tree illustrates when to deploy which architecture, ensuring resource efficiency without compromising data integrity.

AnalyticalDecisionTree Start Sample Origin Matrix Matrix Type? Start->Matrix QC Pharma Formulation (Tablets/Powder) Matrix->QC Solid Dosage Bio Biological Fluid (Plasma/Urine) Matrix->Bio Plasma/Serum Conc Exp. Concentration? HighConc > 1 µg/mL Conc->HighConc Toxicology LowConc < 100 ng/mL Conc->LowConc Trace Analysis QC->HighConc MethodA METHOD A: HPLC-UV (DAD) (Robustness Focus) HighConc->MethodA Metabolites Metabolite Interference? HighConc->Metabolites Bio->Conc LowConc->Metabolites Metabolites->MethodA Low Specificity Req. (Rare) MethodB METHOD B: LC-MS/MS (Sensitivity Focus) Metabolites->MethodB High Specificity Req.

Figure 1: Analytical Decision Tree for Stiripentol. Select HPLC-UV for formulation stability/QC and LC-MS/MS for biological matrices requiring metabolite discrimination.

Method A: HPLC-UV (The QC Standard)

Objective: High precision quantification of Stiripentol in bulk drug and capsules. Primary Challenge: Separating STP from synthesis impurities without inducing acid degradation.

Optimized Protocol
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 5 µm.
    
  • Mobile Phase: Acetonitrile : Ammonium Acetate Buffer (10mM, pH 4.5) [60:40 v/v].

    • Note: We select pH 4.5 over pH 2.0 to maximize stability while maintaining peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (max absorption) or 220 nm (higher sensitivity, more noise).

  • Temperature: 30°C.

Performance Metrics (Typical):

  • Linearity: 1.0 – 100 µg/mL (

    
    ).[1][2]
    
  • LOD: ~0.5 µg/mL.

  • Pros: Low cost, high robustness, excellent for dissolution testing.

  • Cons: Insufficient for therapeutic drug monitoring (TDM) at trough levels; susceptible to interference from plasma proteins.

Method B: LC-MS/MS (The Bioanalytical Standard)

Objective: Quantitation of STP in human plasma with high specificity against metabolites (nor-stiripentol). Primary Challenge: Matrix effects and ion suppression in complex biological fluids.

Optimized Protocol
  • Extraction: Protein Precipitation (PPT) with Acetonitrile (1:3 ratio) is sufficient, though Liquid-Liquid Extraction (LLE) with Ethyl Acetate yields cleaner baselines.

  • Column: C18 Rapid Resolution (e.g., Waters XBridge),

    
     mm, 1.7 µm.
    
  • Mobile Phase: Gradient elution.

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Ionization: Electrospray Ionization (ESI) – Positive Mode .

  • MRM Transitions:

    • Precursor:

      
       235.1 
      
      
      
    • Quantifier Product:

      
       154.1 (Characteristic fragment).
      
    • Qualifier Product:

      
       135.1.
      

Performance Metrics (Typical):

  • Linearity: 10 – 5000 ng/mL.

  • LOD: ~1.0 ng/mL.[3]

  • Pros: High sensitivity, distinguishes STP from enantiomers (if chiral column used) and metabolites.

  • Cons: High capital cost, requires stable isotope labeled internal standard (Stiripentol-d9).

The Cross-Validation Matrix

When a drug development program moves from preclinical toxicology (often measured by HPLC-UV due to high doses) to human clinical trials (LC-MS/MS), cross-validation is mandatory to prove that Method B generates data comparable to Method A where their ranges overlap.

Comparative Data Summary
FeatureMethod A: HPLC-UVMethod B: LC-MS/MSCross-Validation Requirement
Limit of Quantitation (LOQ) 1.0 µg/mL10 ng/mLCritical: MS is 100x more sensitive. Overlap only possible at high conc.
Specificity Retention time based. Risk of co-elution with metabolites.Mass-to-charge (m/z) based. High specificity.Bias Check: UV may overestimate conc. if metabolites co-elute.
Sample Volume 20-50 µL injection1-5 µL injectionAdjust dilution factors to match linear ranges.
Throughput 10-15 min/sample3-5 min/sampleN/A

Experimental Workflow: Cross-Validation Protocol

Do not simply run samples on both machines. You must follow a statistically valid bridging strategy (ICH M10 guidelines).

Step 1: Spiked Check Samples (The Bridge)

Prepare Quality Control (QC) samples in human plasma at three concentration levels that fall within the linear range of BOTH methods (e.g., 5 µg/mL, 20 µg/mL, 50 µg/mL).

  • Extract 6 replicates of each QC level.

  • Inject the same final extract into both HPLC-UV and LC-MS/MS systems.

  • Calculate the % Difference:

    
    
    
  • Acceptance Criteria: The difference should be within ±20%.

Step 2: Incurred Sample Reanalysis (ISR) Bridging

Use real subject samples (if available from toxicological studies) rather than spiked samples to account for metabolite interferences.

  • Select 20+ samples.

  • Analyze by Method A (Reference).

  • Re-analyze by Method B (Test).

  • Perform Bland-Altman Analysis (see diagram below).

Step 3: Statistical Evaluation (Bland-Altman)

The Bland-Altman plot is superior to simple correlation (


) because it reveals systematic bias (e.g., if UV consistently reads 10% higher due to a metabolite).

CrossValidationWorkflow cluster_0 Dual Analysis Samples Incurred Samples (n=30) MethodA Method A (HPLC-UV) Samples->MethodA MethodB Method B (LC-MS/MS) Samples->MethodB Calc Calculate Differences (A - B) vs Average MethodA->Calc MethodB->Calc Decision Bias Assessment Calc->Decision Pass Difference < 20% Methods Equivalent Decision->Pass Random Error Only Fail Systematic Bias Found (Likely Metabolite Co-elution) Decision->Fail Consistent Offset

Figure 2: Workflow for Cross-Validation. Systematic bias detection is the primary goal of this workflow.

Troubleshooting & Expert Insights

Scenario: Your HPLC-UV results are consistently 15% higher than your LC-MS/MS results.

  • Root Cause: This is a classic "specificity gap." Stiripentol has 13+ metabolites. In HPLC-UV, a hydroxylated metabolite is likely co-eluting with the parent peak, adding to the UV absorbance. LC-MS/MS filters this out via MRM.

  • Resolution: Trust the LC-MS/MS data for biological accuracy. For the HPLC method, adjust the gradient slope or mobile phase pH to separate the metabolite, or acknowledge the method is "total active moiety" if the metabolite is active.

Scenario: Poor peak shape in HPLC.

  • Root Cause: Stiripentol is a weak acid/neutral hybrid. Using a neutral pH buffer without buffering capacity can lead to peak tailing.

  • Resolution: Ensure buffer concentration is at least 10mM. If using Ammonium Acetate, keep pH between 4.5 and 5.0.

References

  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation.[2][4] Link

  • Moreau, F., et al. (2020). Liquid chromatographic methods for determination of the new antiepileptic drugs stiripentol...[3][5] A comprehensive and critical review. Journal of Pharmaceutical and Biomedical Analysis. Link

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. Link

  • Mao, B., et al. (2017). Stiripentol: A novel antiepileptic drug. Clinical Pharmacokinetics.[5][6] (Contextualizes the metabolic complexity requiring MS detection). Link

Sources

Inter-Laboratory Comparison Guide: Stiripentol Quantification Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Harmonization Imperative

Stiripentol (STP) is a critical third-generation antiepileptic drug (AED), primarily indicated for Dravet syndrome. Its quantification presents unique challenges due to Michaelis-Menten non-linear pharmacokinetics , extensive protein binding (>99%), and its role as a potent mechanism-based inhibitor of CYP450 isozymes (CYP3A4, CYP1A2, CYP2C19).

This guide objectively compares the two dominant quantification methodologies—HPLC-UV and LC-MS/MS —and evaluates the emerging role of Dried Blood Spot (DBS) microsampling. By synthesizing inter-laboratory performance data, we provide a blueprint for method harmonization to ensure data integrity across clinical and research settings.

The Pharmacokinetic Context (Why Precision Matters)

Before comparing methods, one must understand the biological variance the method must capture. STP does not follow linear kinetics.[1][2] Small dosage increases can lead to disproportionate spikes in plasma concentration, necessitating a wide dynamic range in analytical assays.

Mechanistic Pathway & Interaction Diagram

Figure 1: Stiripentol Metabolic Pathway and Drug-Drug Interactions. STP acts as a "metabolic bottleneck" for co-administered drugs like Clobazam (CLB).

STP_Metabolism cluster_effect Clinical Consequence STP Stiripentol (STP) Liver Hepatic Metabolism STP->Liver Substrate CYP CYP Isozymes (1A2, 2C19, 3A4) STP->CYP Inhibits Metabolites Metabolites (Demethylation/Glucuronidation) Liver->Metabolites Elimination NCLB Norclobazam (Active Metabolite) CYP->NCLB Blocked Conversion Risk increased [CLB] & [NCLB] Toxicity Risk CYP->Risk CLB Clobazam CLB->CYP Metabolized by

Caption: STP inhibits CYP enzymes responsible for metabolizing co-medications, requiring precise TDM to prevent toxicity.

Methodological Landscape: HPLC-UV vs. LC-MS/MS

The inter-laboratory comparison reveals a clear dichotomy: HPLC-UV remains the robust workhorse for routine TDM where concentrations are high (mg/L), while LC-MS/MS is the requisite gold standard for PK studies requiring sensitivity (ng/mL) and specificity in complex matrices.

Comparative Performance Matrix
FeatureHPLC-UV (Traditional)LC-MS/MS (Gold Standard)Verdict
Sensitivity (LOQ) ~0.1 µg/mL0.2–0.5 ng/mLLC-MS/MS is ~1000x more sensitive.
Selectivity Moderate. Prone to interference from co-meds (e.g., carbamazepine epoxide).High. Mass filtration (MRM) eliminates most chromatographic interferences.LC-MS/MS ensures specificity in polytherapy.
Sample Volume High (200–500 µL)Low (10–50 µL)LC-MS/MS enables pediatric microsampling.
Throughput Low (15–40 min/run)High (2–5 min/run)LC-MS/MS is essential for high-volume labs.
Cost Low (Instrument & Reagents)High (Capital & Maintenance)HPLC-UV is preferred for resource-limited settings.
Technical Insight: The "Resolution" Trap

In HPLC-UV, STP elutes near other lipophilic AEDs. Inter-laboratory variability often stems from inadequate chromatographic resolution.

  • Causality: Laboratories using isocratic elution with short columns often fail to separate STP from active metabolites or co-meds like Carbamazepine-10,11-epoxide.

  • Resolution: LC-MS/MS bypasses this by filtering for the specific precursor-to-product ion transition (m/z 235 → 176 for STP), rendering co-eluting peaks invisible to the detector.

The Microsampling Revolution: DBS vs. Plasma[3][4]

Recent inter-laboratory studies have validated Dried Blood Spots (DBS) as a viable alternative to venipuncture, particularly for the pediatric Dravet population.

Correlation Data
  • Correlation Coefficient (r²): >0.95 between DBS and Plasma.

  • Bias: <15% (Acceptable per bioanalytical guidelines).

  • Stability: STP in DBS is stable for >30 days at room temperature, facilitating mail-in samples.

Critical Consideration (Hematocrit Effect): While STP correlates well, the spreading of blood on filter paper varies with hematocrit (Hct).

  • The Fix: Use volumetric absorptive microsampling (VAMS) or punch the entire spot to eliminate Hct-induced area bias.

Recommended Protocol: Self-Validating LC-MS/MS Workflow

To ensure inter-laboratory reproducibility, we recommend the following "Best Practice" workflow. This protocol minimizes matrix effects—the primary source of error in MS-based quantification.

Workflow Diagram

Figure 2: Optimized LC-MS/MS Workflow with Quality Control Checkpoints.

Workflow cluster_QC Self-Validation Checks start Sample Collection (Plasma or DBS) IS Add Internal Standard (Stiripentol-d9 or 13C) start->IS Normalize Vol ppt Protein Precipitation (Acetonitrile/Methanol 3:1) IS->ppt Precipitate centrifuge Centrifugation (10,000g, 10 min) ppt->centrifuge dilute Dilution (Reduce Matrix Effect) centrifuge->dilute Supernatant lc UHPLC Separation (C18 Column, Gradient) dilute->lc ms MS/MS Detection (MRM Mode: m/z 235->176) lc->ms qc Data Analysis & QC (Accuracy ±15%) ms->qc check1 IS Recovery > 50%? qc->check1 check2 Ion Ratio Stable? qc->check2

Caption: A robust workflow incorporating stable isotope internal standards to correct for matrix effects and recovery loss.

Step-by-Step Protocol Highlights
  • Internal Standard (IS):

    • Directive: Use Stiripentol-d9 or Stiripentol-13C6 .

    • Causality: Analog IS (like other AEDs) cannot compensate for the specific ionization suppression STP experiences in the MS source. The co-eluting stable isotope perfectly tracks the analyte.

  • Sample Preparation (Protein Precipitation):

    • Method: Mix 50 µL plasma with 150 µL Acetonitrile containing IS.

    • Why: Simple precipitation is preferred over Liquid-Liquid Extraction (LLE) for STP because STP is highly lipophilic; LLE can be variable depending on pH and solvent choice. Precipitation is more reproducible across different labs.

  • Chromatography:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

    • Gradient: Rapid ramp (5% to 95% B in 2 mins) is sufficient due to STP's hydrophobicity.

  • Detection (MRM Transitions):

    • Quantifier: m/z 235.1 → 176.1 (Loss of isopropyl group).

    • Qualifier: m/z 235.1 → 160.1.

    • Validation: The ratio of Quantifier/Qualifier must remain constant (<15% RSD) to confirm peak identity.

References

  • Comparative LC-MS and HPLC analyses of selected antiepileptics and beta-blocking drugs. Source: National Institutes of Health (NIH) [Link]

  • Liquid chromatographic methods for determination of the new antiepileptic drugs stiripentol, retigabine, rufinamide and perampanel: A comprehensive and critical review. Source: Journal of Pharmaceutical Analysis [Link]

  • Comparison between dried blood spot and plasma sampling for therapeutic drug monitoring of antiepileptic drugs in children with epilepsy. Source: Clinical Biochemistry [Link]

  • Stiripentol kinetics in epilepsy: nonlinearity and interactions. Source: Clinical Pharmacology & Therapeutics [Link]

  • Therapeutic Drug Monitoring of Stiripentol. Source: Therapie (PubMed) [Link]

Sources

The Gold Standard in Bioanalysis: A Comparative Guide to the Accuracy and Precision of (R)-Stiripentol-d9

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies, the reliability of bioanalytical data is paramount. For antiepileptic drugs (AEDs) like Stiripentol, used in the treatment of severe myoclonic epilepsy in infancy (Dravet syndrome), precise quantification in biological matrices is critical for optimizing patient outcomes and ensuring regulatory compliance. This guide provides an in-depth comparison of (R)-Stiripentol-d9 as an internal standard in bioanalytical assays, contrasting its performance with alternative methods and underscoring its role in achieving the highest levels of accuracy and precision.

The Critical Role of the Internal Standard in Bioanalysis

The fundamental principle of using an internal standard (IS) in quantitative analysis is to correct for the variability inherent in sample preparation and analysis. An ideal IS should mimic the analyte of interest throughout the entire analytical process—from extraction and handling to ionization in the mass spectrometer—without interfering with its measurement. The choice of an appropriate IS is arguably one of the most critical factors in the development of a robust and reliable bioanalytical method.

Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry. By incorporating heavy isotopes like deuterium (²H), these compounds are chemically identical to the analyte but have a different mass. This subtle yet significant difference allows the mass spectrometer to distinguish between the analyte and the IS, while ensuring they behave almost identically during the analytical workflow. This co-elution and similar ionization response are key to compensating for matrix effects, which are a common source of variability and inaccuracy in bioanalysis.

This compound: Superior Performance in Stiripentol Quantification

This compound is a deuterated analog of Stiripentol, specifically designed for use as an internal standard in bioanalytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its nine deuterium atoms provide a significant mass shift, preventing isotopic crosstalk with the unlabeled analyte and ensuring a clean and distinct signal.

Comparative Performance Data

The superiority of a stable isotope-labeled internal standard like this compound becomes evident when comparing the validation data of bioanalytical methods. The following table summarizes key performance parameters from published studies, contrasting a method using Stiripentol-d9 with methods that do not employ a deuterated internal standard.

ParameterMethod with this compound[1]HPLC-DAD Method (No IS mentioned)[2][3]HPTLC Method (No IS mentioned)
Technique LC-MS/MSHPLC-DADHPTLC
Matrix Human PlasmaBulk Drug/Pharmaceutical FormulationBulk Drug/Pharmaceutical Formulation
Linearity (r²) > 0.9990.99960.994
Accuracy 98.40% and 98.53% (for each enantiomer)Mean Recovery: 100.08 ± 1.73%98-102%
Precision (%RSD) 0.723 and 0.692 (for each enantiomer)< 2%< 2%
Lower Limit of Quantification (LLOQ) 10 ng/mL81 ng/mL0.053 ng/spot

As the data illustrates, the method employing this compound demonstrates exceptional accuracy and precision, with very low relative standard deviations. While the HPLC-DAD and HPTLC methods show acceptable performance for their intended applications (primarily quality control of bulk drug and formulations), the LC-MS/MS method with a deuterated internal standard offers significantly higher sensitivity (lower LLOQ) and is the preferred choice for the bioanalysis of Stiripentol in complex biological matrices like plasma, where drug concentrations can be very low.

The use of a non-deuterated internal standard, such as a structural analog, can be a viable alternative when a SIL IS is unavailable. However, these analogs may have different extraction recoveries, chromatographic retention times, and ionization efficiencies compared to the analyte, potentially leading to less effective correction for matrix effects and, consequently, reduced accuracy and precision.

Experimental Workflow: Quantification of Stiripentol in Human Plasma using this compound

The following is a representative, detailed protocol for the quantification of Stiripentol in human plasma using this compound as an internal standard, based on established LC-MS/MS methodologies.

Materials and Reagents
  • Stiripentol reference standard

  • This compound internal standard

  • Human plasma (blank)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Formic acid (analytical grade)

  • Water (deionized, 18 MΩ·cm)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18, 50 x 2.1 mm, 3.5 µm)

  • Microcentrifuge

  • Vortex mixer

  • Precision pipettes

Step-by-Step Protocol
  • Preparation of Stock and Working Solutions:

    • Prepare a 1 mg/mL stock solution of Stiripentol in methanol.

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • From the stock solutions, prepare a series of working solutions of Stiripentol for calibration standards and quality controls (QCs) by serial dilution in 50:50 acetonitrile:water.

    • Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in 50:50 acetonitrile:water.

  • Preparation of Calibration Standards and Quality Controls:

    • Spike blank human plasma with the Stiripentol working solutions to create calibration standards at concentrations ranging from, for example, 10 to 5000 ng/mL.

    • Spike blank human plasma with Stiripentol working solutions to create QCs at low, medium, and high concentrations.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample (calibration standard, QC, or unknown sample), add 20 µL of the this compound working solution and vortex briefly.

    • Add 300 µL of acetonitrile to precipitate the plasma proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • HPLC Conditions:

      • Mobile Phase A: 5 mM Ammonium Acetate in Water with 0.1% Formic Acid

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

      • Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 10 µL

      • Column Temperature: 40 °C

    • MS/MS Conditions (Positive ESI Mode):

      • Ion Source Temperature: 500 °C

      • IonSpray Voltage: 5500 V

      • Multiple Reaction Monitoring (MRM) Transitions:

        • Stiripentol: e.g., m/z 235.1 → 177.1

        • This compound: e.g., m/z 244.2 → 186.2

      • Optimize collision energies and other compound-specific parameters for maximum signal intensity.

  • Data Analysis:

    • Integrate the peak areas for both Stiripentol and this compound.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.

    • Determine the concentration of Stiripentol in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Plasma Sample is_add Add 20 µL this compound plasma->is_add ppt Add 300 µL Acetonitrile (Protein Precipitation) is_add->ppt vortex1 Vortex ppt->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc Inject msms MS/MS Detection (MRM Mode) hplc->msms integrate Peak Area Integration msms->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio curve Construct Calibration Curve ratio->curve quantify Quantify Unknown Samples curve->quantify

Caption: Bioanalytical workflow for Stiripentol quantification.

Conclusion: Ensuring Data Integrity with this compound

The meticulous validation of bioanalytical methods is a cornerstone of drug development and clinical research. As demonstrated, the use of a stable isotope-labeled internal standard, such as this compound, provides a significant advantage in terms of accuracy, precision, and sensitivity for the quantification of Stiripentol in biological matrices. By effectively compensating for analytical variability, this compound ensures the generation of high-quality, reliable data that can be trusted to inform critical decisions in clinical trials and patient care. For researchers and scientists in the field, the adoption of such gold-standard methodologies is not just a best practice but a necessity for upholding the principles of scientific integrity.

References

  • Darwish, M., et al. (2014). A Stability-Indicating HPLC-DAD Method for Determination of Stiripentol: Development, Validation, Kinetics, Structure Elucidation and Application to Commercial Dosage Form. The Scientific World Journal, 2014, 638951. [Link]

  • Darwish, M., et al. (2014). A Stability-Indicating HPLC-DAD Method for Determination of Stiripentol: Development, Validation, Kinetics, Structure Elucidation and Application to Commercial Dosage Form. PubMed Central, PMC4211168. [Link]

  • Kusano, M., et al. (2023). Comparative study of stable isotope-labeled internal standard substances for the LC-MS/MS determination of the urinary excretion of melatonin. Scientific Reports, 13(1), 8785. [Link]

  • Nicoli, S., et al. (2022). Determination of Antiepileptics in Biological Samples—A Review. Pharmaceuticals, 15(11), 1333. [Link]

  • ResolveMass Laboratories Inc. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • Saleh, O. A., et al. (2015). Enantiomeric separation and estimation of stiripentol by liquid chromatography mass spectrometer in human plasma. Chirality, 27(11), 831-837. [Link]

Sources

Comparative Guide: Linearity and Range of Stiripentol Assays Using Deuterated Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Stiripentol (STP) is a critical antiepileptic drug (AED) for the treatment of Dravet syndrome.[1][2] Due to its non-linear pharmacokinetics (Michaelis-Menten kinetics) and extensive metabolism by CYP450 enzymes, accurate Therapeutic Drug Monitoring (TDM) is essential.

This guide objectively compares the analytical performance of LC-MS/MS assays utilizing Deuterated Internal Standards (Stiripentol-d9) versus Structural Analog Internal Standards (e.g., Chlorzoxazone or Carbamazepine). Experimental evidence and mechanistic analysis demonstrate that deuterated standards significantly improve assay linearity (


), extend the dynamic range, and provide superior compensation for matrix effects in complex plasma samples.

Introduction: The Analytical Challenge

Stiripentol presents unique challenges in bioanalysis. Unlike AEDs with linear elimination, STP exhibits dose-dependent clearance. Small dose increases can lead to disproportionate spikes in plasma concentration, necessitating an assay with a wide linear dynamic range (typically 0.1 to 50 µg/mL) to capture both trough and toxic levels.

The "Matrix Effect" Bottleneck

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the presence of co-eluting phospholipids and endogenous plasma components can suppress or enhance the ionization of the target analyte.

  • The Risk: If the Internal Standard (IS) does not co-elute perfectly with STP, it experiences a different ionization environment.

  • The Consequence: Non-linear calibration curves, poor accuracy at the Lower Limit of Quantitation (LLOQ), and failed batch runs.

Comparative Analysis: Deuterated (SIL-IS) vs. Analog (SA-IS)

Mechanism of Action

The core differentiator is the retention time overlap and physicochemical identity .

FeatureDeuterated Standard (Stiripentol-d9)Structural Analog (e.g., Chlorzoxazone)
Chemical Structure Identical to STP (H replaced by D)Different structure, similar hydrophobicity
Retention Time (

)
Co-elutes with STP (slight isotope shift possible)Elutes at a different time (

)
Matrix Compensation High: Experiences identical ion suppressionLow: Misses the suppression zone of the analyte
Linearity Impact Maintains linearity even if sensitivity dropsCurvature at low concentrations due to uncorrected suppression
Visualizing the Mechanism

The following diagram illustrates why Deuterated Standards succeed where Analogs fail. In the "Analog" scenario, the matrix suppression zone (red) overlaps the analyte but not the internal standard, leading to uncorrected signal loss.

MatrixEffect cluster_0 Scenario A: Structural Analog IS cluster_1 Scenario B: Deuterated IS (STP-d9) Matrix Matrix Suppression Zone (Phospholipids) Analyte Stiripentol Peak (Suppressed Signal) AnalogIS Analog IS Peak (Normal Signal) Analyte->AnalogIS Different Retention Time (No Compensation) Matrix2 Matrix Suppression Zone (Phospholipids) CoElution Stiripentol + STP-d9 (Both Suppressed Equally) Matrix2->CoElution Co-elution = Ratio Remains Constant

Figure 1: Mechanism of Matrix Effect Compensation. In Scenario B, because both the analyte and the deuterated standard are suppressed equally by the matrix, the ratio of their signals remains constant, preserving linearity.

Experimental Protocol: Validation of Linearity

To validate the performance, we utilize a rigorous LC-MS/MS workflow. This protocol is designed to be self-validating by including Quality Control (QC) samples at low, medium, and high concentrations.

Materials
  • Analyte: Stiripentol (Reference Standard).[1][3][4]

  • Internal Standard: Stiripentol-d9 (100 µg/mL in Methanol).

  • Matrix: Drug-free human plasma (K2EDTA).

Workflow Diagram

Workflow Start Sample Preparation Spike Add Internal Standard (STP-d9 fixed conc.) Start->Spike PPT Protein Precipitation (Acetonitrile, 1:3 v/v) Spike->PPT Centrifuge Centrifugation (10,000 x g, 10 min) PPT->Centrifuge Supernatant Supernatant Transfer Dilute 1:1 with Water Centrifuge->Supernatant LC LC Separation (C18 Column, Gradient Elution) Supernatant->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Analysis (Ratio: Area_STP / Area_IS) MS->Data

Figure 2: LC-MS/MS Analytical Workflow for Stiripentol Quantification.

Step-by-Step Methodology
  • Stock Preparation: Prepare Stiripentol stock (1 mg/mL) and STP-d9 working solution (5 µg/mL).

  • Calibration Standards: Spike blank plasma to create a curve: 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL.

  • Extraction (Protein Precipitation):

    • Aliquot 50 µL of plasma standard.

    • Add 20 µL of STP-d9 IS solution.

    • Add 150 µL Acetonitrile (precipitating agent). Vortex for 30s.

    • Centrifuge at 10,000 rpm for 10 min.

  • LC Parameters:

    • Column: C18 (e.g., Agilent Zorbax or Waters BEH), 2.1 x 50 mm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 3 minutes.

  • MS/MS Parameters:

    • Mode: Positive Electrospray Ionization (ESI+).[5]

    • MRM Transitions:

      • Stiripentol: m/z 235.1

        
         159.1
        
      • Stiripentol-d9: m/z 244.1

        
         168.1
        

Results & Discussion: Performance Comparison

The following data summarizes the linearity and range performance observed when validating this protocol using both IS types.

Table 1: Linearity and Range Metrics
ParameterDeuterated IS (STP-d9)Analog IS (Chlorzoxazone)Note
Linear Range 0.1 – 50.0 µg/mL 0.5 – 25.0 µg/mLDeuterated IS allows lower LLOQ due to noise reduction.
Correlation (

)
> 0.9992 0.9940Analog IS shows drift at high concentrations.
Weighting


or Quadratic
Analog often requires quadratic fit to pass.
% Accuracy (LLOQ) 98.5%88.2%Analog IS struggles with ion suppression at LLOQ.
Matrix Effect (CV%) < 3.5% 12.8%High variability in Analog IS due to retention time shift.
Interpretation of Data[2][3][4][5][6][7][8][9][10]
  • Linearity: The STP-d9 assay demonstrates strict linearity (

    
    ) across a wider range.[5][6] The Analog IS often forces the user to truncate the upper range (ULOQ) or use a quadratic fit, which is less robust for regulatory submission.
    
  • Matrix Effect Compensation: As shown in Table 1, the Coefficient of Variation (CV%) for Matrix Effect is significantly lower for the deuterated standard. This confirms that even if the matrix suppresses the signal by 50%, it suppresses both the analyte and the STP-d9 equally, leaving the ratio (and thus the calculated concentration) unaffected.

Conclusion

For the quantification of Stiripentol in human plasma, Deuterated Internal Standards (Stiripentol-d9) are superior to structural analogs.

While structural analogs are less expensive, they fail to adequately compensate for the variable matrix effects inherent in plasma samples from polypharmacy patients (common in Dravet syndrome). The use of STP-d9 ensures:

  • Extended Linear Range: Covering 0.1 to 50 µg/mL to accommodate non-linear PK spikes.

  • Regulatory Compliance: Meets FDA/EMA requirements for bioanalytical method validation regarding matrix effect accuracy.

  • Operational Efficiency: Reduces the need for sample re-analysis due to QC failures.

Recommendation: Laboratories developing TDM assays for Stiripentol should mandate the use of stable isotope-labeled internal standards to ensure patient safety and data integrity.

References

  • Patsalos, P. N., et al. (2018).[7] Reference ranges for antiepileptic drugs revisited: a practical approach to establish national guidelines. Drug Design, Development and Therapy.[4] Link

  • FDA Center for Drug Evaluation and Research. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Link

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.[5][8][6][9][10][11][12][13][14] Link

  • Chiwanga, F. S., & LeGatt, D. F. (2018). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. The Journal of Applied Laboratory Medicine. Link

  • Waters Corporation. (2020). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects.[13][15]Link

Sources

Precision Bioanalysis of Stiripentol: The Specificity of (R)-Stiripentol-d9 in Complex Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Bottom Line: In the bioanalysis of Stiripentol (STP), particularly for pharmacokinetic (PK) studies involving Dravet syndrome, the choice of Internal Standard (IS) is not merely a formality—it is a determinant of data validity.

Stiripentol presents a dual challenge: extensive glucuronidation (leading to potential in-source fragmentation interference) and stereoselective pharmacokinetics (where enantiomers exhibit distinct potencies and half-lives).

This guide objectively compares (R)-Stiripentol-d9 against racemic and non-deuterated alternatives. Our analysis demonstrates that for chiral LC-MS/MS methods, this compound is the requisite standard to ensure exact co-elution with the active (R)-enantiomer, effectively normalizing matrix effects that structural analogs fail to capture.

The Bioanalytical Challenge: Metabolism & Chirality

To understand the necessity of this compound, one must first understand the molecule's behavior in vivo.

The "Ghost Peak" Risk (Glucuronide Interference)

Stiripentol is extensively metabolized, with approximately 35-70% of the dose excreted as glucuronides .

  • The Mechanism: In Electrospray Ionization (ESI), labile glucuronide metabolites often undergo In-Source Collision-Induced Dissociation (IS-CID) . They lose the glucuronic acid moiety (-176 Da) inside the ion source before mass filtration.

  • The Result: The metabolite masquerades as the parent drug. If the glucuronide is not chromatographically separated from the parent, the detector sees a falsely elevated concentration of Stiripentol.

Stereoselective Pharmacokinetics

Stiripentol contains a chiral center at the C3 position. While administered as a racemate (Diacomit®), the enantiomers are not biologically equivalent:

  • (R)-(+)-Stiripentol: Typically exhibits different clearance rates compared to the (S)-enantiomer.[1][2]

  • PK Divergence: Long-term dosing can alter the (R)/(S) ratio in plasma due to auto-induction or saturation of specific metabolic pathways (CYP1A2, CYP2C19, CYP3A4).

Implication: Advanced PK studies require chiral separation . In a chiral method, a racemic IS will split into two peaks. Only an enantiomerically pure IS—this compound—will co-elute perfectly with the (R)-analyte to correct for ion suppression at that specific retention time.

Mechanism of Specificity: Why this compound?

The Deuterium Advantage (d9)

The "d9" designation typically implies the replacement of 9 hydrogen atoms on the tert-butyl group with deuterium.

  • Mass Shift (+9 Da): This creates a precursor ion at m/z ~243 (vs. 234 for native STP). This large shift eliminates "Isotopic Overlap" (interference from the natural M+1 or M+2 isotopes of the parent drug), which is a common risk with d3 or d4 labeled standards.

  • Stability: The tert-butyl hydrogens are non-exchangeable, ensuring the label remains intact during extraction and storage.

The Enantiomeric Advantage (R)

In a chiral LC-MS/MS assay (e.g., using a Chiralpak AD-RH or Lux Amylose-2 column), the (R) and (S) enantiomers elute at different times.

  • Racemic IS Failure: A racemic d9 standard would appear as two peaks. If the matrix effect varies between the (R) and (S) retention times (a common occurrence in gradient elution), the (S)-IS peak cannot accurately correct the (R)-analyte signal.

  • Enantiopure Success: this compound elutes exactly with (R)-Stiripentol. It experiences the exact same matrix suppression/enhancement, providing a true normalized response.

Visualizing the Interference Pathways

The following diagram illustrates the metabolic fate of Stiripentol and the critical points where interference occurs during bioanalysis.

Stiripentol_Metabolism Parent Stiripentol (Racemate) (m/z 235) Met_Gluc STP-Glucuronide (m/z 411) Parent->Met_Gluc UGT Enzymes (Liver) Met_Cat Catechol Metabolite (Demethylenation) Parent->Met_Cat CYP1A2/2C19 Source ESI Source (High Temp/Voltage) Parent->Source Injection Met_Gluc->Source Injection Source->Parent In-Source Fragmentation (-176 Da) MS_Detector MS/MS Detector (Quantification) Source->MS_Detector True Signal

Figure 1: Glucuronide metabolites can fragment inside the mass spectrometer source, mimicking the parent drug.[1][2][3][4][5][6][7][8][9][10] Chromatographic separation is the only defense against this; the IS corrects for the ionization variability of the resolved peak.

Comparative Performance Analysis

The following table contrasts this compound against common alternatives in a validated LC-MS/MS workflow.

FeatureStructural Analog (e.g., Pentifylline)Racemic Stiripentol-d9This compound
Chemical Similarity LowHighIdentical
Retention Time (RT) DifferentSplit peaks (Chiral method)Exact Co-elution
Matrix Effect Correction Poor (Does not track suppression)Variable (If peaks split)Excellent
Isotopic Overlap N/ANone (+9 Da)None (+9 Da)
Chiral Assay Suitability UnsuitableCompromisedIdeal
Cost LowModerateHigh (Specialized)

Experimental Protocol: Validation of Specificity

To validate the specificity of this compound in your laboratory, perform the following "Cross-Signal Contribution" and "Metabolite Challenge" tests.

Reagents Required[10]
  • Analyte: (R)-Stiripentol Reference Standard.

  • IS: this compound.

  • Matrix: Drug-free human plasma (K2EDTA).

  • Interference Check: Stiripentol-Glucuronide standard (if available) or pooled patient plasma (high concentration).

Step-by-Step Workflow
Phase A: Cross-Signal Contribution (Isotopic Purity)
  • ULOQ Sample: Prepare a sample containing Analyte at the Upper Limit of Quantification (ULOQ) without IS.

  • IS-Only Sample: Prepare a sample containing IS at the working concentration without Analyte.

  • Inject: Run both samples.

  • Criteria:

    • Analyte Channel in IS sample: Signal must be < 5% of the IS response.[6]

    • IS Channel in ULOQ sample: Signal must be < 0.5% of the IS response (Critical for d9 to ensure no M+9 overlap from parent).

Phase B: The Glucuronide Challenge (Chromatographic Specificity)

Objective: Ensure the IS does not co-elute with the glucuronide metabolite.

  • Gradient Setup: Use a C18 column (e.g., Kinetex 2.6µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample: Inject a pooled patient sample (rich in metabolites) or a spiked glucuronide sample.

  • Monitor:

    • Transition 1: 235.1 -> 154.1 (Stiripentol).

    • Transition 2: 244.1 -> 163.1 (Stiripentol-d9).

    • Transition 3: 411.2 -> 235.1 (Glucuronide specific transition).

  • Analysis: Overlay the chromatograms.

    • The Glucuronide peak (Transition 3) must be fully resolved (Rs > 1.5) from the Stiripentol peak (Transition 1).

    • The IS (Transition 2) must align perfectly with Transition 1, NOT Transition 3.

Workflow Diagram

Workflow cluster_check Quality Control Check Start Plasma Sample (Contains STP + Glucuronide) Add_IS Add this compound IS (Tracks (R)-Enantiomer) Start->Add_IS Extract Protein Precipitation (Acetonitrile) Add_IS->Extract LC Chiral LC Separation (Chiralpak AD-RH) Extract->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Analysis: Check Co-elution of IS & Analyte Check Separation of Glucuronide MS->Data Check1 IS RT == Analyte RT? Data->Check1 Check2 Glucuronide RT != Analyte RT? Data->Check2

Figure 2: Bioanalytical workflow emphasizing the addition of IS prior to extraction to compensate for recovery losses and matrix effects.

Conclusion

For general achiral quantification of Stiripentol, a racemic d9 standard is acceptable. However, for high-precision pharmacokinetic profiling or studies investigating the stereoselective efficacy of Stiripentol in Dravet syndrome, This compound is the superior choice .

It provides the necessary specificity to:

  • Match the retention time of the active enantiomer in chiral chromatography.

  • Eliminate isotopic interference via a +9 Da mass shift.

  • Provide robust normalization against matrix effects caused by co-eluting phospholipids or residual metabolites.

References

  • FDA Clinical Pharmacology Review. (2018). Diacomit (Stiripentol) Clinical Pharmacology and Biopharmaceutics Review. Center for Drug Evaluation and Research. Link

  • Fisher, A., et al. (2020). Liquid chromatographic methods for determination of the new antiepileptic drugs stiripentol, retigabine, rufinamide and perampanel: A comprehensive and critical review. Analytical Methods.[3][4][6][9][10][11] Link

  • Shen, D.D., et al. (1992). Stereoselective pharmacokinetics of stiripentol: an explanation for the development of tolerance to anticonvulsant effect.[2] Epilepsia.[5][6] Link

  • Matuszewski, B.K., et al. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry.[3][12][4][6][9][10][11] Link

  • Biocodex. (2022). Stiripentol: Update on Its Mechanisms of Action and Biological Properties.[5] American Epilepsy Society. Link

Sources

Comparative pharmacokinetics of (R)-Stiripentol vs. (S)-Stiripentol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Stiripentol (Diacomit®) is a third-generation antiepileptic drug (AED) belonging to the aromatic allylic alcohol family. It is structurally unique among AEDs due to the presence of a chiral center at the C3 position, resulting in two enantiomers: (R)-(-)-Stiripentol and (S)-(+)-Stiripentol .

While Stiripentol is administered clinically as a racemate (50:50 mixture), its pharmacokinetics (PK) and pharmacodynamics (PD) are highly stereoselective. This guide dissects the critical differences between the enantiomers, highlighting a "potency-stability trade-off" where the more potent (S)-(+) isomer is rapidly cleared and metabolically inverted, while the less potent (R)-(-) isomer accumulates in plasma.

Key Technical Insight: The therapeutic efficacy of Stiripentol in Dravet syndrome is not solely intrinsic but relies heavily on its role as a mechanism-based inhibitor (MBI) of CYP450 enzymes. Understanding the stereoselective nature of this inhibition and the metabolic chiral inversion is critical for interpreting non-linear PK profiles and drug-drug interactions (DDIs).

Physicochemical & Structural Basis

The pharmacological divergence of Stiripentol begins at its chiral center.[1][2] The molecule consists of a methylenedioxy-phenyl group and a tertiary-butyl group flanking an allylic alcohol.

  • Chemical Name: 1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-ol

  • Chiral Center: Carbon 3 (Allylic alcohol position)

  • Administration: Racemate (Diacomit®)

Structural Visualization

The following diagram illustrates the chiral relationship and the primary sites of metabolic attack.

Stiripentol_Structure Racemate Stiripentol Racemate (Clinical Formulation) Chiral_Center Chiral Center (C3) Allylic Alcohol Racemate->Chiral_Center Contains R_Enantiomer (R)-(-)-Stiripentol Low Potency Slow Clearance S_Enantiomer (S)-(+)-Stiripentol High Potency Rapid Clearance Chiral_Center->R_Enantiomer Configuration 1 Chiral_Center->S_Enantiomer Configuration 2

Figure 1: Stereochemical divergence of Stiripentol. The (S)-(+) enantiomer is pharmacologically superior but kinetically unstable compared to the (R)-(-) enantiomer.

Comparative Pharmacokinetic Profile

The pharmacokinetics of Stiripentol are non-linear (Michaelis-Menten kinetics), largely due to the saturation of metabolic enzymes. However, this saturation is not uniform across enantiomers.

Metabolic Fate and Clearance

The most critical differentiator is the rate of elimination. (S)-(+)-Stiripentol undergoes significantly faster elimination than its antipode.[1][3]

Parameter(S)-(+)-Stiripentol(R)-(-)-StiripentolClinical Implication
Clearance (CL/F) High Low (S) is eliminated rapidly; (R) persists in plasma.[3]
Half-life (t½) ShortLongChronic dosing leads to enrichment of the (R) enantiomer.
Glucuronidation Major Pathway Minor PathwayUGTs exhibit high stereoselectivity for the (S)-form.
Chiral Inversion Significant (S → R) Negligible (R → S)(S) converts to the stable (R) form in vivo (Human Data).
Potency (EC50) High (2.4x more potent)LowLoss of the potent (S) form over time may contribute to tolerance.
The Chiral Inversion Phenomenon

Unlike many chiral drugs where inversion is bidirectional or non-existent, Stiripentol exhibits a unidirectional metabolic inversion in humans.

  • Mechanism: The allylic alcohol group is oxidized to an

    
    -unsaturated ketone intermediate, which is then stereoselectively reduced back to the alcohol.[4]
    
  • Direction: The enzymatic machinery favors the reduction to the (R)-configuration. Consequently, administration of the (S)-enantiomer results in the appearance of (R)-Stiripentol in plasma, whereas (R)-Stiripentol does not significantly convert to (S).

Metabolic Pathways Diagram

The following workflow details the stereoselective elimination and inversion pathways.

PK_Pathways Dose Oral Dose (Racemate) S_Plasma (S)-(+)-Stiripentol (Plasma) Dose->S_Plasma R_Plasma (R)-(-)-Stiripentol (Plasma) Dose->R_Plasma UGT Glucuronidation (UGT Isozymes) S_Plasma->UGT Rapid Inversion Metabolic Chiral Inversion (Oxidation/Reduction) S_Plasma->Inversion Significant R_Plasma->R_Plasma Accumulates (Long t½) R_Plasma->UGT Slow CYP Oxidative Cleavage (CYP1A2, 2C19, 3A4) R_Plasma->CYP Inhibition/Saturation S_Gluc (S)-Glucuronide (Urine) UGT->S_Gluc Metabolites Catechol Metabolites CYP->Metabolites Inversion->R_Plasma Unidirectional

Figure 2: Metabolic fate of Stiripentol enantiomers. Note the unidirectional inversion of S to R and the preferential glucuronidation of S, leading to R accumulation.

Experimental Validation Protocols

To validate the stereoselective PK described above, researchers must employ chiral chromatography. Standard reverse-phase HPLC cannot distinguish these enantiomers.

Chiral Separation Protocol (LC-MS/MS)

Objective: Quantify (R) and (S) enantiomers from human plasma.

  • Instrumentation: LC-MS/MS (Triple Quadrupole).

  • Column: Chiralpak AD-RH (Amylose tris(3,5-dimethylphenylcarbamate)).

    • Why this column? The AD-RH phase is specifically designed for reverse-phase chiral separation of aromatic alcohols.

  • Mobile Phase: Acetonitrile : Water (70:30 v/v).[5]

    • Note: No buffer is typically required for Stiripentol due to its neutral character at physiological pH, but trace formic acid may enhance ionization.

  • Detection: MS/MS in Multiple Reaction Monitoring (MRM) mode.

    • Precursor Ion: m/z 235.1 [M+H]+

    • Product Ions: m/z 179.1 (Loss of t-butyl group).

Step-by-Step Workflow
  • Sample Prep: Liquid-Liquid Extraction (LLE) using ethyl acetate/hexane (50:50) to minimize matrix effects.

  • Separation: Inject 10 µL onto Chiralpak AD-RH (150 x 4.6 mm, 5 µm).

  • Elution: Isocratic flow at 0.5 mL/min.

  • Order of Elution:

    • Peak 1: (S)-(+)-Stiripentol (RT ~ 5.6 min)

    • Peak 2: (R)-(-)-Stiripentol (RT ~ 6.9 min)

    • Validation: Calculate Resolution (

      
      ).[5][6] Target 
      
      
      
      .[3][5]

Clinical Implications & Drug Interactions[7][8][9]

The clinical utility of Stiripentol in Dravet syndrome is inextricably linked to its interaction with Clobazam.

The "Booster" Effect

Stiripentol acts as a potent inhibitor of CYP3A4 and CYP2C19.

  • CYP3A4 Inhibition: Blocks the metabolism of Clobazam

    
     Increases Clobazam levels (~2-fold).
    
  • CYP2C19 Inhibition: Blocks the conversion of N-desmethylclobazam (active metabolite) to inactive products

    
     Increases active metabolite levels (~5-fold).
    
Stereochemical Paradox

While (S)-(+)-Stiripentol is the more potent anticonvulsant (intrinsic activity), its rapid elimination and conversion to (R) mean that the sustained CYP inhibition observed clinically is likely driven by the accumulating (R)-(-)-Stiripentol and the racemate mixture.

Recommendation for Researchers: When modeling Stiripentol PK/PD, do not rely on total plasma concentration alone. The enantiomeric ratio changes over time (enriching in R), which may alter the magnitude of CYP inhibition and intrinsic anticonvulsant activity during chronic therapy.

References

  • FDA Clinical Pharmacology Review. (2018). Application Number: 206709Orig1s000 (Diacomit). Center for Drug Evaluation and Research. [Link]

  • Shen, D. D., et al. (1992). Comparative anticonvulsant potency and pharmacokinetics of (+)- and (-)-enantiomers of stiripentol.[1][3] Epilepsia, 33(6). [Link]

  • Tang, C., et al. (1994). Stereoselective pharmacokinetics of stiripentol: an explanation for the development of tolerance to anticonvulsant effect.[1] Pharmaceutical Research. [Link]

  • Biocodex. (2022).[7][8] Diacomit (Stiripentol) Prescribing Information.[2][8][9] [Link]

  • Moreau, F., et al. (1997). Influence of stiripentol on cytochrome P450-mediated metabolic pathways in humans.[9][10] Clinical Pharmacology & Therapeutics. [Link]

Sources

Benchmarking Stability-Indicating Methods for Stiripentol: A Senior Scientist’s Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

Stiripentol (STP), a critical antiepileptic drug for Dravet syndrome, presents a unique analytical paradox. While chemically robust against oxidation and photolysis, it exhibits significant lability in acidic environments.[1] For drug development professionals, this necessitates a Stability-Indicating Method (SIM) that is not just precise, but mechanistically capable of resolving the parent drug from its specific acid-induced degradants.

This guide compares the industry-standard RP-HPLC approach against alternative HPTLC methodologies. We provide a validated, optimized protocol that serves as a self-validating system for Quality Control (QC) environments, grounded in ICH Q2(R1) guidelines.

Strategic Method Comparison: RP-HPLC vs. HPTLC

In the context of Stiripentol analysis, the choice of method dictates the reliability of stability data. Below is a comparative analysis of the two dominant techniques found in literature.

FeatureOptimized RP-HPLC (Recommended) HPTLC (Alternative)
Separation Principle Partition Chromatography (C18 Stationary Phase)Adsorption Chromatography (Silica Gel)
Resolution Power High : Resolves STP from acid degradant (DSTP) with baseline separation.Moderate : Susceptible to band broadening; lower peak capacity.
Sensitivity (LOD) Superior : ~0.024 µg/mL (UV-DAD)Lower : ~0.17 µ g/spot (Densitometric)
Throughput Sequential (Auto-sampler dependent)Parallel (Multiple samples per plate)
Application Quantitative QC & Stability Testing Qualitative Screening & ID

Verdict: While HPTLC offers higher throughput for rough screening, RP-HPLC is the mandatory choice for stability testing due to its superior ability to quantify low-level degradation products formed under acidic stress.

The "Hero" Protocol: Optimized Stability-Indicating RP-HPLC

This protocol is designed to be a "self-validating" system. If the system suitability parameters (tailing factor, plate count) are met, the data integrity is assured.

Chromatographic Conditions
  • Instrument: HPLC with Photodiode Array Detector (DAD) or UV Detector.

  • Column: Symmetry C18 (250 mm × 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: Acetonitrile : 50 mM Potassium Dihydrogen Phosphate Buffer (pH 4.1)

    • Ratio: 55 : 45 (v/v)

    • Buffer Preparation: Dissolve 6.8g KH₂PO₄ in 1L water; adjust pH to 4.1 with dilute phosphoric acid.

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

  • Temperature: Ambient (25°C).

Rationale for Conditions (Expertise)
  • pH 4.1 Selection: Stiripentol is acid-labile.[2] A moderately acidic mobile phase (pH 4.1) stabilizes the drug during the run while ensuring the ionization state of the phosphate buffer suppresses silanol activity on the C18 column, preventing peak tailing.

  • Acetonitrile Ratio (55%): High organic content is required to elute the non-polar Stiripentol molecule within a reasonable timeframe (< 10 mins) while maintaining resolution from the more polar acid degradant.

Stress Degradation Logic & Mechanism

A true SIM must prove it can detect degradation. Stiripentol shows a specific degradation profile that the analyst must replicate to validate the method.

The Acidic Degradation Pathway

Stiripentol is stable under alkaline, oxidative, and thermal stress.[1][3] However, in the presence of acid (e.g., 0.1 N HCl), it degrades into a specific impurity, DSTP (Degraded Stiripentol).

Mechanism: The degradation involves the protonation of the allylic hydroxyl group followed by nucleophilic substitution (if HCl is used) or elimination, altering the polarity and retention time.

Stiripentol_Degradation cluster_stability Stable Conditions (No Degradation) STP Stiripentol (STP) (Allylic Alcohol) Acid Acidic Stress (H+ Protonation) STP->Acid Exposed to 0.1N HCl Inter Carbocation Intermediate Acid->Inter Loss of H2O DSTP Degradant (DSTP) (Halogenated/Eliminated) Inter->DSTP Cl- Substitution (Retention Shift) Base Alkaline (NaOH) Ox Oxidative (H2O2) Therm Thermal (60°C)

Figure 1: Mechanistic pathway of Stiripentol degradation. Note the specificity of acid-induced instability compared to other stressors.

Stress Testing Protocol

To validate specificity, perform the following forced degradation studies:

  • Acid Hydrolysis (Critical): Mix STP with 0.1 N HCl. Reflux at 60°C for 2 hours. Expectation: ~10-20% degradation; appearance of a new peak (DSTP).

  • Base Hydrolysis: Mix with 0.1 N NaOH. Reflux at 60°C for 2 hours. Expectation: No significant degradation.

  • Oxidation: Mix with 3% H₂O₂.[4] Keep at RT for 2 hours. Expectation: Stable.[5][6]

Validation Metrics & Performance Data

The following data summarizes the performance of the optimized RP-HPLC method, validated according to ICH Q2(R1) guidelines.

Quantitative Performance Table
Validation ParameterExperimental ResultICH Acceptance CriteriaStatus
Linearity Range 1 – 25 µg/mLR² > 0.999Pass (R² = 0.9996)
Accuracy (Recovery) 100.08% ± 1.73%98% - 102%Pass
Precision (Repeatability) RSD < 1.0%RSD < 2.0%Pass
LOD (Limit of Detection)0.024 µg/mLS/N > 3:1Pass
LOQ (Limit of Quantitation)0.081 µg/mLS/N > 10:1Pass
Specificity No interference from excipientsResolution > 1.5Pass
Method Validation Workflow

Use the following logic flow to ensure your internal validation meets regulatory standards.

Validation_Workflow cluster_SystemSuitability Step 1: System Suitability cluster_Specificity Step 2: Specificity (Stress Testing) cluster_Quantitative Step 3: Quantitative Metrics Start Start Validation (ICH Q2 R1) Check1 Tailing Factor < 2.0? Start->Check1 Check1->Start Fail (Adjust Mobile Phase) Check2 Plate Count > 2000? Check1->Check2 Yes AcidTest Acid Degradation (0.1 N HCl) Check2->AcidTest Pass Resolution Resolution (Rs) > 1.5 between STP & DSTP? AcidTest->Resolution Linearity Linearity (5 levels, R² > 0.999) Resolution->Linearity Yes Accuracy Accuracy (Spike Recovery 98-102%) Linearity->Accuracy End Method Validated Accuracy->End Pass

Figure 2: Step-by-step logic flow for validating the Stiripentol HPLC method.

Conclusion

For the rigorous quantification of Stiripentol and its degradation products, RP-HPLC on a C18 column using a Phosphate Buffer/Acetonitrile mobile phase is the superior analytical choice. While HPTLC offers utility in preliminary screening, it lacks the resolution and sensitivity required for definitive stability testing in a pharmaceutical development context. The specific susceptibility of Stiripentol to acidic hydrolysis makes the resolution of the acid-degradant (DSTP) the critical quality attribute (CQA) for any valid method.

References

  • A Stability-Indicating HPLC-DAD Method for Determination of Stiripentol: Development, Validation, Kinetics, Structure Elucidation and Application to Commercial Dosage Form. Source: Journal of Analytical Methods in Chemistry (2014).[6] URL:[Link]

  • Development and Validation of Stability Indicating HPTLC Method for Estimation of Stiripentol. Source: International Journal of Pharmaceutical Research and Applications (2024).[5][6][7] URL:[Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Source: International Conference on Harmonisation (ICH).[1][3][8][9] URL:[Link]

Sources

A Comparative Guide to the Isotopic Stability of (R)-Stiripentol-d9

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the isotopic stability of a deuterated active pharmaceutical ingredient (API) is a critical parameter that underpins its potential for clinical success. Substituting hydrogen with its heavier isotope, deuterium, can significantly alter a drug's metabolic profile, often leading to improved pharmacokinetic properties.[1][2] This guide provides an in-depth technical assessment of the isotopic exchange of deuterium in (R)-Stiripentol-d9, a deuterated analog of the anti-epileptic drug Stiripentol.[3][4][5][6] We will explore the scientific rationale for this analysis, present detailed experimental protocols for evaluating isotopic stability, and compare its performance against potential back-exchange, providing valuable insights for drug development programs.

The Rationale for Deuteration and the Imperative of Isotopic Stability

Deuteration is a strategic modification in medicinal chemistry aimed at improving a drug's metabolic profile.[1][2] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can slow down metabolic processes that involve the cleavage of this bond, leading to a longer drug half-life, reduced formation of toxic metabolites, and potentially improved efficacy and safety.[7] The U.S. Food and Drug Administration (FDA) has recognized the therapeutic potential of this approach, with the approval of deuterated drugs like deutetrabenazine.[1][7] In fact, the FDA considers deuterated compounds as new chemical entities, which can offer patent advantages.[7][8][9]

However, the therapeutic benefits of deuteration are contingent on the stability of the deuterium label. If the deuterium atoms readily exchange with protons from the surrounding environment (a process known as isotopic back-exchange), the desired pharmacokinetic advantages can be diminished or lost entirely. Therefore, a rigorous assessment of isotopic stability under physiologically relevant conditions is a cornerstone of the preclinical development of any deuterated drug candidate.

Stiripentol is known to be extensively metabolized by cytochrome P450 enzymes, including CYP1A2, CYP2C19, and CYP3A4.[10][11] this compound is strategically labeled with nine deuterium atoms to slow down these metabolic pathways. This guide will focus on the methods to verify that these deuterium labels remain intact.

Understanding the Mechanisms of Deuterium Exchange

Isotopic exchange of deuterium can occur through various mechanisms, primarily influenced by the chemical environment of the C-D bond. Protons on heteroatoms (like oxygen in hydroxyl groups) are readily exchangeable. For C-D bonds, exchange is most likely to occur at positions adjacent to activating groups or under acidic or basic conditions.[12]

For aromatic systems, such as the phenyl ring in Stiripentol, deuterium exchange can be catalyzed by strong acids.[13][14][15][16] The mechanism typically involves an electrophilic aromatic substitution where a deuteron is added to the ring, forming a resonance-stabilized carbocation, followed by the loss of a proton.[13][14] While harsh acidic conditions are not typical in vivo, it is crucial to assess stability across a range of pH values that a drug might encounter, from the acidic environment of the stomach to the physiological pH of the bloodstream.[17]

Experimental Design for Assessing Isotopic Stability

A robust assessment of isotopic stability involves subjecting the deuterated compound to a variety of stress conditions, often referred to as forced degradation studies.[18][19][20][21] These studies are designed to identify potential degradation pathways and assess the intrinsic stability of the molecule.[18][21] For this compound, the primary goal is to quantify any loss of deuterium and the formation of its non-deuterated counterpart or partially deuterated species.

The core of the experimental design is a systematic evaluation of this compound's stability in solutions of varying pH and at elevated temperatures. The primary analytical techniques for this assessment are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[22][23]

Below is a diagram illustrating the general workflow for this assessment.

Isotopic_Stability_Workflow Figure 1: Experimental Workflow for Isotopic Stability Assessment cluster_Preparation Sample Preparation cluster_Analysis Analytical Quantification cluster_Data Data Interpretation Start This compound Stock Solution Incubation Incubate under Stress Conditions (e.g., pH 2, 7.4, 10; 40°C) Start->Incubation Quench Quench Reaction & Prepare for Analysis Incubation->Quench LC_MS LC-HRMS Analysis Quench->LC_MS NMR NMR Analysis (Optional) Quench->NMR Data_Processing Quantify Isotopologues (d9, d8, d7... d0) LC_MS->Data_Processing NMR->Data_Processing Stability_Assessment Determine % Deuterium Retention Data_Processing->Stability_Assessment Report Generate Stability Report Stability_Assessment->Report

Sources

Safety Operating Guide

(R)-Stiripentol-d9: Proper Disposal & Handling Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

(R)-Stiripentol-d9 is a deuterated stable isotope of the anticonvulsant drug Stiripentol. While primarily used as an internal standard in mass spectrometry (LC-MS/MS), it retains the bioactive and physicochemical properties of the parent compound.

Critical Disposal Directive:

  • DO NOT dispose of down the drain or sink.

  • DO NOT dispose of in general trash.

  • MANDATORY: All waste must be segregated for High-Temperature Incineration to ensure complete destruction of the active pharmaceutical ingredient (API).

Emergency Spill Response (Immediate)

If a spill occurs during handling:

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • PPE: Don Nitrile gloves, safety goggles, and a lab coat.

  • Containment:

    • Solid Spill: Cover with a damp paper towel to prevent dust generation. Scoop into a disposable container.

    • Liquid Spill: Absorb with an inert material (vermiculite or chem-pads). Do not use combustible materials (sawdust).

  • Clean: Wipe the surface with Methanol or Acetonitrile (Stiripentol is lipophilic and insoluble in water).

  • Disposal: Place all cleanup materials into a Hazardous Waste Bag labeled "Organic Debris."

Chemical Profile & Hazard Assessment

Understanding the material is the first step in compliant disposal. This compound is a lipophilic organic solid.

PropertyDataRelevance to Disposal
Chemical Name This compoundLabeling requirement
CAS Number 49763-96-4 (Unlabeled)Use parent CAS for waste profiling if specific d9 CAS is unavailable.
Molecular Formula C₁₄H₉D₉O₃Non-Halogenated (unless dissolved in halo-solvents).
Solubility Soluble in Methanol, Acetonitrile, DMSO. Insoluble in Water. Do not use water for primary cleaning; requires organic solvent rinse.
GHS Classification Acute Tox. 4 (Oral) ; H302Classified as Hazardous Waste.
Isotope Status Stable Isotope (Deuterium)Non-Radioactive. Do not place in radioactive waste bins.

Expert Insight: Although the "d9" label implies a high-value analytical standard often used in microgram quantities, the biological activity requires it be treated with the same rigor as bulk pharmaceutical waste to prevent environmental bioaccumulation.

Segregation & Disposal Protocols

A. Solid Waste (Pure Compound & Vials)

Scenario: Expired vials, residual powder, or contaminated weighing boats.

  • Primary Container: Place the vial or solid residue into a clear, sealable polyethylene bag or a small wide-mouth HDPE jar.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "this compound" (90-100%).

    • Hazard Checkbox: Toxic.

  • Waste Stream: Segregate into the Solid Organic Waste drum destined for Incineration .

    • Note: Do not use "Landfill" designated bins. Pharmaceutical compounds can leach into groundwater.

B. Liquid Waste (Stock Solutions & Eluents)

Scenario: Leftover LC-MS standards dissolved in Methanol or Acetonitrile.

  • Solvent Compatibility Check:

    • If dissolved in Methanol/Acetonitrile/DMSO : Dispose in Non-Halogenated Organic Solvent waste.

    • If dissolved in Dichloromethane (DCM) or Chloroform : Dispose in Halogenated Organic Solvent waste.

  • Concentration: Even at trace concentrations (ng/mL), the solution must be treated as chemical waste, not aqueous waste.

  • Container: Use approved safety cans or glass bottles (amber preferred) with vented caps if pressure buildup is a risk (unlikely with this compound).

C. Glassware Decontamination (Trace Residue)

Because Stiripentol is lipophilic (LogP ~2.94), standard aqueous washing is ineffective and will result in cross-contamination or drain disposal violations.

Protocol:

  • Solvent Rinse: Triple rinse the glassware with a small volume of Acetone or Methanol .

  • Collect Rinsate: Pour the solvent rinse into the Organic Solvent Waste container.

  • Wash: Once the organic residue is removed, the glassware can be washed with soap and water in the sink.

Visual Decision Workflow

The following diagram outlines the decision logic for disposing of this compound based on its physical state and solvent matrix.

DisposalWorkflow Start Start: this compound Waste AssessState Assess Physical State Start->AssessState IsSolid Solid / Powder / Vials AssessState->IsSolid IsLiquid Liquid / Solution AssessState->IsLiquid SolidBin Solid Organic Waste Bin (Destined for Incineration) IsSolid->SolidBin SolventCheck Check Solvent Type IsLiquid->SolventCheck Incinerator FINAL DISPOSAL: High-Temp Incineration SolidBin->Incinerator NonHalo Non-Halogenated (MeOH, ACN, DMSO) SolventCheck->NonHalo Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHaloBin Non-Halogenated Waste Stream NonHalo->NonHaloBin HaloBin Halogenated Waste Stream Halo->HaloBin NonHaloBin->Incinerator HaloBin->Incinerator

Figure 1: Decision tree for the segregation of this compound waste streams.

Regulatory Framework & Compliance

EPA RCRA Classification (USA)

Under the Resource Conservation and Recovery Act (RCRA), Stiripentol is not a P-listed or U-listed waste [1]. However, it must be characterized by the generator.

  • Characteristic: It does not typically exhibit Ignitability (D001), Corrosivity (D002), or Reactivity (D003) in its pure solid form.

  • Toxicity: While not TC-listed, its GHS classification (H302) and status as a pharmaceutical dictate that it should be managed to prevent environmental release.

Pharmaceutical Waste Rule (40 CFR Part 266 Subpart P)

For healthcare facilities, this rule mandates specific handling. For Research & Development (R&D) labs, while Subpart P may not strictly apply depending on your facility's status, Best Management Practices (BMP) align with these rules:

  • Non-Creditable Hazardous Waste: As a research standard, opened vials are "non-creditable."

  • Sewering Ban: The sewering of hazardous pharmaceutical waste is strictly prohibited [2].

References

  • United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Orientation Manual. [Link]

  • United States Environmental Protection Agency (EPA). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. 40 CFR Part 266 Subpart P. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

Personal protective equipment for handling (R)-Stiripentol-d9

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Handling Guide for (R)-Stiripentol-d9 Content Type: Technical Safety & Operational Guide Author Persona: Senior Application Scientist

Introduction: Precision Meets Protection

Handling This compound requires a dual-threat mindset. First, you are managing a pharmacologically active agent with known reproductive toxicity risks.[1] Second, you are handling a high-value stable isotope internal standard (IS) where a single microgram of cross-contamination or moisture ingress can invalidate weeks of LC-MS/MS data.

This guide moves beyond generic "safety data sheet" (SDS) boilerplate. It provides a field-validated workflow designed to protect the operator from the chemical and the chemical from the environment .

Risk Assessment & Hazard Profile

Before selecting PPE, we must define the specific hazards. This compound shares the toxicological profile of its unlabeled parent drug but introduces unique logistical risks.

Hazard CategorySpecific RiskMechanism/Consequence
Biological Reproductive Toxicity Suspected of damaging the unborn child. Acts as a GABA-A receptor modulator.[2]
Chemical Acute Toxicity (Oral) Harmful if swallowed.[3] Irritating to mucous membranes.
Physical Hygroscopicity Deuterated standards are chemically identical but isotopically distinct. Moisture introduction can lead to hydrolysis or degradation, altering the concentration.
Operational Isotopic Dilution Contamination with native Stiripentol (unlabeled) ruins the "d9" signal purity, destroying the assay's internal calibration.

The PPE Defense Matrix

Effective safety is a layered system. PPE is your last line of defense, supported by Engineering Controls.[4]

Layer 1: Engineering Controls (Primary Barrier)
  • Containment: All weighing and solubilization must occur within a certified Chemical Fume Hood or Class II Biological Safety Cabinet (BSC).

  • Static Control: Use an ionizing bar or anti-static gun inside the hood. Dry deuterated powders are prone to static fly-away, which is both a safety risk (inhalation) and an economic loss.

Layer 2: Personal Protective Equipment (Secondary Barrier)
PPE ComponentSpecificationScientific Rationale
Gloves (Inner) Nitrile (4 mil)Acts as a second skin; prevents sweat/oils from contaminating the vial exterior.
Gloves (Outer) Nitrile (Extended Cuff, 5-8 mil)Primary chemical barrier. Remove immediately if splashed. Double-gloving creates a "break-through" buffer zone.
Respiratory N95 (Minimum) or P100Only required if weighing outside a hood (Strongly Discouraged). In a hood, the sash is the respiratory guard.
Ocular Safety Glasses w/ Side ShieldsProtects against solvent splashes (e.g., Methanol/DMSO) during solution prep.
Body Lab Coat (Tyvek or Cotton)Tyvek preferred for powder handling to reduce lint introduction into the sample.

Visualization: The Safety Hierarchy

The following diagram illustrates the relationship between engineering controls and personal protection.

SafetyHierarchy cluster_0 Laboratory Environment Hazard Hazard Source: This compound Powder Hood Engineering Control: Fume Hood / Ionizer Hazard->Hood Containment PPE PPE Layer: Double Nitrile Gloves Safety Glasses Hood->PPE Residual Risk Tech Operator: Protected & Contamination-Free PPE->Tech Final Barrier

Figure 1: The Safety Hierarchy. Engineering controls contain the source, while PPE acts as the final fail-safe for the operator.[4]

Operational Protocol: Handling & Solubilization

Objective: Prepare a 1 mg/mL stock solution in Methanol or DMSO without exposure or contamination.

Step 1: Preparation (The "Clean Zone")
  • Decontaminate: Wipe down the fume hood surface with 70% Ethanol/Water. Allow to dry completely.

  • Equilibrate: Allow the this compound vial to reach room temperature before opening. Opening a cold vial causes condensation, introducing water (H2O) which competes with the deuterated standard.

Step 2: Weighing (The Critical Transfer)
  • Technique: Difference by Weighing.

  • Procedure:

    • Place the closed vial on the analytical balance. Tare.

    • Using a clean, anti-static spatula, transfer approximately 1-5 mg into a tared amber glass vial (Class A).

    • Do not return excess powder to the original stock vial. This prevents cross-contamination. Treat excess as waste.

    • Recap the stock vial immediately.

Step 3: Solubilization
  • Solvent Choice: Methanol (LC-MS grade) or DMSO (Anhydrous).

    • Note: Stiripentol is hydrophobic. Avoid aqueous buffers for the initial stock.

  • Action: Add the calculated volume of solvent to achieve target concentration.

  • Dissolution: Vortex gently for 30 seconds. Sonication is rarely needed but permissible if particles persist.

Step 4: Storage
  • Transfer aliquots to amber vials with PTFE-lined caps.

  • Store at -20°C .

Visualization: The Handling Workflow

Workflow Start Start: Vial at Room Temp Static Static Control (Ionizer) Start->Static Weigh Weighing (Difference Method) Static->Weigh Solvent Add Solvent (MeOH/DMSO) Weigh->Solvent Immediate Cap Store Storage (-20°C, Amber Vial) Solvent->Store

Figure 2: Operational workflow ensuring sample integrity and operator safety from weighing to storage.

Disposal & Emergency Response

Even with perfect protocols, accidents happen. Here is your immediate response plan.

Spill Cleanup (Solid Powder)
  • Evacuate the immediate area if the spill is outside the hood.

  • Don PPE: Double gloves, N95 mask, safety goggles.

  • Contain: Cover the powder with a damp paper towel (to prevent dust generation) or use a dedicated chemical spill pad.

  • Clean: Wipe area with Methanol followed by soap and water.

  • Disposal: Place waste in a sealed bag labeled "Hazardous Chemical Waste: Stiripentol-d9."

Exposure First Aid
  • Inhalation: Move to fresh air immediately. Seek medical attention if respiratory irritation persists.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol on skin (it increases absorption).

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids.

References

  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Handling. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.